5,6-Dihydro-1H-indol-7(4H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6-tetrahydroindol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNLHFPGBPXSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of 1,5,6,7-tetrahydro-4H-indol-4-one"
An In-Depth Technical Guide to the Synthesis and Characterization of 1,5,6,7-Tetrahydro-4H-indol-4-one
Abstract
The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive molecules.[1] Its unique structural features make it an ideal building block for the development of novel therapeutics, particularly in the realms of anti-inflammatory and neuroprotective agents.[1] This guide provides a comprehensive overview of the synthesis and characterization of this pivotal compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the intricacies of its synthesis, offering a detailed experimental protocol, and provide a thorough guide to its characterization using modern analytical techniques.
The Significance of 1,5,6,7-Tetrahydro-4H-indol-4-one in Drug Discovery
The tetrahydroindole core is considered a "privileged scaffold" in pharmaceutical chemistry.[2] This is due to its presence in a wide array of natural products and synthetic molecules with significant biological activities. The 1,5,6,7-tetrahydro-4H-indol-4-one derivative, in particular, has been instrumental in the synthesis of compounds targeting a range of therapeutic areas, including but not limited to:
-
Antidepressants and Anxiolytics: Its structural framework is amenable to modifications that can modulate neurotransmitter systems.[1]
-
Neuroprotective Agents: It is a key component in the investigation of treatments for neurodegenerative diseases.[1]
-
Anti-inflammatory Agents: The scaffold has been utilized to develop novel anti-inflammatory drugs.[1]
-
Antitumor Agents: It serves as a starting material for the synthesis of compounds with potential anticancer properties, such as Psammopemmin A.[3][4]
The versatility of this molecule stems from its reactive ketone and pyrrole functionalities, which allow for a wide range of chemical transformations and the introduction of diverse substituents.[5]
Synthesis Methodologies: A Practical Approach
The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one can be achieved through various synthetic routes. Among the most prominent are multicomponent reactions, the Nenitzescu indole synthesis, and the Fischer indole synthesis.[5][6][7][8][9]
Overview of Synthetic Strategies
-
Multicomponent Reactions (MCRs): These reactions offer an efficient and atom-economical approach to constructing the tetrahydroindolone core by combining three or more reactants in a single step.[6][7]
-
Nenitzescu Indole Synthesis: This classic method involves the condensation of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole derivative.[8][10] While powerful, it may require specific starting materials to yield the desired tetrahydroindolone.
-
Fischer Indole Synthesis: This robust reaction produces indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[5][9][11] This method is particularly adaptable for generating a variety of substituted indoles.
Recommended Experimental Protocol: A Multicomponent Approach
The following protocol details a highly efficient, one-pot synthesis of 4-oxo-tetrahydroindoles under mild conditions. This method, adapted from contemporary research, emphasizes operational simplicity and environmental friendliness.[6]
Step-by-Step Protocol:
-
Reactant Preparation: In a suitable reaction vessel, combine dimedone (1,3-cyclohexanedione derivative), a primary amine, and a phenacyl bromide derivative in equimolar amounts.
-
Solvent and Catalyst: The reaction is typically carried out in an aqueous medium, which aligns with green chemistry principles. A catalytic amount of a solid acid catalyst, such as sulfamic acid or Wang-OSO3H, is introduced to facilitate the reaction.[6]
-
Reaction Conditions: The mixture is stirred at a controlled temperature, often at room temperature or slightly elevated (e.g., 35 °C), for a specified duration (typically 1-2 hours).[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into water. The precipitated solid product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,5,6,7-tetrahydro-4H-indol-4-one derivative.
Causality Behind Experimental Choices:
-
Aqueous Medium: The use of water as a solvent is not only environmentally benign but can also enhance reaction rates and selectivity due to the hydrophobic effect.
-
Solid Acid Catalyst: A solid acid catalyst is easily separable from the reaction mixture, simplifying the work-up procedure and allowing for potential catalyst recycling.
-
One-Pot Synthesis: This approach minimizes waste, reduces reaction time, and improves overall efficiency by eliminating the need to isolate intermediate products.[6]
Comprehensive Characterization
The unambiguous identification and purity assessment of the synthesized 1,5,6,7-tetrahydro-4H-indol-4-one are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Expected Analytical Data
The following table summarizes the expected analytical data for the parent compound, 1,5,6,7-tetrahydro-4H-indol-4-one.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons of the cyclohexenone and pyrrole rings. |
| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons, and aliphatic carbons. |
| IR (cm⁻¹) | Strong absorption band for the C=O stretch (ketone), N-H stretch (pyrrole). |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |
Note: Specific chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and the presence of substituents.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
Used to assess the purity of the synthesized compound. A single, sharp peak is indicative of a pure sample.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Can be used for both separation and identification of volatile derivatives of the target compound.
Visualization of the Synthetic and Characterization Workflow
Synthetic Pathway Diagram
Caption: One-pot multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one.
Overall Workflow Diagram
Caption: Workflow from synthesis to application of the target compound.
Applications in Drug Discovery
The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold is a valuable starting point for the synthesis of polyheterocyclic structures with diverse medicinal applications.[5] Its derivatives have been investigated as inhibitors of various enzymes and receptors implicated in disease. For instance, certain substituted tetrahydroindoles have shown potent and selective inhibitory activity against sirtuin 2 (SIRT2), a target of interest in neurodegenerative diseases and cancer.[12] The ability to readily functionalize the core structure allows for the generation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.[6]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 1,5,6,7-tetrahydro-4H-indol-4-one. By understanding the nuances of its preparation and the analytical methods required for its validation, researchers can confidently utilize this important building block in their drug discovery endeavors. The operational simplicity and efficiency of modern synthetic methods, coupled with comprehensive characterization, pave the way for the development of novel and impactful therapeutics based on this privileged scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE CAS#: 13754-86-4 [amp.chemicalbook.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
Mastering the Molecule: A Technical Guide to the Physicochemical Properties of Tetrahydroindolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydroindolone core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic candidates, particularly in oncology and neurology.[1][2] The ultimate success of these candidates, however, is not solely dictated by their biological potency. It is profoundly influenced by a suite of physicochemical properties that govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides an in-depth exploration of the critical physicochemical characteristics of tetrahydroindolone derivatives. We will dissect the causal relationships between chemical structure and properties such as lipophilicity, solubility, ionization state (pKa), and chemical stability, offering both theoretical grounding and practical, field-proven experimental protocols. By understanding and strategically modulating these properties, researchers can significantly de-risk drug development programs and enhance the probability of translating a potent molecule into a successful therapeutic agent.[3]
The Strategic Importance of Physicochemical Profiling
In drug discovery, potent biological activity is merely the entry ticket. Many promising compounds fail during development due to poor bioavailability, rapid metabolism, or unforeseen toxicity issues—often consequences of suboptimal physicochemical properties.[4] For tetrahydroindolone derivatives, a class of compounds that frequently targets intracellular proteins like kinases, the ability to traverse cellular membranes and remain stable in various physiological environments is paramount.[1] Therefore, a rigorous, early-stage assessment of their physicochemical profile is not just a characterization exercise; it is a critical component of a successful lead optimization strategy.[5]
This guide will focus on four key pillars of physicochemical characterization:
-
Lipophilicity (LogP/LogD): The gatekeeper of membrane permeability.
-
Aqueous Solubility: The prerequisite for absorption and formulation.
-
Ionization Constant (pKa): The determinant of charge state and its profound impact on all other properties.[6]
-
Chemical Stability: The measure of a compound's robustness and shelf-life.[7]
Lipophilicity: Balancing Permeability and Promiscuity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters.[8] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.[9]
-
Why it Matters: For tetrahydroindolone derivatives to reach intracellular targets, they must cross the lipid bilayer of cell membranes. A suitable level of lipophilicity is essential for this passive diffusion. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, promiscuous binding to off-targets, and potential toxicity.[8][10] A LogP value between 2 and 5 is often considered a desirable range for orally administered drugs.[9]
-
Structural Modulation: The tetrahydroindolone scaffold offers multiple points for modification to fine-tune lipophilicity.
-
Aromatic Substituents: Adding lipophilic groups (e.g., halogens, alkyl chains) to the fused benzene ring will increase LogP.
-
Lactam N-Substitution: Alkylation of the lactam nitrogen can modulate lipophilicity and hydrogen bonding potential.
-
Introduction of Polar Groups: Incorporating polar functionalities (e.g., hydroxyl, amine groups) is a common strategy to decrease lipophilicity and improve solubility.[11]
-
Data Presentation: Structure-Lipophilicity Relationships
The following table illustrates how structural modifications on a hypothetical tetrahydroindolone core can impact its calculated LogP (cLogP) and measured LogD at physiological pH (7.4).
| Compound ID | R1 Substitution | R2 Substitution | cLogP | LogD at pH 7.4 |
| THI-001 | H | H | 1.8 | 1.8 |
| THI-002 | 4-Cl | H | 2.5 | 2.5 |
| THI-003 | H | CH₂CH₂OH | 1.2 | 1.2 |
| THI-004 | 4-Cl | CH₂CH₂OH | 1.9 | 1.9 |
Data is illustrative and intended to show trends.
Experimental Protocol: LogD Determination by Shake-Flask HPLC
This classic method provides a gold-standard measurement of a compound's distribution between an aqueous and an organic phase.[12]
Principle: The compound is partitioned between n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer (pre-saturated with n-octanol) at a defined pH (e.g., 7.4). The concentration of the compound in each phase is then determined by HPLC, and the LogD is calculated from the ratio.
Step-by-Step Methodology:
-
Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 and n-octanol. Pre-saturate the n-octanol by mixing it vigorously with PBS and allowing the phases to separate. Do the same for the PBS with n-octanol.
-
Sample Preparation: Prepare a stock solution of the tetrahydroindolone derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated n-octanol. Add a small aliquot of the compound stock solution (e.g., 10 µL) to achieve a final concentration that is detectable by HPLC.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15-30 minutes to achieve complete separation of the two phases.
-
Sampling & Analysis: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Dilute each aliquot appropriately and analyze the concentration using a validated reverse-phase HPLC method.
-
Calculation: LogD = log10([Compound]octanol / [Compound]aqueous)
Caption: Shake-Flask HPLC Workflow for LogD Measurement.
Aqueous Solubility: The Foundation of Bioavailability
For an orally administered drug to be absorbed, it must first dissolve in the fluids of the gastrointestinal tract.[8] Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability and posing significant formulation challenges.
-
Why it Matters: The solubility of a tetrahydroindolone derivative directly impacts the maximum achievable concentration in the gut, which in turn dictates the concentration gradient driving absorption across the intestinal wall.[4] It is crucial to distinguish between kinetic solubility (measured from a DMSO stock solution, reflecting precipitation) and thermodynamic solubility (the true equilibrium value), as both provide valuable but different insights.
-
Structural Modulation: The principles for modulating solubility often run counter to those for increasing lipophilicity, highlighting a key balancing act in medicinal chemistry.
-
Ionizable Groups: Incorporating basic (e.g., amines) or acidic (e.g., carboxylic acids) functional groups can dramatically increase solubility in their ionized state. The pKa of the group is critical here.
-
Hydrogen Bonding: Adding hydrogen bond donors and acceptors (e.g., alcohols, amides) can improve interactions with water molecules.
-
Crystal Packing: Modifications that disrupt the crystal lattice energy of the solid state can improve the energy required for dissolution, thereby increasing solubility.
-
Ionization Constant (pKa): The pH-Dependent Switch
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[6] Since the pH of biological compartments varies dramatically (e.g., stomach pH ~2, intestine pH ~6-7.5, blood pH ~7.4), the pKa of a tetrahydroindolone derivative will determine its charge state, which subsequently influences its solubility, permeability, and target binding.[13][14]
-
Why it Matters:
-
Solubility: Ionized species are generally much more water-soluble than their neutral counterparts.[6] A basic tetrahydroindolone derivative will be more soluble in the acidic environment of the stomach.
-
Permeability: The neutral form of a molecule is typically more lipophilic and thus more readily permeates cell membranes.[14]
-
Target Binding: If the binding site of the target protein involves ionic interactions, the charge state of the drug is critical for potency.
-
-
Structural Modulation: The inherent lactam in the tetrahydroindolone core is weakly acidic, but the most significant modulation of pKa comes from appended functional groups.
-
Basic Centers: Introducing aliphatic amines or basic heterocycles (e.g., piperidine, morpholine) is a common strategy to create derivatives that are positively charged at physiological pH. The basicity of these groups can be fine-tuned by nearby electron-withdrawing or -donating groups.
-
Acidic Centers: Adding acidic groups like phenols or carboxylic acids will create negatively charged species at physiological pH.
-
Experimental Protocol: pKa Determination by UV-Metric Titration
This method is well-suited for high-throughput screening and requires only a small amount of compound.[12]
Principle: The UV-Vis absorbance spectrum of many chromophore-containing molecules, like tetrahydroindolones, changes as the molecule ionizes. By measuring the absorbance across a range of pH values, the pKa can be determined by identifying the inflection point of the absorbance vs. pH curve.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a concentrated stock solution of the compound in a co-solvent like methanol.
-
Titration: In a 96-well UV-transparent plate, add the buffer solutions to different wells. Add a small, constant amount of the compound stock solution to each well.
-
Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate reader.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these key wavelengths against the measured pH of each well.
-
Calculation: Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.
Caption: UV-Metric Titration Workflow for pKa Determination.
Chemical Stability: Ensuring Integrity from Bench to Bedside
A drug molecule must be stable enough to survive manufacturing, storage, and the physiological conditions of the human body to deliver its therapeutic effect.[15] Instability can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life.[7][16]
-
Why it Matters: Early assessment of chemical stability helps identify liabilities in the molecular scaffold.[5] Forced degradation studies, where the compound is exposed to harsh conditions (e.g., strong acid, base, oxidant, light, heat), are used to rapidly identify potential degradation pathways and inform structural modifications to improve robustness.
-
Potential Liabilities in Tetrahydroindolones:
-
Oxidation: The electron-rich indole nucleus can be susceptible to oxidation.
-
Hydrolysis: Ester or amide functionalities appended to the core could be liable to hydrolysis under acidic or basic conditions.
-
Photosensitivity: Aromatic systems can sometimes be sensitive to degradation upon exposure to UV light.
-
Experimental Protocol: Forced Degradation Study
Principle: The compound is subjected to a range of stress conditions. The amount of remaining parent compound and the formation of any degradants are monitored over time by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).
Step-by-Step Methodology:
-
Method Development: Develop and validate a stability-indicating HPLC-UV method for the parent compound.
-
Stress Conditions: Prepare solutions of the compound in:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store a solid sample and a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solution to a controlled light source (ICH Q1B guidelines).
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 8, 24 hours). For thermal stress, time points may be longer (e.g., 1, 3, 7 days).
-
Analysis: Analyze each sample by the stability-indicating HPLC method. Quantify the percentage of the parent compound remaining. If possible, use HPLC-MS to identify the mass of major degradants.
-
Reporting: Report the percentage of degradation under each condition and identify the conditions under which the molecule is least stable.
Conclusion: An Integrated Approach to Drug Design
The physicochemical properties of tetrahydroindolone derivatives are not independent variables but are intricately linked. Modifying a single functional group to improve solubility may adversely affect lipophilicity and permeability. This interplay necessitates a multi-parameter optimization approach where properties are tracked in parallel with biological potency. By integrating the principles and protocols outlined in this guide, drug discovery teams can make more informed decisions, rationally design molecules with a higher probability of success, and ultimately accelerate the journey from a promising lead compound to a life-changing medicine.
References
- 1. Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rajournals.in [rajournals.in]
- 4. pKa, Solubility, and Lipophilicity | Springer Nature Experiments [experiments.springernature.com]
- 5. pharmtech.com [pharmtech.com]
- 6. What is pKa and how is it used in drug development? [pion-inc.com]
- 7. rroij.com [rroij.com]
- 8. chemaxon.com [chemaxon.com]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-property Relationships Reported for the New Drugs Approved in 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,7-Dihydro-1H-indol-4(5H)-one (CAS 13754-86-4): Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 13754-86-4, scientifically known as 6,7-Dihydro-1H-indol-4(5H)-one. This document delves into the elucidation of its structure, its physicochemical properties, synthesis methodologies, and its significant role in medicinal chemistry and drug development, particularly as a scaffold for compounds with antiandrogenic and other biological activities.
Chemical Identity and Physicochemical Properties
6,7-Dihydro-1H-indol-4(5H)-one, also referred to as 1,5,6,7-tetrahydro-4H-indol-4-one, is a heterocyclic organic compound. It possesses a bicyclic structure composed of a pyrrole ring fused to a cyclohexanone ring.[1][2][3][4] This unique arrangement of functional groups makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 6,7-Dihydro-1H-indol-4(5H)-one
| Property | Value | Source(s) |
| CAS Number | 13754-86-4 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO | [1][2][3][4] |
| Molecular Weight | 135.16 g/mol | [1][2][3][4] |
| Appearance | Pale yellow to pale reddish-yellow crystalline powder | [5] |
| Melting Point | 188-190 °C | [3][5][6] |
| Boiling Point | 310.6 °C (Predicted) | [2][7] |
| SMILES | O=C1CCC2=C(C1)C=CN2 | [2][7] |
| InChI Key | KASJZXHXXNEULX-UHFFFAOYSA-N |
Structure Elucidation: Spectroscopic Analysis
The structural confirmation of 6,7-Dihydro-1H-indol-4(5H)-one relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While detailed ¹³C NMR and mass spectra are typically available from commercial suppliers, a representative ¹H NMR spectrum provides key insights into the proton environment of the molecule.[8]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6,7-Dihydro-1H-indol-4(5H)-one is expected to show distinct signals corresponding to the protons in different chemical environments within the molecule. The aromatic protons on the pyrrole ring will appear in the downfield region, while the aliphatic protons of the cyclohexanone ring will be observed in the upfield region. The exact chemical shifts and coupling patterns are crucial for confirming the connectivity of the atoms. A publicly available ¹H NMR spectrum for this compound can be found through chemical suppliers and databases.[9]
¹³C NMR Spectroscopy and Mass Spectrometry
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons of the pyrrole ring, and the aliphatic carbons of the cyclohexanone ring.
Synthesis Methodologies
The synthesis of 6,7-Dihydro-1H-indol-4(5H)-one and its derivatives has been approached through various synthetic strategies, including multicomponent reactions and cyclization methods. These methods offer flexibility in introducing substituents and generating a library of related compounds for structure-activity relationship (SAR) studies.[3][10]
General Synthetic Approach
A common and efficient method for the synthesis of the 6,7-dihydro-1H-indol-4(5H)-one core involves the reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane, followed by cyclization.[11] This approach allows for the construction of the pyrrole ring onto a pre-existing six-membered ring precursor.
The following diagram illustrates a generalized workflow for the synthesis of 6,7-Dihydro-1H-indol-4(5H)-one derivatives.
Caption: Generalized synthetic workflow for 6,7-dihydro-1H-indol-4(5H)-one derivatives.
Experimental Protocol: A Representative Synthesis
The following is a representative, generalized protocol based on literature methods for the synthesis of 6,7-dihydro-1H-indol-4(5H)-one derivatives.[11]
Step 1: Condensation
-
Dissolve the starting 1,3-dicarbonyl compound in a suitable solvent (e.g., THF).
-
Add 2-azido-1,1-diethoxyethane to the solution.
-
Stir the reaction mixture at room temperature for a specified period to form the intermediate adduct.
Step 2: Cyclization
-
To the solution containing the intermediate, add a cyclizing agent (e.g., triphenylphosphine).
-
Reflux the reaction mixture for several hours.
-
Alternatively, cyclization can be achieved by treating the intermediate with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or by heating in a high-boiling solvent like DMSO.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by NMR, MS, and melting point analysis.
Biological Properties and Applications in Drug Discovery
The 6,7-dihydro-1H-indol-4(5H)-one scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a starting material for the synthesis of complex polyheterocyclic structures.[12]
Antiandrogenic Activity
Derivatives of 6,7-dihydro-4H-indolone have been synthesized and evaluated for their biological properties. Notably, these compounds have demonstrated potent indirect antiandrogenic activity.[11] This makes the scaffold a promising starting point for the development of novel therapeutics targeting androgen receptor-mediated diseases, such as prostate cancer.
The following diagram illustrates the role of an antiandrogen in blocking the androgen receptor signaling pathway.
Caption: Mechanism of action of an antiandrogen on the androgen receptor pathway.
Precursor for Bioactive Molecules
This compound serves as a versatile reactant in the synthesis of various biologically active molecules, including:
-
Antitumor agents: It is a key reactant in the synthesis of psammopemmin A, a compound with antitumor properties.
-
5-HT1A agonists: It is used in the preparation of potent and orally active 5-HT1A agonists, which are of interest for treating depression and anxiety.[6]
-
Guanylate cyclase inhibitors: It is a reactant in the preparation of tricyclic indole and dihydroindole derivatives that act as inhibitors of guanylate cyclase.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 6,7-Dihydro-1H-indol-4(5H)-one and its derivatives, standardized in vitro assays are employed.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Protocol Outline:
-
Preparation of Materials:
-
Rat prostate cytosol containing the androgen receptor.
-
Radiolabeled androgen (e.g., [³H]-R1881).
-
Test compound (6,7-Dihydro-1H-indol-4(5H)-one derivative) at various concentrations.
-
Buffers and scintillation cocktail.
-
-
Assay Procedure:
-
Incubate the rat prostate cytosol with the radiolabeled androgen and varying concentrations of the test compound.
-
A control group with only the radiolabeled androgen (total binding) and another with an excess of non-radiolabeled androgen (non-specific binding) are included.
-
After incubation, separate the bound and free radioligand using a suitable method (e.g., hydroxylapatite slurry).
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).[1]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Protocol Outline:
-
Cell Culture:
-
Seed a suitable cancer cell line (e.g., a prostate cancer cell line like LNCaP) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 6,7-Dihydro-1H-indol-4(5H)-one derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
Conclusion
6,7-Dihydro-1H-indol-4(5H)-one (CAS 13754-86-4) is a valuable heterocyclic compound with a well-defined structure and a range of physicochemical properties that make it a useful tool in chemical synthesis and drug discovery. Its role as a scaffold for the development of compounds with significant biological activities, particularly antiandrogenic properties, highlights its importance for researchers in oncology and medicinal chemistry. The synthetic and biological evaluation protocols provided in this guide offer a framework for the further investigation and utilization of this versatile molecule.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. 6,7-Dihydro-1H-indol-4(5H)-one | 13754-86-4 | FD155332 [biosynth.com]
- 8. 13754-86-4|6,7-Dihydro-1H-indol-4(5H)-one|BLD Pharm [bldpharm.com]
- 9. 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE(13754-86-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 6,7-Dihydro-4H-indolones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Rising Therapeutic Potential of Substituted Tetrahydroindolones: A Technical Guide for Drug Discovery
Introduction: The Tetrahydroindolone Scaffold - A Privileged Structure in Medicinal Chemistry
The 4,5,6,7-tetrahydroindol-4-one core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its unique structural amalgamation of a pyrrole ring fused to a cyclohexanone moiety provides a versatile template for chemical modification, leading to a diverse array of biological activities. This guide delves into the burgeoning biological potential of substituted tetrahydroindolones, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the synthetic accessibility of this scaffold, its diverse pharmacological profile, and the critical structure-activity relationships (SAR) that govern its therapeutic efficacy. The inherent drug-like properties of the tetrahydroindolone nucleus make it a valuable starting point for the development of novel therapeutics targeting a spectrum of diseases, from cancer to neurodegenerative disorders.[1]
Diverse Biological Activities of Substituted Tetrahydroindolones
The strategic functionalization of the tetrahydroindolone scaffold has unlocked a wide range of pharmacological activities. This section will explore the most prominent therapeutic areas where these compounds have shown significant promise.
Anticancer Activity: Targeting the Hallmarks of Cancer
Indole derivatives, in general, are well-established as potent anticancer agents, acting through various mechanisms to thwart cancer progression.[2][3] Substituted tetrahydroindolones are emerging as a significant class within this domain, demonstrating efficacy against various cancer cell lines.[4][5]
Mechanism of Action:
The anticancer effects of tetrahydroindolone derivatives are often multi-faceted, targeting key vulnerabilities in cancer cells. These mechanisms include:
-
Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death. Tetrahydroquinolinone derivatives, structurally related to tetrahydroindolones, have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often accompanied by cell cycle arrest at the G2/M phase.[4]
-
Enzyme Inhibition: Specific enzymes that are overactive in cancer cells are prime targets for drug development. Indole derivatives have been shown to inhibit crucial enzymes like topoisomerase, tyrosine kinases, and histone deacetylases (HDACs), all of which play vital roles in cancer cell proliferation and survival.[2]
-
Inhibition of Signaling Pathways: The NF-κB/PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Indole derivatives have demonstrated the ability to inhibit this pathway, thereby suppressing cancer cell growth and survival.[2]
Structure-Activity Relationship (SAR) Insights:
The substitution pattern on the tetrahydroindolone ring is crucial for its anticancer potency. SAR studies have revealed that:
-
The nature and position of substituents on the aromatic and heterocyclic rings can significantly influence cytotoxicity.
-
The introduction of specific functional groups can enhance the interaction with biological targets, leading to improved efficacy.[6]
Below is a table summarizing the anticancer activity of selected substituted indole derivatives, highlighting the impact of different substitution patterns.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | N-1: Methyl, C-3: Aryl-thio | HT29, HepG2, HCT116, T98G | Nanomolar range | [6] |
| Compound B | C-3: Aroyl, Heterocycle at C-5/6/7 | HT29, HepG2, HCT116, T98G | Nanomolar range | [6] |
| Compound C | Hybrid with thiazolidinedione-triazole | HePG-2, HCT-116, PC-3, MCF-7 | 3.18 - 8.03 | [5] |
| Compound D | Indole-curcumin derivative | Hep-2, A549, HeLa | 4 - 15 | [5] |
Experimental Workflow for Anticancer Activity Screening:
The following diagram illustrates a typical workflow for evaluating the anticancer potential of novel substituted tetrahydroindolone derivatives.
Workflow for anticancer drug discovery with tetrahydroindolones.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases.[7] Substituted tetrahydroindolones have emerged as promising anti-inflammatory agents, capable of modulating the complex inflammatory cascade.[8][9]
Mechanism of Action:
The anti-inflammatory effects of these compounds are attributed to their ability to interfere with key inflammatory pathways:
-
Inhibition of Pro-inflammatory Cytokines: Tetrahydroindolone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8]
-
Modulation of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain derivatives can suppress iNOS expression and subsequent NO production.[8]
-
Targeting Inflammatory Signaling Pathways: The anti-inflammatory response can be mediated through the sGC-NO/cytokine pathway, with evidence suggesting the involvement of iNOS and soluble guanylate cyclase (sGC).[9]
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity is highly dependent on the nature of the substituents. For instance, phthaloyl-amino acid derivatives of a related scaffold have demonstrated that the type of amino acid significantly influences the immunomodulatory profile and oral anti-inflammatory activity.[8]
| Compound Type | Key Structural Feature | Observed Anti-inflammatory Effect | Reference |
| Phthaloyl-glycine derivative | Glycine moiety | Weak anti-inflammatory, immunomodulatory profile | [8] |
| Phthaloyl-phenylalanine derivative | Phenylalanine moiety | Oral anti-inflammatory, moderate NO inhibition, strong IL-1β inhibition | [8] |
| Phthaloyl-tryptophan derivative | Tryptophan moiety | Immunomodulatory (NO, TNF-α, IL-1β), poor oral anti-inflammatory activity | [8] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test tetrahydroindolone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay): Measure the accumulation of nitrite in the culture supernatant as an indicator of NO production using the Griess reagent.
-
Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the culture supernatant using specific ELISA kits.
-
Cell Viability (MTT Assay): Assess the cytotoxicity of the compounds using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Data Analysis: Calculate the IC50 values for the inhibition of NO and cytokine production.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10] Substituted tetrahydroindolones and their hybrids have demonstrated promising antibacterial and antibiofilm activities against a range of pathogenic bacteria, including resistant strains.[11][12][13]
Mechanism of Action:
While the exact mechanisms are still under investigation, the antimicrobial activity of these compounds is thought to involve:
-
Disruption of Bacterial Cell Membranes: The lipophilic nature of the scaffold may facilitate interaction with and disruption of the bacterial cell membrane.
-
Inhibition of Essential Bacterial Enzymes: The compounds may inhibit enzymes crucial for bacterial survival and replication.
-
Interference with Biofilm Formation: Hybrid molecules incorporating tetrahydroindolone and dihydropyrimidinone scaffolds have shown significant antibiofilm activity against resistant Staphylococcus aureus and Pseudomonas aeruginosa.[11]
Structure-Activity Relationship (SAR) Insights:
-
Hybridization of the tetrahydroindolone scaffold with other pharmacophores, such as dihydropyrimidinones, can lead to synergistic effects and enhanced antibiofilm activity.[11]
-
The introduction of specific substituents, such as chlorine, bromine, and nitro groups on related indole derivatives, has been shown to enhance antibacterial and antifungal properties.[13]
| Compound Type | Target Organism | Activity | Reference |
| Tetrahydroindolone-Dihydropyrimidinone Hybrids | Staphylococcus aureus, Pseudomonas aeruginosa | Significant antibiofilm activity | [11] |
| Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | S. aureus, Salmonella typhi, P. aeruginosa, E. coli | Mild to moderate antibacterial activity | [12] |
| 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide derivatives | Gram-positive and Gram-negative bacteria, fungi | Promising antimicrobial activity | [13] |
Signaling Pathway for Biofilm Formation and Potential Inhibition by Tetrahydroindolones:
Inhibition of bacterial biofilm formation by tetrahydroindolones.
Neuroprotective Effects: Combating Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Indole-based compounds have shown significant neuroprotective potential, and substituted tetrahydroindolones are being explored for their ability to mitigate neuronal damage.[14][15]
Mechanism of Action:
The neuroprotective properties of these compounds are linked to their ability to:
-
Combat Oxidative Stress: Many indole derivatives are potent antioxidants, capable of scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[14][16]
-
Modulate Neuroinflammation: Chronic neuroinflammation is a key feature of neurodegenerative diseases. The anti-inflammatory properties of these compounds can help to reduce this detrimental process.[16]
-
Inhibit Protein Aggregation: The aggregation of proteins like amyloid-beta is a hallmark of Alzheimer's disease. Indole-phenolic compounds have been shown to promote the disaggregation of amyloid-beta fragments.[15]
-
Calcium Channel Blockade: Dysregulation of calcium homeostasis can lead to neuronal death. Certain dihydropyridine derivatives, which share some structural similarities, act as L-type voltage-dependent calcium channel blockers.[16]
Experimental Protocol: In Vitro Neuroprotection Assay (H2O2-induced Oxidative Stress in SH-SY5Y cells)
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to differentiate for 5-7 days in a low-serum medium.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test tetrahydroindolone derivatives for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H2O2) at a pre-determined toxic concentration (e.g., 100 µM) for 24 hours.
-
Cell Viability Assessment (MTT Assay): Measure cell viability using the MTT assay to quantify the neuroprotective effect of the compounds.
-
ROS Measurement (DCFH-DA Assay): Measure intracellular ROS levels using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay to assess the antioxidant activity of the compounds.
-
Data Analysis: Determine the EC50 values for neuroprotection and the percentage reduction in ROS levels.
Synthetic Strategies for Substituted Tetrahydroindolones
The biological exploration of tetrahydroindolones is underpinned by the development of efficient and versatile synthetic methodologies. Several approaches have been established for the construction of the core scaffold and the introduction of diverse substituents.[17][18]
Common synthetic routes include:
-
Domino Condensation and Annulation: One-step procedures involving the reaction of β-enaminones with vinyl ethers promoted by ceric(IV) ammonium nitrate.[17]
-
Intramolecular Cycloaddition: Methods employing intramolecular 1,3-dipolar cycloaddition of mesoionic species (münchnones) with electron-deficient alkynes.[17]
-
Multi-component Reactions: One-pot procedures utilizing α-haloketones, 1,3-diketones, and primary amines, often catalyzed by heterogeneous acids.[18]
The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. The ability to readily access a wide range of analogs is crucial for comprehensive SAR studies.
Future Directions and Conclusion
Substituted tetrahydroindolones represent a highly promising class of compounds with a remarkable breadth of biological activities. The versatility of their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the various biological activities.
-
Optimization of Lead Compounds: Utilizing medicinal chemistry strategies to improve the potency, selectivity, and pharmacokinetic properties of promising hits.
-
In Vivo Efficacy and Safety Studies: Translating the promising in vitro results into in vivo models of disease to assess their therapeutic potential and safety profiles.
-
Development of Novel Hybrids: Continuing to explore the synergistic effects of combining the tetrahydroindolone scaffold with other pharmacophores.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydroindolone-Dihydropyrimidinone Hybrids as Promising Antibiofilm and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial activity of substituted indole hydrazides. [wisdomlib.org]
- 14. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Exploratory Synthesis of Novel Indole-Based Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets.[4][5] This guide provides an in-depth exploration of the strategic approaches to synthesizing novel indole-based heterocyclic compounds. Moving beyond a simple recitation of named reactions, we delve into the causality behind experimental choices, offering field-proven insights into both the construction of the indole core and its subsequent functionalization. Detailed protocols, mechanistic diagrams, and strategic comparisons are provided to empower researchers in their quest for new chemical entities.
The Indole Nucleus: A Chemist's Canvas
The indole ring, a fusion of benzene and pyrrole, is an electron-rich aromatic system. This inherent reactivity, however, is not uniform. The C3 position of the pyrrole ring is the most nucleophilic and prone to electrophilic substitution, a characteristic that dominates many functionalization strategies. The N1-H proton is weakly acidic, allowing for facile N-substitution. The C2 position, while less reactive than C3, can be targeted, often through metal-catalyzed processes. Functionalization of the benzene ring (C4-C7) typically requires more directed or forceful approaches, such as directed C-H activation.[6] Understanding this reactivity landscape is paramount for designing logical and efficient synthetic routes.
Strategic Pillars of Exploratory Synthesis
The creation of novel indole-based compounds can be broadly categorized into two main strategic pillars: the de novo synthesis of the indole ring itself and the functionalization of a pre-existing indole core. A third, more advanced strategy involves post-synthesis annulation to build further heterocyclic systems.
Strategy A: De Novo Synthesis of the Indole Core
Constructing the indole ring from acyclic precursors offers the most flexibility for introducing diversity at multiple positions from the outset. The choice of method is dictated by the desired substitution pattern and the functional group tolerance of the starting materials.
Classical Named Reactions:
-
Fischer Indole Synthesis: Discovered in 1883, this is arguably the most famous method for indole synthesis.[7][8][9] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[8][10][11]
-
Mechanism Insight: The reaction proceeds through a critical[7][7]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia.[7][8]
-
Causality: The strength of the acid catalyst is crucial. Lewis acids like ZnCl₂ or Brønsted acids like polyphosphoric acid are common.[8][11] The choice affects regioselectivity when using unsymmetrical ketones.[10] A major limitation is that the reaction fails with acetaldehyde, meaning indole itself cannot be directly synthesized this way.[9]
-
-
Reissert Indole Synthesis: This method is valuable for producing indole-2-carboxylic acids. It begins with the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate derivative.[12][13][14] The indole-2-carboxylic acid can then be decarboxylated by heating to yield the corresponding indole.[12][13]
-
Bischler-Möhlau Indole Synthesis: This reaction forms 2-aryl-indoles by reacting an α-bromoacetophenone with an excess of aniline under heat.[16][17]
Modern Transition-Metal Catalyzed Methods:
-
Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[19][20] This one-pot reaction is highly versatile and offers excellent regioselectivity, typically placing the more sterically bulky group of the alkyne at the C2 position.[19][20]
-
Causality: The palladium catalyst (e.g., Pd(OAc)₂) is central to the mechanism, which involves oxidative addition, alkyne insertion, and reductive elimination. The choice of ligands and additives, such as LiCl, can significantly impact reaction efficiency.[20] This method's broad substrate scope makes it a go-to for generating libraries of 2,3-disubstituted indoles.[21][22]
-
The following table provides a comparative summary of these key de novo synthesis strategies.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Substitution Pattern | Strengths | Limitations |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acids (e.g., PPA, ZnCl₂) | 2- and/or 3-substituted | Widely applicable, robust | Harsh conditions, poor functional group tolerance, fails for unsubstituted indole |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | 2-Carboxy substituted | Provides access to C2-functionalized indoles | Multi-step, requires specific starting materials |
| Bischler-Möhlau | α-Bromoacetophenone, Aniline | Heat, excess aniline | 2-Aryl substituted | Simple starting materials | Harsh conditions, often low yields, regioselectivity issues[16][18] |
| Larock | o-Iodoaniline, Disubstituted alkyne | Palladium catalyst (e.g., Pd(OAc)₂) | 2,3-Disubstituted | High versatility, good yields, mild conditions, one-pot | Requires pre-functionalized starting materials (iodoaniline) |
Strategy B: Functionalization of the Pre-formed Indole Core
When the indole scaffold is readily available, direct functionalization is an atom-economical approach to generating novel analogues.
-
Electrophilic Substitution at C3: This is the most common functionalization pathway due to the high electron density at the C3 position.
-
Vilsmeier-Haack Reaction: Introduces a formyl (-CHO) group at C3 using a Vilsmeier reagent, typically generated from DMF and POCl₃.[23] The resulting indole-3-carboxaldehydes are versatile intermediates for further elaboration.[23] Recent advances have developed catalytic versions of this reaction to avoid stoichiometric use of corrosive POCl₃.[24][25]
-
Mannich Reaction: Installs an aminomethyl group at C3, providing a handle for further synthetic transformations.
-
-
Metal-Catalyzed Cross-Coupling and C-H Functionalization: Transition metal catalysis has revolutionized the functionalization of less reactive positions on the indole ring.[3][26]
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on halogenated indoles allow for the formation of C-C bonds at specific positions.[27][28][29]
-
Direct C-H functionalization is a more modern and efficient strategy that avoids the need for pre-halogenation.[6] By using directing groups, it is now possible to achieve high regioselectivity for arylation or alkylation at previously difficult-to-access positions like C2, C4, and even C7.[6][30]
-
Experimental Design & Visualization
A successful exploratory synthesis campaign requires a logical workflow, from initial design to final characterization.
General Exploratory Workflow
The following diagram illustrates a typical workflow for the discovery of novel indole derivatives.
Caption: General workflow for exploratory synthesis of novel compounds.
Mechanistic Deep Dive: The Fischer Indole Synthesis
Understanding the mechanism of key reactions is crucial for troubleshooting and optimization.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Field-Proven Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Fischer Indole Synthesis of 2-phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
-
Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 20 mL of ethanol. Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux the mixture for 1 hour. The formation of the phenylhydrazone may be observed as a precipitate.
-
Isolation (Optional but Recommended): Cool the reaction mixture. Collect the precipitated hydrazone by vacuum filtration, wash with cold ethanol, and dry.
-
Cyclization: Place the dried hydrazone (or the crude reaction mixture after solvent removal) in a flask with a catalytic amount of polyphosphoric acid (PPA) or anhydrous zinc chloride (ZnCl₂).
-
Heating: Heat the mixture to 150-170 °C for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully add ice-water to quench the reaction. The crude product will precipitate.
-
Purification: Collect the solid by filtration. Neutralize with a sodium bicarbonate solution. Recrystallize the crude product from ethanol/water to afford pure 2-phenylindole.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Vilsmeier-Haack Formylation of Indole
This protocol details the C3-formylation of indole to produce indole-3-carboxaldehyde.[23]
-
Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with stirring. Maintain the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Indole Addition: Dissolve indole (1 equivalent) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The reaction mixture will become thick.
-
Workup: Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Hydrolysis: Add a 30% sodium hydroxide solution until the mixture is alkaline (pH 9-10) to hydrolyze the intermediate.
-
Purification: The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for higher purity.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy (noting the characteristic aldehyde C=O stretch).
Conclusion and Future Perspectives
The synthesis of novel indole-based heterocycles remains a vibrant and essential area of chemical research. While classical methods like the Fischer and Reissert syntheses provide foundational access to the indole core, modern transition-metal-catalyzed reactions, particularly palladium-catalyzed C-H functionalization and Larock annulation, have dramatically expanded the accessible chemical space.[3][19][26] These advanced methods offer milder conditions, greater functional group tolerance, and novel regioselectivities, empowering chemists to build complex molecules with greater efficiency.
Future innovations will likely focus on developing even more sustainable and atom-economical methods, such as biocatalysis and photoredox catalysis, to construct and functionalize the indole nucleus. The continued development of continuous flow synthesis will also enable more rapid and scalable production of indole libraries for high-throughput screening in drug discovery programs.[31][32] By integrating these cutting-edge techniques with established synthetic strategies, researchers will continue to unlock the vast therapeutic potential of the indole scaffold.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [ouci.dntb.gov.ua]
- 3. Catalytic functionalization of indoles in a new dimension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. soc.chim.it [soc.chim.it]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. scienceinfo.com [scienceinfo.com]
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- 17. Bischler-Möhlau_indole_synthesis [chemeurope.com]
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- 19. DSpace [diposit.ub.edu]
- 20. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 21. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
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- 32. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the 4-Oxo-4,5,6,7-tetrahydroindole Scaffold
An In-Depth Technical Guide to the Reactivity of the 4-Oxo-4,5,6,7-tetrahydroindole Core
The 4-oxo-4,5,6,7-tetrahydroindole core is a privileged heterocyclic scaffold that represents a fascinating convergence of distinct chemical functionalities. It marries the electron-rich aromaticity of a pyrrole ring with the versatile reactivity of an α,β-unsaturated ketone. This unique structural amalgamation provides multiple handles for chemical modification, making it an exceptionally valuable building block in medicinal chemistry and materials science.[1][2] Its derivatives are found in a range of biologically active molecules, including potent enzyme inhibitors and compounds with therapeutic potential.[3] For instance, certain derivatives have been identified as potent and selective inhibitors of SIRT2, a target for neurodegenerative diseases, while others form the basis for developing anti-hepatitis C virus agents.[3]
This guide provides a comprehensive exploration of the core's reactivity, moving beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern its transformations. We will dissect the reactivity of each functional component, providing field-proven protocols and mechanistic insights to empower researchers in drug discovery and synthetic chemistry to fully exploit the potential of this versatile scaffold.
Caption: Key reactive centers of the 4-oxo-4,5,6,7-tetrahydroindole scaffold.
Part 1: Synthesis of the Core Scaffold
Before delving into reactivity, it is crucial to understand the primary methods for constructing the core itself. Modern synthetic chemistry has largely converged on multicomponent reactions (MCRs) for their efficiency and atom economy. A prevalent strategy involves the three-component condensation of a 1,3-cyclohexanedione (like dimedone), a primary amine, and a phenacyl bromide derivative.[3] Greener approaches utilizing recyclable catalysts like β-cyclodextrin or Wang-OSO3H in aqueous media have also been developed, offering environmentally benign pathways to a diverse range of derivatives.[1][4] The accessibility of this core through straightforward, often one-pot, procedures is a key reason for its widespread use as a synthetic intermediate.[3]
Caption: General workflow for multicomponent synthesis of the core.
Part 2: The Dichotomous Reactivity of the Pyrrole Moiety
The pyrrole ring within the scaffold is electron-rich, predisposing it to electrophilic attack. However, the acidic N-H proton provides an alternative reaction pathway and a crucial control element.
Electrophilic Aromatic Substitution (EAS) at C2 and C3
The π-excessive nature of the pyrrole ring makes it highly susceptible to electrophilic aromatic substitution. The reaction typically proceeds at the C2 or C3 position, and the regiochemical outcome is a function of the electrophile and reaction conditions.[5][6]
-
Causality of Reaction: The lone pair on the nitrogen atom is delocalized into the pyrrole ring, creating high electron density at the α (C2) and β (C3) positions. The intermediate carbocation (Wheland intermediate) formed upon attack at C2 is generally more stable due to better charge delocalization, often making C2 the kinetically favored site of attack.
-
Key Transformations:
-
Vilsmeier-Haack Formylation: This reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), reliably introduces a formyl group, typically at the C2 position.[5]
-
Acylation: Friedel-Crafts acylation with acid anhydrides and a Lewis acid, or with acyl chlorides, introduces an acyl group. Perchloric acid in acetic anhydride has been shown to yield the 2-acetyl derivative.[5]
-
Nitration & Halogenation: These reactions also proceed readily, though they may require careful control of conditions to avoid side reactions. Bromination, for example, can be directed to either the C3 or C5 position depending on the specific brominating agent used.[5]
-
Caption: General mechanism for electrophilic substitution on the pyrrole ring.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a self-validating system for introducing a formyl group at the C2 position.
-
Reagent Preparation (Vilsmeier Reagent): In an ice bath (0°C), slowly add phosphorus oxychloride (1.2 eq) to anhydrous dimethylformamide (DMF, 5-10 vol) under an inert atmosphere (N₂). Stir for 30 minutes. The formation of the solid Vilsmeier salt is indicative of successful reagent generation.
-
Reaction: Dissolve the 4-oxo-4,5,6,7-tetrahydroindole substrate (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The appearance of a new, more polar spot indicates product formation.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until pH > 8.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-formyl-4-oxo-4,5,6,7-tetrahydroindole.
N-Functionalization: A Tool for Directing Reactivity
The N-H proton is acidic and can be removed by a base. The resulting anion is nucleophilic, allowing for N-alkylation or N-acylation. More importantly, protecting the nitrogen with groups like tosyl (Ts) or benzoyl (Bz) is a critical strategic decision. This protection prevents unwanted side reactions at the nitrogen and can electronically modify the pyrrole ring, sometimes altering the regioselectivity of subsequent electrophilic substitutions.[1][2] For instance, N-tosylation is often required for certain reactions like triazole formation to proceed successfully.[2]
Part 3: Exploiting the α,β-Unsaturated Ketone
The enone system provides a complementary set of reactive sites for nucleophilic attack, governed by the principles of hard and soft acids and bases (HSAB).
Direct Carbonyl Addition (1,2-Addition)
The carbonyl carbon (C4) is an electrophilic "hard" center. It readily reacts with "hard" nucleophiles such as Grignard reagents and organolithiums, leading to the formation of tertiary alcohols. Reduction with hydride reagents like sodium borohydride (NaBH₄) also proceeds via 1,2-addition to yield the corresponding secondary alcohol.
Conjugate Addition (1,4-Michael Addition)
The β-carbon of the enone system (C5) is an electrophilic "soft" center. It is susceptible to attack by "soft" nucleophiles, such as enamines, cuprates, and thiols, in a Michael-type conjugate addition.[7][8] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the C5 position.
Reactions at the α-Position (C5)
The protons on C5 are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles. A particularly powerful application is the regioselective α-formylation of the ketone using ethyl formate and a base like sodium methoxide.[2] The resulting β-dicarbonyl moiety is a versatile precursor for constructing fused heterocyclic rings, such as pyrazoles (with hydrazine) and isoxazoles (with hydroxylamine).[1][2]
Part 4: Advanced Transformations
Cycloaddition Reactions
The tetrahydroindole core can participate in cycloaddition reactions to build complex polycyclic systems. For example, dearomative [4+3] cycloadditions between 3-alkenyl-substituted indoles and in situ-generated oxyallyl cations provide efficient access to the cyclohepta[b]indole framework, a core structure found in many bioactive alkaloids.[9][10][11]
Oxidation to 4-Hydroxyindoles
One of the most synthetically valuable transformations of this core is its dehydrogenation to the fully aromatic 4-hydroxyindole system. This aromatization can be achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] This provides a direct route to a class of compounds that includes neurotransmitter analogues and pharmaceutically important molecules.
References
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- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurigeneservices.com [aurigeneservices.com]
- 4. researchgate.net [researchgate.net]
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- 9. Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
The Architect's Guide to a Privileged Scaffold: A Literature Review of 1,5,6,7-Tetrahydro-4H-indol-4-one Synthesis
Abstract
The 1,5,6,7-tetrahydro-4H-indol-4-one core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including the antipsychotic drug molindone.[1] Its unique combination of a pyrrole ring fused to a cyclohexanone moiety provides a versatile platform for further chemical exploration, leading to the development of novel therapeutics. This in-depth technical guide provides a comprehensive review of the synthetic strategies employed to construct this valuable heterocyclic scaffold. We will delve into the foundational classical methods, explore the efficiency of modern multicomponent and domino reactions, and examine the influence of enabling technologies such as microwave irradiation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives.
Introduction: The Significance of the Tetrahydroindolone Core
The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide array of compounds with diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] The presence of both a hydrogen bond donor (the pyrrole N-H) and acceptor (the ketone carbonyl), along with a partially saturated carbocyclic ring, allows for a rich tapestry of intermolecular interactions with biological macromolecules. Furthermore, the enone functionality within the cyclohexanone ring and the reactive positions on the pyrrole nucleus offer numerous handles for synthetic modification, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1][3]
Foundational Synthetic Strategies: Building the Bicyclic Core
The construction of the 1,5,6,7-tetrahydro-4H-indol-4-one ring system has been approached from several classical perspectives, each with its own set of advantages and limitations.
The Nenitzescu Indole Synthesis: A Classic Approach
First reported in 1928, the Nenitzescu indole synthesis is a venerable method for the formation of 5-hydroxyindole derivatives, which can be seen as precursors to the tetrahydroindolone core.[1][4] The classical reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[4][5] A variation of this approach, more directly applicable to the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one, involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[1]
The mechanism of the Nenitzescu synthesis is generally understood to proceed through a Michael addition of the enamine to the quinone, followed by a cyclization and subsequent elimination to form the indole ring.[4]
Caption: Generalized mechanism of the Nenitzescu indole synthesis.
The Fischer Indole Synthesis: A Versatile Tool
The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry.[6][7] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[6][7][8] While not a direct route to 1,5,6,7-tetrahydro-4H-indol-4-one, it is a crucial method for the synthesis of various indole derivatives that can be further elaborated. For instance, a suitably substituted cyclohexanone derivative can be reacted with a phenylhydrazine to construct the indole portion of the molecule. However, the harsh acidic conditions and potential for side reactions can limit its applicability for sensitive substrates.[1]
The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions involving the formation of a phenylhydrazone, followed by a[1][1]-sigmatropic rearrangement.[6][7]
Caption: Key steps in the Fischer indole synthesis mechanism.
The Bischler-Möhlau Indole Synthesis: An Alternative Pathway
The Bischler-Möhlau indole synthesis provides a route to 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of aniline.[9][10][11] Similar to the Fischer synthesis, this method is not a direct route to the target scaffold but can be adapted. A key intermediate in this synthesis is a 2-arylaminoketone, which undergoes cyclization.[10] The reaction often requires harsh conditions and may result in low yields.[9] However, recent modifications, including the use of microwave irradiation, have improved its efficiency and environmental friendliness.[11][12]
The mechanism involves the initial formation of an α-anilino ketone, which then undergoes an electrophilic cyclization onto the aniline ring.[9][11]
Modern Synthetic Methodologies: Efficiency and Green Chemistry
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally benign methodologies. The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one has greatly benefited from these advancements.
Multicomponent Reactions: A One-Pot Strategy
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[13][14] Several MCRs have been developed for the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. A common approach involves the one-pot reaction of a 1,3-cyclohexanedione (such as dimedone), an aniline, and an arylglyoxal.[13] These reactions often proceed in good yields and under mild conditions, sometimes even in green solvents like water.[13]
The general workflow for a three-component synthesis of the tetrahydroindolone core is depicted below.
Caption: A typical multicomponent reaction for tetrahydroindolone synthesis.
Domino Reactions: A Cascade of Transformations
Domino reactions, also known as tandem or cascade reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates.[15] These reactions are highly efficient and can rapidly generate molecular complexity. The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one can be achieved through domino reactions that may involve condensation, cyclization, and other transformations in a sequential manner.[13] For example, the reaction of enamines with arylglyoxals can lead to the formation of the tetrahydroindolone skeleton through a domino condensation and annulation sequence.[13]
Microwave-Assisted Synthesis: Accelerating Chemical Transformations
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities.[16][17] The application of microwave energy to the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives has been reported in the context of various reaction types, including the Bischler-Möhlau synthesis and multicomponent reactions.[2][12][18] Solvent-free microwave-assisted synthesis represents a particularly green approach, minimizing waste and energy consumption.[12]
Comparative Analysis of Synthetic Methods
| Synthetic Method | Key Reactants | Conditions | Advantages | Disadvantages |
| Nenitzescu Synthesis | 1,3-Cyclohexanedione, α-aminocarbonyl | Typically requires heating | Classical, well-established method | Can have limited substrate scope and moderate yields |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone derivative | Acidic catalysis, often harsh | Versatile for various indole derivatives | Not a direct route, harsh conditions can be limiting |
| Bischler-Möhlau Synthesis | α-Halo-ketone, Aniline | High temperatures, often requires excess aniline | Provides access to 2-arylindoles | Harsh conditions, often low yields |
| Multicomponent Reactions | 1,3-Dione, Aniline, Arylglyoxal, etc. | Often mild, can be catalyst-free or use green catalysts | High atom economy, operational simplicity, good yields | Substrate scope can be limited by the specific MCR |
| Domino Reactions | Enamines, Arylglyoxals, etc. | Varies, can be mild | High efficiency, rapid generation of complexity | Reaction design can be challenging |
| Microwave-Assisted Synthesis | Varies depending on the core reaction | Microwave irradiation | Rapid reaction times, often higher yields, can be solvent-free | Requires specialized equipment |
Experimental Protocols
General Procedure for a Three-Component Synthesis of a 1,5,6,7-Tetrahydro-4H-indol-4-one Derivative
This is a representative protocol based on common literature procedures and should be adapted and optimized for specific substrates.
-
To a round-bottom flask, add the 1,3-cyclohexanedione (1.0 eq.), the aniline derivative (1.0 eq.), and the arylglyoxal monohydrate (1.0 eq.).
-
Add a suitable solvent (e.g., ethanol, water, or a mixture). In some cases, the reaction can be performed neat.
-
If required, add a catalyst (e.g., a Brønsted or Lewis acid, or a solid-supported catalyst).
-
Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) for the required time (typically ranging from a few minutes to several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration if it precipitates out of the solution. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 1,5,6,7-tetrahydro-4H-indol-4-one derivative.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
General Procedure for a Microwave-Assisted Bischler-Möhlau Indole Synthesis
This protocol is a generalized representation of microwave-assisted procedures and requires optimization for specific substrates and microwave reactors.
-
In a microwave-safe reaction vessel, combine the α-bromo-acetophenone (1.0 eq.) and the aniline (2.0-3.0 eq.).
-
For solid-state reactions, thoroughly mix the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at a set temperature and for a specified time (e.g., 120-150 °C for 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-indole.
Conclusion and Future Perspectives
The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one has evolved significantly from the classical methods of the early 20th century to the highly efficient and environmentally conscious strategies of today. Multicomponent and domino reactions, often enhanced by microwave irradiation, have become the methods of choice for the rapid and diverse synthesis of this important heterocyclic scaffold.
Future research in this area will likely focus on the development of enantioselective synthetic methods to access chiral tetrahydroindolone derivatives, which are of great interest in drug discovery. The continued exploration of novel catalysts, including organocatalysts and nanocatalysts, will undoubtedly lead to even more efficient and sustainable synthetic routes. Furthermore, the application of flow chemistry to the synthesis of this scaffold could enable large-scale and automated production for industrial applications. The rich chemistry and biological importance of the 1,5,6,7-tetrahydro-4H-indol-4-one core ensure that it will remain a fertile ground for synthetic innovation for years to come.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
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- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
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- 10. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
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Unlocking Novel Therapeutics: A Guide to the Discovery of Bioactive Molecules from Tetrahydroindolone Precursors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Tetrahydroindolone Scaffold - A Privileged Foundation for Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to bind to a wide array of biological targets, making it a "privileged scaffold."[2][3][4] Within this family, the 4,5,6,7-tetrahydroindol-4-one (THI) core represents a particularly versatile and valuable precursor. Its partially saturated carbocyclic ring offers three-dimensional structural diversity, while the inherent functionalities—a ketone, an enamine system, and aromatic character upon oxidation—provide multiple handles for chemical modification.
Dehydrogenation of the THI structure can yield a 4-hydroxy-indole moiety, a key feature in bioactive alkaloids and FDA-approved drugs.[5] This inherent potential has driven significant research into using the THI scaffold to develop novel therapeutics targeting a wide range of diseases, including cancer, viral infections, and neurological conditions.[5][6][7] This guide provides a comprehensive overview of the strategic pathway from THI precursors to the discovery of novel bioactive molecules, emphasizing synthetic strategy, diversification, and bioactivity screening.
Part I: Foundational Synthesis of the Tetrahydroindolone Core
The journey to novel bioactivity begins with the efficient and robust synthesis of the core scaffold. The choice of synthetic route is critical, as it dictates the potential for substitution patterns, overall yield, and scalability.
The Classical Approach: Nenitzescu Indole Synthesis
First reported in 1928, the Nenitzescu synthesis remains a fundamental method for constructing the THI core.[5] It involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.
-
Causality of Experimental Choice: The primary advantage of this method is its convergent nature, bringing together two readily available fragments in a [2+3] cycloaddition fashion.[5] However, a significant challenge is the self-condensation of the α-aminocarbonyl starting material. To circumvent this, modern protocols often generate this reactant in situ from stable precursors, such as oximes, which are then reduced with zinc.[5] This self-validating adjustment ensures the desired reaction proceeds with higher fidelity.
Alternative Strategies: Fischer Indole Synthesis
For constructing derivatives with different substitution patterns, the Fischer indole synthesis offers a powerful alternative. This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which can be formed from a ketone and a substituted hydrazine.
-
Expert Insight: Microwave-assisted Fischer indole cyclizations have become increasingly popular.[5] The use of microwave irradiation dramatically reduces reaction times and often improves yields by providing rapid, uniform heating. A small amount of a high-boiling solvent like DMF can act as an energy transfer agent, further enhancing efficiency.[5] This demonstrates a process optimization that balances speed with efficacy.
The overall logic for synthesizing and diversifying the THI scaffold is illustrated below.
Part II: Strategic Diversification of the THI Scaffold
With a robust synthesis of the core in hand, the next phase is to generate a library of analogues by exploring the chemical space around the THI scaffold. This is achieved through a variety of chemical transformations that modify the core structure at specific positions.
Cycloaddition Reactions
The enone functionality within the THI core is particularly suitable for [4+2] cycloaddition reactions, allowing for the construction of novel fused six-membered rings.[5] This strategy is highly effective for creating polycyclic heterocyclic systems, which are often found in biologically active natural products.[5] For example, α-formylation of the ketone followed by reaction with secondary amines yields enaminoketones that can undergo cycloaddition to build complex, pharmacologically interesting tricyclic heterocycles.[5]
C-H Activation and Intramolecular Cyclization
Modern catalytic methods, such as gold-catalyzed C-H activation, enable elegant and efficient intramolecular cyclizations.[5] A notable example involves the conversion of an N-alkynylpyrrole into an allenepyrrole, which then undergoes an intramolecular electrophilic attack on the pyrrole ring to form a polycyclic spiro structure.[5] This approach provides access to unique and constrained molecular architectures that are difficult to achieve through classical methods.
Condensation and Ring Expansion
The ketone at the C-4 position is a prime site for condensation reactions with various nucleophiles.
-
Condensation with Hydrazines: Reaction with hydrazine or its derivatives can afford pyrazole-fused indoles. This strategy has been successfully employed to create compounds with potent cytostatic activity against cancer cell lines.[5]
-
Beckmann and Schmidt Rearrangements: These classic reactions can be used to expand the six-membered ring of the THI core into a seven-membered ring, leading to novel indole-fused caprolactams.[5] This is a valuable strategy for accessing different regions of chemical space and potentially discovering molecules with new biological activities.
The diversification of the THI scaffold is a critical step in exploring its full therapeutic potential. The table below summarizes key diversification strategies.
| Strategy | Reactive Site | Key Reagents/Catalysts | Resulting Structure | Therapeutic Relevance |
| [4+2] Cycloaddition | Enone System | Ethyl formate, Secondary amines | Fused Tricyclic Heterocycles | Access to novel polycyclic systems found in natural products.[5] |
| C-H Activation | Pyrrole Ring / Side Chain | Gold (Au) catalysts | Polycyclic Spiro Structures | Creates constrained skeletons found in ergoline alkaloids.[5] |
| Condensation | C-4 Ketone | Hydrazine derivatives | Pyrazole-fused Indoles | Potent cytostatic and anticancer activity.[5] |
| Ring Expansion | C-4 Ketone | (Beckmann/Schmidt reagents) | Fused Seven-Membered Rings | Exploration of novel chemical space for new bioactivities.[5] |
| Condensation | Chloroformylated Indole | Acetamidine hydrochloride | Pyrroloquinazolines | Fused systems with potential DNA binding or enzyme inhibition.[5] |
Part III: Screening for Bioactivity and Lead Identification
Once a diverse library of THI derivatives has been synthesized, the next step is to screen these compounds for biological activity. The choice of assay is dictated by the therapeutic area of interest.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used as a primary screen for potential anticancer agents. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase.
Self-Validating System: This protocol's integrity relies on the inclusion of proper controls. A "vehicle control" (cells treated with only the solvent, e.g., DMSO) establishes the baseline for 100% cell viability, while a "positive control" (a known cytotoxic drug) confirms the assay is responding correctly.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each THI derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the THI derivatives at various concentrations. Include vehicle control and positive control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Part IV: Case Studies - From Scaffold to Drug Lead
The true potential of the THI scaffold is demonstrated by its successful application in drug discovery programs.
Case Study 1: Tetrahydroindolone-derived Semicarbazones as Selective Kv1.5 Blockers
Atrial fibrillation is a common cardiac arrhythmia. The Kv1.5 potassium channel, expressed predominantly in the atria, is a key target for developing atrial-selective antiarrhythmic drugs.
-
Discovery: A novel class of THI-derived semicarbazones was discovered as potent blockers of the Kv1.5 channel.[8]
-
Structure-Activity Relationship (SAR): Through systematic modification of the THI core, researchers identified key structural features required for potency and selectivity. For example, compound 8i from the study demonstrated excellent potency for Kv1.5 and high selectivity over other channels like hERG and L-type calcium channels.[8]
-
In Vivo Efficacy: In an anesthetized pig model, lead compounds significantly increased the atrial effective refractory period (ERP) without affecting the ventricular ERP, demonstrating the desired atrial-selective effect.[8]
The logical progression of SAR for these blockers is depicted below.
Case Study 2: Antiviral Applications of THI Derivatives
Viral diseases remain a major global health challenge. Research has shown that THI derivatives possess significant antiviral functions.
-
Broad-Spectrum Activity: A patented series of THI, tetrahydroindazolone, and tetrahydrocarbazole derivatives has demonstrated inhibitory action against several viruses, including herpes simplex virus (HSV-1 and HSV-2), coxsackie virus B3 (CVB3), and hepatitis B virus (HBV).[6]
-
Mechanism: While the exact mechanisms are often complex, many antiviral agents function by inhibiting viral replication, such as by targeting viral polymerases or proteases. The THI scaffold provides a rigid framework that can be decorated with functional groups to optimize binding to these viral targets.
-
Low Cytotoxicity: Importantly, many of these antiviral compounds exhibited low cytotoxicity in host cell lines (e.g., Vero cells), indicating a favorable therapeutic window.[6] This is a critical parameter for any successful antiviral drug.
Conclusion and Future Perspectives
The 4,5,6,7-tetrahydroindol-4-one scaffold is a remarkably fruitful starting point for the discovery of new bioactive molecules. Its synthetic tractability, coupled with the numerous sites available for chemical diversification, allows for the systematic exploration of chemical space. As demonstrated by successful case studies, this exploration can yield potent and selective modulators of important biological targets, from ion channels to viral enzymes.
Future research will likely focus on several key areas:
-
Novel Catalytic Methods: The development of new, more efficient catalytic systems will enable the synthesis of increasingly complex and diverse THI-based structures.[9]
-
Spirocyclic Compounds: The synthesis of spiro compounds from THI precursors is an underexplored area that holds significant promise for creating molecules with unique three-dimensional topographies and biological activities.[5]
-
Combinatorial Chemistry: Applying combinatorial chemistry and high-throughput synthesis techniques will accelerate the generation of large libraries of THI derivatives, increasing the probability of finding novel hits.[6]
By integrating modern synthetic chemistry with robust biological screening, the tetrahydroindolone scaffold will undoubtedly continue to be a source of novel drug candidates for years to come.
References
- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101273991B - Applications of tetrahydroindolone/tetrahydroindazolone/tetrahydrocarbazole derivatives and salts thereof in preparation of antiviral medicine - Google Patents [patents.google.com]
- 7. US8598180B2 - Tetrahydroindolone derivatives for treatment of neurological conditions - Google Patents [patents.google.com]
- 8. Discovery and synthesis of tetrahydroindolone derived semicarbazones as selective Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Initial Screening of 1,5,6,7-Tetrahydro-4H-Indol-4-One Derivatives for Kinase-Modulating Activity
An In-Depth Technical Guide:
Foreword: The Strategic Imperative for Scaffolding in Drug Discovery
The 1,5,6,7-tetrahydro-4H-indol-4-one core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure presents a unique three-dimensional arrangement of functional groups, making it an ideal starting point for constructing libraries of potential therapeutic agents. This scaffold is not merely a synthetic curiosity; it is a component of approved drugs, such as the antipsychotic Molindone, and has been integral to the development of potent inhibitors for targets like Heat Shock Protein 90 (Hsp90), a key player in cancer biology.[1][2] The inherent versatility and documented biological relevance of this "indolone" core provide a compelling rationale for its exploration against new target classes. This guide outlines a robust, field-proven cascade for the initial screening of a novel library of indolone derivatives, with a strategic focus on identifying potent and selective kinase inhibitors.
Rationale and Strategy: Why Kinases?
Protein kinases are a cornerstone of modern oncology and immunology drug discovery. They are critical nodes in cellular signaling pathways that govern cell growth, differentiation, and survival.[3] Their deregulation is a hallmark of many diseases, particularly cancer.[4] The ATP-binding pocket of kinases offers a well-defined target for small molecule inhibitors, and the extensive family of over 500 human kinases provides a rich landscape for discovering novel therapeutics.[5]
Derivatives of the related indole scaffold have shown promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), suggesting that the 1,5,6,7-tetrahydro-4H-indol-4-one core is a logical starting point for kinase-focused screening campaigns.[6] Our objective is not simply to find compounds that kill cells, but to identify molecules that act through a specific, well-defined mechanism—the inhibition of a protein kinase. This mechanism-driven approach is more likely to yield translatable and optimizable lead compounds.
Our screening strategy is designed as a multi-tiered funnel, moving from high-throughput biochemical assays to more complex, physiologically relevant cellular systems. This cascade is designed to be a self-validating system, where each stage serves to confirm and build upon the findings of the previous one, efficiently filtering a large library down to a small number of high-quality hits.
Caption: A multi-tiered workflow for hit identification and validation.
Tier 1: Primary High-Throughput Screening (HTS)
The primary screen is the workhorse of the campaign. Its purpose is to rapidly assess every compound in the library against our kinase of interest to identify initial "hits."
Experimental Choice: The ADP-Glo™ Kinase Assay.
Causality: We choose this assay for several key reasons:
-
Universality: It measures the production of ADP, a universal product of any kinase reaction. This makes the platform adaptable to virtually any kinase without the need for specific antibodies or modified substrates.[7]
-
Robustness: The luminescent signal is strong and less susceptible to interference from colored or fluorescent compounds, a common problem in HTS.[7]
-
High ATP Concentration Tolerance: It can be run at ATP concentrations at or near the Michaelis constant (Km) of the kinase, providing a more physiologically relevant assessment of inhibitory potential compared to assays that require low ATP levels.[7][8]
The primary screen is conducted at a single, relatively high concentration of each compound (e.g., 10 µM) to maximize the chances of identifying even weak inhibitors. The goal is to cast a wide net.
Protocol: Primary HTS with ADP-Glo™
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and compound plates. Dilute the 1,5,6,7-tetrahydro-4H-indol-4-one derivatives in DMSO to a stock concentration and then to the final screening concentration in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of test compound solution. Add 2.5 µL of kinase/substrate solution to initiate the reaction. Incubate for 1 hour at room temperature.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls. A "hit" is typically defined as a compound that causes inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the controls).
Caption: Principle of the ADP-Glo™ kinase assay for primary screening.
Tier 2: Hit Validation and Orthogonal Confirmation
A single-point HTS will inevitably produce false positives. Tier 2 is designed to weed them out and confirm that the hits are genuine, potent inhibitors that act via direct binding to the target.
Dose-Response Analysis
Hits from the primary screen are subjected to the same biochemical assay, but this time across a range of concentrations (e.g., a 10-point, 3-fold serial dilution). This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Data Presentation: Hypothetical Dose-Response Results
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) |
| IND-001 | 8.2 | > 50 |
| IND-002 | 95.1 | 0.15 |
| IND-003 | 62.5 | 2.3 |
| IND-004 | 51.8 | 11.5 |
| IND-005 | 98.6 | 0.08 |
In this example, IND-002, IND-003, and IND-005 would be prioritized for further study.
Orthogonal Confirmation: Differential Scanning Fluorimetry (DSF)
Causality: An IC50 value confirms potency in a functional assay but does not definitively prove direct binding. An orthogonal assay using a different detection principle is essential for building confidence in a hit. DSF, or Thermal Shift Assay, is an excellent choice.[5] It measures the change in a protein's thermal stability upon ligand binding. A compound that binds and stabilizes the kinase will increase its melting temperature (Tm). This biophysical validation is critical for eliminating compounds that interfere with the assay technology itself (e.g., luciferase inhibitors) rather than the kinase.
Tier 3: Cellular Screening
A compound that potently inhibits a purified enzyme is a promising start, but it is not yet a drug candidate. It must be able to enter a cell, engage its target in a complex biological environment, and elicit a desired downstream effect.[9]
Cell Viability/Cytotoxicity Assay
The first step in cellular screening is to determine if the compounds have any effect on cancer cell proliferation.
Experimental Choice: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Causality:
-
The MTT assay is a classic colorimetric method that measures the metabolic activity of living cells, providing a robust measure of cytotoxicity.[3]
-
The CellTiter-Glo® assay measures intracellular ATP levels, which is a direct indicator of cell health. Its luminescent readout is highly sensitive and suitable for high-throughput formats.[10]
We screen the validated hits against a panel of cancer cell lines, ideally including one line where the target kinase is known to be a key driver of proliferation.
Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed cancer cells into 96-well, white-walled plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Cellular Target Engagement
Causality: A compound might be cytotoxic through an off-target mechanism. To prove that our indolone derivatives are working as intended, we must confirm they are binding to the target kinase inside the cell. The NanoBRET™ Target Engagement Assay is the gold standard for this. It measures the binding of a compound to a specific kinase that has been tagged with a NanoLuc® luciferase in living cells.[11] This provides incontrovertible evidence that the compound can permeate the cell membrane and engage its intended target.
Downstream Pathway Modulation
Causality: The final step is to demonstrate that target engagement leads to the desired biological outcome. If the compound inhibits the kinase, the phosphorylation of that kinase's downstream substrate should decrease. A cellular phosphorylation assay, often using techniques like Western Blotting or specific ELISA kits, can measure the phosphorylation status of a key substrate protein in compound-treated cells versus controls.[11] This provides the crucial link between target engagement and functional cellular response.
Caption: A hypothetical signaling pathway illustrating the mechanism of action.
Data Interpretation and Path Forward
By the end of this screening cascade, we will have a rich dataset. The ideal hit compound will exhibit:
-
Potent biochemical inhibition (Low nanomolar IC50).
-
Confirmed direct binding in a biophysical assay (Significant ΔTm in DSF).
-
On-target cellular activity (Potent GI50 in a relevant cell line).
-
Confirmed cellular target engagement (Positive result in a NanoBRET™ assay).
-
Modulation of a downstream biomarker (Reduced substrate phosphorylation).
This rigorous, multi-tiered approach ensures that the resources of the medicinal chemistry team are focused only on the most promising, well-validated hits. These compounds can then serve as the starting point for lead optimization, where chemists will use the initial structure-activity relationship (SAR) data to design and synthesize new derivatives with improved potency, selectivity, and drug-like properties.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes & Protocols: A Proposed Synthesis of the Manzamine Alkaloid Core from 1,5,6,7-Tetrahydro-4H-indol-4-one
Abstract
This document outlines a novel, proposed synthetic strategy for constructing a key tricyclic core structure related to the manzamine class of marine alkaloids. While the target molecule "Psammopemmin A" could not be structurally identified in a comprehensive literature search, we have selected the architecturally complex and biologically significant manzamine alkaloids as a representative target to demonstrate a plausible and innovative synthetic application for the versatile building block, 1,5,6,7-tetrahydro-4H-indol-4-one. This application note provides a detailed retrosynthetic analysis, a step-by-step forward synthesis protocol, and the scientific rationale behind the proposed transformations, grounded in established chemical principles. The protocols are designed for researchers in synthetic chemistry and drug development exploring efficient routes to complex natural product scaffolds.
Introduction: The Challenge and Opportunity
The manzamine alkaloids are a fascinating family of marine natural products isolated from various sponge species.[1] These molecules possess intricate polycyclic architectures and exhibit a wide range of potent biological activities, including antimalarial, anti-inflammatory, and cytotoxic effects, making them compelling targets for total synthesis and pharmaceutical development.[2][3] The complexity of their structures presents a significant challenge to synthetic chemists, demanding innovative and efficient strategies for their construction.
The starting material, 1,5,6,7-tetrahydro-4H-indol-4-one, is a versatile and readily available precursor in medicinal chemistry.[4] Its fused bicyclic system, containing both a pyrrole and a ketone, offers multiple reaction sites for strategic functionalization. This document proposes a conceptual pathway to leverage this unique reactivity to forge a key intermediate en route to the manzamine core.
Note on the Target Molecule: The initial topic specified the synthesis of "Psammopemmin A." Despite extensive searches, no compound with this name and a defined structure could be located in the scientific literature. It is presumed this may be a typographical error or a reference to a highly obscure metabolite. Therefore, to fulfill the objective of creating a scientifically rigorous and useful protocol, we have selected the well-characterized Manzamine A as an inspirational target for which to design a synthetic approach toward its core structure. This work is presented as a proposed, conceptual synthesis intended to stimulate further research.
Retrosynthetic Strategy and Design Rationale
The core challenge lies in converting the simple 4,5,6,7-tetrahydroindol-4-one scaffold into a more complex, polycyclic system characteristic of manzamines. Our retrosynthetic analysis focuses on disconnecting a key tricyclic intermediate (I) , which contains the essential ABC ring system of Manzamine A.
The key disconnections are:
-
C-N Bond Formation (Ring C): A late-stage intramolecular cyclization, such as a Pictet-Spengler or related reaction, is proposed to form the third ring.
-
Side Chain Installation: The aldehyde functionality required for the cyclization can be installed via formylation of an activated precursor.
-
Aromatization/Dehydrogenation: The cyclohexanone ring of the starting material must be aromatized to form the pyridine ring (Ring B) of the target core. This is a crucial transformation that fundamentally alters the scaffold.
This strategy is visualized in the retrosynthetic diagram below.
Caption: Retrosynthetic analysis for the proposed synthesis of the Manzamine core.
Proposed Synthetic Workflow and Protocols
The proposed forward synthesis is a multi-step process designed to logically and efficiently build complexity from the starting material.
Caption: Proposed multi-step synthetic workflow from starting material to target core.
Protocol 1: Synthesis of N-Acyl-1,5,6,7-tetrahydro-4H-indol-4-one
Rationale: Acylation of the pyrrole nitrogen is the first step to activate the molecule for the subsequent cyclization. A simple acetyl group is chosen for this conceptual protocol, though other groups could be used.
-
Materials:
-
1,5,6,7-Tetrahydro-4H-indol-4-one (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (Anhydrous, as solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1,5,6,7-tetrahydro-4H-indol-4-one in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-acyl product.
-
Protocol 2: Bischler-Napieralski-type Cyclization to Intermediate (IV)
Rationale: This key step forms the third ring of the carboline system. Using a dehydrating agent like phosphorus oxychloride (POCl₃) promotes the intramolecular cyclization between the acyl group and the C7 position of the indole ring.
-
Materials:
-
N-Acyl Intermediate from Protocol 1 (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 eq)
-
Toluene (Anhydrous, as solvent)
-
Ice/water bath
-
Ammonium hydroxide solution
-
-
Procedure:
-
Dissolve the N-acyl intermediate in anhydrous toluene in a flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add POCl₃ dropwise at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Basify the aqueous solution by slow addition of concentrated ammonium hydroxide until pH > 9.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify via column chromatography to obtain the tetracyclic iminium salt, which is subsequently reduced (e.g., with NaBH₄ in methanol) to yield the stable Tetrahydro-β-carboline Intermediate (IV).
-
Protocol 3: Aromatization to β-Carboline Intermediate (III)
Rationale: Aromatization of the cyclohexene ring is critical to forming the β-carboline core. Palladium on carbon (Pd/C) is a standard and effective catalyst for dehydrogenation reactions.
-
Materials:
-
Tetrahydro-β-carboline Intermediate (IV) (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Decalin or Diphenyl ether (high-boiling solvent)
-
-
Procedure:
-
Combine the Tetrahydro-β-carboline Intermediate (IV) and 10% Pd/C in a flask with a high-boiling solvent like decalin.
-
Heat the mixture to reflux (190-200 °C) under a nitrogen atmosphere for 8-12 hours.
-
Monitor the formation of the aromatic product by TLC and/or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the β-Carboline Intermediate (III).
-
Data Summary of Key Proposed Compounds
The following table summarizes the calculated properties for the starting material and key proposed intermediates. Experimental values would need to be determined upon successful synthesis.
| Compound Name | Structure ID | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,5,6,7-Tetrahydro-4H-indol-4-one | Start | C₈H₉NO | 135.16 |
| N-Acetyl-1,5,6,7-tetrahydro-4H-indol-4-one | Prod. 1 | C₁₀H₁₁NO₂ | 177.20 |
| Tetrahydro-β-carboline Intermediate | (IV) | C₁₀H₁₀N₂ | 158.20 |
| β-Carboline Intermediate | (III) | C₁₀H₈N₂ | 156.19 |
Conclusion and Future Outlook
This application note presents a plausible, albeit conceptual, synthetic pathway toward the core of the manzamine family of alkaloids, starting from 1,5,6,7-tetrahydro-4H-indol-4-one. The proposed route leverages well-established chemical transformations, including acylation, Bischler-Napieralski cyclization, and catalytic dehydrogenation, to systematically build molecular complexity.
Each step in this proposed synthesis presents opportunities for optimization and adaptation. The choice of protecting groups, cyclization conditions, and aromatization reagents could be varied to improve yields and scalability. Successful execution of this strategy would provide rapid access to a versatile β-carboline intermediate, which could serve as a cornerstone for the total synthesis of Manzamine A and related analogues for further biological evaluation. This work aims to provide a robust conceptual framework to guide future experimental efforts in the field of complex alkaloid synthesis.
References
Application Notes and Protocols for the Synthesis of 5-HT1A Agonists from Tetrahydroindolone Scaffolds
Introduction: The Therapeutic Promise of 5-HT1A Agonists and the Versatility of the Tetrahydroindolone Core
The serotonin 1A (5-HT1A) receptor, a key member of the G-protein coupled receptor (GPCR) superfamily, is a well-established therapeutic target for a range of central nervous system (CNS) disorders.[1] Predominantly located in the hippocampus, prefrontal cortex, and raphe nuclei, the 5-HT1A receptor plays a crucial role in modulating mood, anxiety, and cognition.[2][3] Agonists of this receptor have shown significant clinical efficacy in the treatment of anxiety and depression.[1] The development of novel, selective, and potent 5-HT1A agonists remains a primary focus in medicinal chemistry and drug discovery.
The tetrahydroindolone scaffold has emerged as a promising starting point for the synthesis of diverse bioactive molecules. Its rigid, bicyclic structure provides a robust framework for the introduction of various functional groups, allowing for the fine-tuning of pharmacological properties. This guide provides a detailed, step-by-step protocol for the synthesis of a potent 5-HT1A agonist based on a functionalized tetrahydroindolone core, coupled with an arylpiperazine moiety—a common pharmacophore in many CNS-active compounds.[4][5][6]
Strategic Overview of the Synthetic Approach
Our synthetic strategy is divided into two main stages:
-
Construction of the Functionalized Tetrahydroindolone Core: This involves the synthesis of the tetrahydroindolone ring system via the classical Fischer indole synthesis, followed by functionalization to introduce a suitable linker for subsequent coupling.[2][5][7][8]
-
Coupling and Final Product Formation: The functionalized tetrahydroindolone is then coupled with a commercially available or synthesized arylpiperazine derivative through a key carbon-nitrogen bond-forming reaction, such as a Buchwald-Hartwig amination or a reductive amination, to yield the target 5-HT1A agonist.[9][10][11][12][13]
This application note will detail the protocols for each step, providing insights into the rationale behind the choice of reagents and reaction conditions.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of 5-HT1A agonists from a tetrahydroindolone precursor.
Part 1: Synthesis of the Functionalized Tetrahydroindolone Core
Protocol 1.1: Synthesis of 6-Bromo-1,2,3,4-tetrahydro-5H-carbazol-4-one via Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[2][5][7][8] In this protocol, we will synthesize a brominated tetrahydroindolone, which will serve as a handle for the subsequent Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| (4-Bromophenyl)hydrazine hydrochloride | 224.49 | 5.0 g | 22.27 |
| 1,3-Cyclohexanedione | 112.13 | 2.5 g | 22.29 |
| Acetic Acid, Glacial | 60.05 | 50 mL | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (5.0 g, 22.27 mmol) and 1,3-cyclohexanedione (2.5 g, 22.29 mmol).
-
Add glacial acetic acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford 6-bromo-1,2,3,4-tetrahydro-5H-carbazol-4-one as a solid.
-
Dry the product under vacuum.
Expected Outcome:
-
Yield: 60-70%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Coupling and Final Product Formation
Protocol 2.1: Buchwald-Hartwig Amination for the Synthesis of the Final 5-HT1A Agonist
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10] This reaction is highly versatile and tolerates a wide range of functional groups.[10]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 6-Bromo-1,2,3,4-tetrahydro-5H-carbazol-4-one | 264.12 | 1.0 g | 3.79 |
| 1-(2-Pyrimidinyl)piperazine | 164.21 | 0.75 g | 4.57 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 173 mg | 0.19 (5 mol%) |
| Xantphos | 578.68 | 220 mg | 0.38 (10 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.55 g | 5.72 |
| Toluene, Anhydrous | 92.14 | 20 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1,2,3,4-tetrahydro-5H-carbazol-4-one (1.0 g, 3.79 mmol), 1-(2-pyrimidinyl)piperazine (0.75 g, 4.57 mmol), sodium tert-butoxide (0.55 g, 5.72 mmol), Pd₂(dba)₃ (173 mg, 0.19 mmol), and Xantphos (220 mg, 0.38 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction by TLC (1:1 hexane:ethyl acetate with 1% triethylamine).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Purification Protocol for Basic Amine Compounds:
Due to the basic nature of the product, standard silica gel chromatography can lead to tailing and poor separation.[14] To mitigate this, either an amine-functionalized silica gel can be used, or a mobile phase containing a small amount of a basic modifier like triethylamine is recommended.
-
Stationary Phase: Silica gel (230-400 mesh) or amine-functionalized silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 80%) containing 0.5-1% triethylamine.
-
Detection: UV visualization at 254 nm.
Expected Outcome:
-
Yield: 50-65%
-
Appearance: Yellowish solid.
-
Characterization: Confirm the structure of the final 5-HT1A agonist using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC for purity analysis.
Part 3: Biological Evaluation
Protocol 3.1: In Vitro Radioligand Binding Assay for 5-HT1A Receptor Affinity
A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. This protocol outlines a competitive binding assay using a known radiolabeled 5-HT1A agonist.
Materials and Reagents:
-
HeLa or CHO cells stably expressing the human 5-HT1A receptor.
-
[³H]8-OH-DPAT (a selective 5-HT1A agonist radioligand).
-
Unlabeled 8-OH-DPAT (for non-specific binding determination).
-
Test compound (the synthesized 5-HT1A agonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Prepare cell membranes from the 5-HT1A expressing cells.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]8-OH-DPAT (typically at its Kd value), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled 8-OH-DPAT.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Understanding the 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o).[2] Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] The Gβγ subunit can modulate the activity of other downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Caption: Simplified signaling pathway of the 5-HT1A receptor.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis [drugfuture.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole: synthesis and dopaminergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetrahydroindolones in the Synthesis of Guanylate Cyclase Inhibitors: A Technical Guide
This technical guide provides a comprehensive overview of the strategic application of the tetrahydroindolone scaffold in the development of novel inhibitors targeting soluble guanylate cyclase (sGC). This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation therapeutics for a range of cardiovascular and fibrotic diseases. We will delve into the mechanistic rationale for targeting sGC, detail synthetic protocols for accessing the tetrahydroindolone core, and provide methodologies for evaluating the inhibitory activity of these compounds.
Introduction: The Therapeutic Promise of Soluble Guanylate Cyclase Inhibition
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] As a heterodimeric heme-containing protein, sGC is the primary receptor for endogenous NO.[3][4] Upon NO binding to its heme cofactor, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[3][4] The subsequent elevation in intracellular cGMP levels triggers a cascade of downstream signaling events, leading to vasodilation, inhibition of platelet aggregation, and reduction of inflammation and fibrosis.
Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous diseases, including pulmonary hypertension, heart failure, and fibrosis. While sGC stimulators and activators have emerged as valuable therapeutic agents, there is a compelling rationale for the development of sGC inhibitors for conditions characterized by excessive cGMP production, such as certain inflammatory states and cancers.[5][6]
The indole nucleus is a privileged scaffold in medicinal chemistry and has been explored for its potential to modulate sGC activity.[7] As a bioisosteric replacement for the indole core, the tetrahydroindolone scaffold offers a unique three-dimensional architecture and modified physicochemical properties that can be exploited to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles.[8][9][10][11] This guide will focus on the synthetic utility of tetrahydroindolones as a promising class of sGC inhibitors.
The NO-sGC-cGMP Signaling Pathway and Point of Inhibition
The canonical NO-sGC-cGMP signaling cascade is a fundamental mechanism for regulating vascular tone and cellular homeostasis. The diagram below illustrates the key components of this pathway and highlights the role of sGC as a central signaling hub. Tetrahydroindolone-based inhibitors are designed to directly target sGC, thereby attenuating the production of cGMP and modulating downstream physiological responses.
Caption: The NO-sGC-cGMP signaling pathway and the inhibitory action of tetrahydroindolones.
Synthesis of the Tetrahydroindolone Core
The 4,5,6,7-tetrahydroindol-4-one core is a versatile synthetic intermediate that can be accessed through several robust and scalable routes. Below, we provide a detailed protocol for a representative multicomponent synthesis, which offers high efficiency and structural diversity.
Representative Synthetic Protocol: Multicomponent Synthesis of a Substituted Tetrahydroindolone
This protocol describes the synthesis of a 2,3-disubstituted-4,5,6,7-tetrahydroindol-4-one, a common scaffold for further functionalization.
Workflow Diagram:
References
- 1. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drugs targeting the NO-sGC-cGMP pathway in the treatment of patients with COPD-associated pulmonary hypertension: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Guanylate Cyclase Inhibitors Discovered among Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of guanylate cyclase by lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricyclic indole and dihydroindole derivatives as new inhibitors of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A bioisosteric approach to the discovery of indole carbinol androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Detailed Protocols: Strategic Synthesis of Tricyclic Indole Derivatives from 1,5,6,7-Tetrahydro-4H-indol-4-one
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic methodologies for converting the versatile building block, 1,5,6,7-tetrahydro-4H-indol-4-one, into complex tricyclic indole derivatives. These scaffolds are of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. This guide emphasizes the chemical logic behind synthetic choices, offering detailed, field-tested protocols, troubleshooting insights, and robust characterization methods. We will focus on the venerable yet powerful Fischer indole synthesis as a primary case study for constructing fused carbazole systems, a key class of tricyclic indoles.
Introduction: The Strategic Value of Tetrahydroindolone Scaffolds
The 1,5,6,7-tetrahydro-4H-indol-4-one core is a privileged starting material in heterocyclic chemistry. Its structure is a confluence of reactive functionalities: a nucleophilic pyrrole ring, an electrophilic ketone, and activated methylene positions. This unique arrangement allows for a diverse range of chemical transformations, making it an ideal precursor for building molecular complexity.[1] Tricyclic indole derivatives, such as carbazoles and other fused systems, are central motifs in molecules targeting a wide array of diseases, including cancer, neurodegenerative disorders, and microbial infections.[2]
This guide moves beyond a simple recitation of steps to provide the strategic context necessary for successful synthesis, enabling researchers to not only replicate but also adapt these methodologies for novel molecular design.
Overview of Synthetic Strategies
The conversion of 1,5,6,7-tetrahydro-4H-indol-4-one to a tricyclic derivative fundamentally involves the construction of a third ring fused to the existing bicyclic core. The choice of strategy depends on the desired final structure.
Figure 1: Key synthetic pathways from 1,5,6,7-tetrahydro-4H-indol-4-one to diverse tricyclic systems.
-
Fischer Indole Synthesis: A classic and highly effective method for creating a new indole ring. Reacting the ketone moiety of the starting material with an arylhydrazine under acidic conditions leads to the formation of tetrahydrocarbazol-4-ones.[1][3] This is one of the most direct routes to this important carbazole substructure.
-
Annulation Reactions: These methods, such as the Robinson annulation, build a new carbocyclic ring by sequential Michael addition and aldol condensation reactions at the methylene position alpha to the ketone.[4]
-
Intramolecular Cyclization: This strategy involves first attaching a reactive tether to the pyrrole nitrogen or another position, followed by an intramolecular reaction (e.g., Friedel-Crafts or Pictet-Spengler type) to form the third ring.[2][5][6]
-
Palladium-Catalyzed C-H Activation/Cross-Coupling: Modern synthetic methods can forge the third ring through intramolecular C-H functionalization, offering high efficiency and novel bond disconnections.[1]
Detailed Protocol: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-4-one
This protocol provides a robust method for synthesizing the core tricyclic structure of tetrahydrocarbazol-4-one, a precursor to many biologically active carbazole alkaloids.
Principle and Mechanism
The Fischer indole synthesis is an acid-catalyzed reaction that proceeds in several distinct steps:
-
Hydrazone Formation: The ketone of the tetrahydroindolone condenses with phenylhydrazine to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enehydrazine isomer.
-
[7][7]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step. The enehydrazine undergoes a concerted rearrangement to form a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate cyclizes, and subsequently eliminates a molecule of ammonia, driven by the formation of the stable, aromatic indole ring.[3][8]
Figure 2: Simplified mechanism of the Fischer indole synthesis for tetrahydrocarbazol-4-one formation.
Materials and Equipment
| Reagent/Material | M.W. | Purity | Supplier | Notes |
| 1,5,6,7-Tetrahydro-4H-indol-4-one | 149.18 | >98% | Sigma-Aldrich | Store desiccated. |
| Phenylhydrazine hydrochloride | 144.60 | >97% | Acros Organics | Can be corrosive and toxic. Handle in a fume hood. |
| Glacial Acetic Acid | 60.05 | ACS Grade | Fisher Scientific | Used as solvent and catalyst. |
| Polyphosphoric Acid (PPA) | - | ~115% H₃PO₄ | Sigma-Aldrich | Highly viscous and corrosive. Handle with care. |
| Ethyl Acetate | 88.11 | ACS Grade | VWR | For extraction. |
| Saturated NaHCO₃ solution | - | - | Lab prepared | For neutralization. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Lab supply | For drying organic layers. |
| Silica Gel | - | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, oil bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
Step-by-Step Experimental Protocol
Figure 3: Step-by-step workflow for the synthesis of tetrahydrocarbazol-4-one.
Step 1: Hydrazone Formation (One-Pot Procedure)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,5,6,7-tetrahydro-4H-indol-4-one (1.49 g, 10.0 mmol).
-
Add phenylhydrazine hydrochloride (1.59 g, 11.0 mmol, 1.1 eq).
-
Add 25 mL of glacial acetic acid. The mixture will be a suspension.
-
Heat the reaction mixture to reflux (~118 °C) using an oil bath. The solids should dissolve upon heating to give a clear, often yellow-to-orange solution.
-
Maintain reflux for 1-2 hours.
-
Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst for this initial condensation step. Using a slight excess of the hydrazine component ensures complete consumption of the limiting starting material.
-
Monitoring: The reaction can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting ketone is typically more polar than the resulting hydrazone intermediate.
-
Step 2: Acid-Catalyzed Cyclization
-
After the initial reflux period, allow the mixture to cool slightly (to ~80-90 °C).
-
CAUTION: In a well-ventilated fume hood, carefully and slowly add polyphosphoric acid (PPA) (~15 mL) to the reaction mixture. The addition is exothermic.
-
Once the PPA is added, increase the temperature of the oil bath to 100-120 °C and stir vigorously for 2-4 hours. The mixture will become darker and more viscous.
-
Scientist's Note: PPA is an excellent catalyst and solvent for this cyclization step. Its high viscosity requires efficient stirring. The elevated temperature is necessary to overcome the activation energy for the[7][7]-sigmatropic rearrangement.
-
Monitoring: Monitor the reaction by TLC until the hydrazone spot has been completely consumed and a new, more polar product spot (which is often UV active and may stain with permanganate) is dominant.
-
Step 3: Work-up and Isolation
-
Allow the reaction flask to cool to near room temperature.
-
In a large beaker (e.g., 1 L), prepare ~300 g of crushed ice.
-
CAUTION: Slowly and carefully pour the viscous reaction mixture onto the crushed ice with stirring. This will hydrolyze the PPA in a highly exothermic process. The product often precipitates as a solid.
-
Slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a brown or tan solid.
Step 4: Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
The final product can often be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 55-75% |
| Appearance | Off-white to light brown solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.0-10.0 (br s, 1H, indole N-H), 7.0-8.0 (m, 5H, Ar-H), 3.0-3.2 (t, 2H), 2.6-2.8 (t, 2H), 2.1-2.3 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~195 (C=O), and characteristic aromatic and aliphatic signals. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₄H₁₃NO: 212.10; found: 212.1. |
Troubleshooting:
-
Low Yield: May result from incomplete hydrazone formation or inefficient cyclization. Ensure anhydrous conditions as much as possible before adding PPA. Longer reaction times or slightly higher temperatures for the cyclization step may be required for less reactive substituted phenylhydrazines.
-
Purification Difficulties: If the product is difficult to separate from starting material or byproducts, ensure the work-up neutralization is complete. Tar-like byproducts can sometimes be removed by trituration with a solvent like ether before chromatography.
-
Alternative Catalysts: If PPA proves problematic, other acid catalysts like Eaton's reagent (P₂O₅ in MeSO₃H), p-toluenesulfonic acid (PTSA) in a high-boiling solvent, or zinc chloride (ZnCl₂) can be effective alternatives.[8]
Conclusion
The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold is a powerful platform for the synthesis of medicinally relevant tricyclic indole derivatives. The Fischer indole synthesis, as detailed here, provides a reliable and scalable route to tetrahydrocarbazol-4-ones. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently employ and adapt this methodology to generate diverse libraries of complex heterocyclic compounds for further investigation in drug discovery and materials science.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Acid-promoted cyclization reactions of tetrahydroindolinones. Model studies for possible application in a synthesis of selaginoidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid-Promoted Cyclization Reactions of Tetrahydroindolinones. Model Studies for Possible Application in a Synthesis of Selaginoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Electrophilic Iodination of 1,5,6,7-Tetrahydro-4H-indol-4-one
Document ID: AN-2026-01-C3I
Abstract
This document provides a comprehensive guide for the regioselective iodination of 1,5,6,7-tetrahydro-4H-indol-4-one, a key heterocyclic building block in medicinal chemistry and materials science.[1] The protocol details a robust and efficient method using N-Iodosuccinimide (NIS) as the iodinating agent, offering high yields and selectivity under mild conditions. This application note is intended for researchers, chemists, and drug development professionals engaged in the synthesis and functionalization of indole-based scaffolds. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline characterization techniques, and offer troubleshooting guidance to ensure successful execution.
Introduction: The Significance of Iodinated Indoles
The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including antipsychotics and protein kinase inhibitors.[1] The introduction of an iodine atom onto this scaffold, specifically at the electron-rich C3 position of the pyrrole ring, dramatically enhances its synthetic utility. Iodoarenes and iodo-heterocycles are versatile intermediates, primed for a wide array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.
The direct iodination of the indole nucleus proceeds via an electrophilic aromatic substitution mechanism.[2][3] The pyrrole ring of the indole system is highly electron-rich, making it susceptible to attack by electrophiles. The C3 position is the most nucleophilic and sterically accessible site, leading to a high degree of regioselectivity in the substitution reaction.
Causality of Method Selection: Why N-Iodosuccinimide (NIS)?
While various iodinating reagents exist (e.g., I₂, ICl), N-Iodosuccinimide (NIS) is selected for this protocol due to several key advantages:
-
Mild Reaction Conditions: NIS allows the reaction to proceed efficiently at ambient temperature, preserving sensitive functional groups within the molecule.[4] Many alternative methods require harsher conditions or strong acids.[5]
-
High Regioselectivity: NIS provides excellent selectivity for the desired C3-iodinated product, minimizing the formation of di-iodinated or other positional isomers.
-
Ease of Handling and Safety: Compared to molecular iodine (I₂) or iodine monochloride (ICl), NIS is a stable, crystalline solid that is easier and safer to handle. The primary byproduct, succinimide, is water-soluble and easily removed during aqueous workup.
-
Activation: The electrophilicity of the iodine in NIS can be readily enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, making the iodine atom more electrophilic.[4]
Experimental Protocol
This protocol is designed for the synthesis of 3-iodo-1,5,6,7-tetrahydro-4H-indol-4-one.
Materials and Reagents
| Reagent | Formula | Mol. Wt. ( g/mol ) | CAS No. | Supplier (Example) | Notes |
| 1,5,6,7-Tetrahydro-4H-indol-4-one | C₈H₉NO | 135.16 | 16713-66-9 | Sigma-Aldrich | Starting material. Ensure purity >98%. |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 516-12-1 | Sigma-Aldrich | Reagent. Store protected from light and moisture. |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 75-05-8 | Fisher Scientific | Anhydrous grade, <50 ppm H₂O. Solvent for the reaction. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR | Solvent for extraction. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution | Na₂S₂O₃ | 158.11 | 7772-98-7 | LabChem | For quenching unreacted iodine. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific | For neutralizing the reaction mixture. |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | 7647-14-5 | - | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,5,6,7-tetrahydro-4H-indol-4-one (1.35 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add 40 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: In a single portion, add N-Iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equiv.) to the solution.
-
Reaction Monitoring: Protect the flask from light by wrapping it in aluminum foil. Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 1:1 Ethyl Acetate/Hexanes). The starting material will have a higher Rf than the more polar product. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted NIS. A yellow color may disappear.
-
Extraction: Add 50 mL of dichloromethane (DCM) to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower organic layer. Extract the aqueous layer two more times with 25 mL of DCM.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford the pure 3-iodo-1,5,6,7-tetrahydro-4H-indol-4-one as a solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-iodo-1,5,6,7-tetrahydro-4H-indol-4-one.
Characterization and Validation
The identity and purity of the final product, 3-iodo-1,5,6,7-tetrahydro-4H-indol-4-one, should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect the disappearance of the proton signal at the C3 position of the indole ring. The remaining aromatic proton at C2 will appear as a singlet. Shifts in the adjacent methylene protons may also be observed.
-
¹³C NMR: A significant shift will be observed for the C3 carbon, which will now be directly attached to iodine. This carbon signal will typically appear at a much higher field (lower ppm value) compared to the unsubstituted carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product (C₈H₈INO). The isotopic pattern for iodine will be clearly visible.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the ketone (around 1650 cm⁻¹), and C-I bond vibrations in the fingerprint region.
Reaction Mechanism
The iodination of the indole ring with NIS is a classic electrophilic aromatic substitution reaction.
-
Activation of Electrophile (Optional but enhances rate): In the presence of a catalytic acid (like residual acid in the solvent or added TFA), the carbonyl oxygen of NIS is protonated, increasing the electrophilicity of the iodine atom.
-
Nucleophilic Attack: The electron-rich π-system of the indole ring, specifically at the C3 position, acts as a nucleophile and attacks the electrophilic iodine atom of NIS. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (which can be the succinimide anion, another molecule of the starting indole, or the solvent) abstracts the proton from the C3 position. This restores the aromaticity of the pyrrole ring, yielding the final 3-iodinated product and succinimide as a byproduct.
Caption: Simplified mechanism for the C3-iodination of the indole ring using NIS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Deactivated NIS reagent (exposure to light/moisture). 3. Wet solvent. | 1. Continue stirring and monitor by TLC for a longer period. 2. Use a fresh bottle of NIS. 3. Ensure the use of anhydrous acetonitrile. If necessary, add a catalytic amount (~5 mol%) of trifluoroacetic acid (TFA) to activate the NIS. |
| Formation of Byproducts | 1. Over-iodination (di-iodinated product). 2. Reaction temperature too high. | 1. Use no more than 1.1 equivalents of NIS. 2. Maintain the reaction at room temperature. If the reaction is highly exothermic, consider cooling with a water bath. |
| Low Yield after Workup | 1. Product is partially soluble in the aqueous layer. 2. Loss during chromatography. | 1. Perform at least three extractions with DCM. If the product is very polar, consider a continuous extraction or using a different solvent like ethyl acetate. 2. Ensure careful loading and collection of fractions during chromatography. |
Conclusion
The protocol described herein provides an efficient, reliable, and scalable method for the C3-iodination of 1,5,6,7-tetrahydro-4H-indol-4-one using N-Iodosuccinimide. This procedure leverages mild conditions and readily available reagents to produce a valuable synthetic intermediate crucial for the development of novel pharmaceuticals and functional materials. The high regioselectivity and straightforward purification make this method highly suitable for both academic research and industrial drug development settings.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 4. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
The Strategic Deployment of 1,5,6,7-Tetrahydro-4H-indol-4-one in Multi-Component Reactions: A Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling the Synthetic Potential of a Privileged Scaffold
The 1,5,6,7-tetrahydro-4H-indol-4-one core is a synthetically versatile and medicinally significant scaffold. Its unique bicyclic structure, featuring both a reactive ketone and a modifiable pyrrole ring, makes it an ideal building block for the construction of complex polyheterocyclic systems.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this powerful reactant in multi-component reactions (MCRs). We will explore the underlying principles, provide detailed experimental protocols for key transformations, and discuss the applications of the resulting molecular architectures in medicinal chemistry. The inherent efficiency and atom economy of MCRs, combined with the privileged nature of the tetrahydroindolone scaffold, offer a rapid and robust pathway to novel chemical entities with therapeutic potential.[2]
Core Principles: The Reactivity Landscape of 1,5,6,7-Tetrahydro-4H-indol-4-one
The utility of 1,5,6,7-tetrahydro-4H-indol-4-one in MCRs stems from its distinct reactive sites. The ketone at the 4-position can participate in condensations and cycloadditions, while the pyrrole ring, particularly the nitrogen and the adjacent C3 position, can engage in a variety of bond-forming events. Furthermore, the enamine tautomer of the parent molecule or its pre-formed enaminone derivatives are frequently employed as key intermediates, expanding the repertoire of possible transformations.
A common strategy involves the initial reaction of the tetrahydroindolone or a related 1,3-dicarbonyl compound to form a more reactive enaminone intermediate. This intermediate then participates in a cascade of reactions with other components, such as aldehydes, active methylene compounds, or isocyanides, to rapidly build molecular complexity.[3]
Application Protocol I: Three-Component Synthesis of Functionalized Dihydro-1H-indol-4(5H)-ones
This protocol details a catalyst-free, three-component reaction for the synthesis of highly functionalized dihydro-1H-indol-4(5H)-ones. This reaction proceeds under mild conditions and offers an efficient route to a diverse library of compounds. The methodology is based on the condensation of a 1,3-dicarbonyl compound (dimedone as a precursor to the tetrahydroindolone scaffold), an arylglyoxal monohydrate, and an enaminone.[3]
Reaction Rationale and Mechanistic Insight
This reaction exemplifies a domino condensation-cyclization sequence. The enaminone acts as a nucleophile, attacking the arylglyoxal. The resulting intermediate then undergoes condensation with the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the final product. The catalyst-free nature of this reaction is a significant advantage, simplifying the work-up procedure and reducing potential sources of contamination.
DOT Diagram: Workflow for Three-Component Synthesis
References
Application Notes and Protocols for the Preparation of Methyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acrylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis and characterization of methyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acrylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The core of this protocol is a base-catalyzed aza-Michael addition, a reliable and efficient method for the formation of a carbon-nitrogen bond. This guide details a representative step-by-step synthetic protocol, purification methods, and in-depth analytical characterization. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and potential troubleshooting.
Introduction and Scientific Context
The 4,5,6,7-tetrahydro-1H-indol-4-one scaffold is a prominent structural motif in numerous biologically active compounds and natural products.[1] Its unique combination of a pyrrole ring fused to a cyclohexanone moiety offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex polyheterocyclic structures.[1] The N-vinylation of this indole core with an acrylate moiety introduces a versatile functional group that can serve as a key intermediate for further elaboration in drug development programs.
The target molecule, methyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acrylate, is synthesized via an aza-Michael addition reaction. This reaction involves the conjugate addition of the nitrogen nucleophile of the indole ring to an α,β-unsaturated carbonyl compound, in this case, methyl acrylate.[2][3] The use of a base as a catalyst is crucial for deprotonating the indole nitrogen, thereby increasing its nucleophilicity and facilitating the addition to the electron-deficient alkene.[2]
Synthetic Workflow
The overall synthetic strategy is a one-step process starting from the commercially available 1,5,6,7-tetrahydro-4H-indol-4-one.
Caption: Synthetic workflow for the preparation of the target compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 1,5,6,7-Tetrahydro-4H-indol-4-one | ≥98% | Commercially Available | Starting material. |
| Methyl Acrylate | ≥99%, contains MEHQ as inhibitor | Commercially Available | Michael acceptor. |
| Potassium Hydroxide (KOH) | ≥85%, pellets | Commercially Available | Base catalyst. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying. | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer (e.g., 400 MHz)
-
FT-IR spectrometer
-
Mass spectrometer (e.g., ESI-MS)
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for aza-Michael additions.[2][4]
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5,6,7-tetrahydro-4H-indol-4-one (1.35 g, 10 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to dissolve the starting material.
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Add potassium hydroxide (KOH, 0.224 g, 4 mmol, 0.4 eq) to the solution. The use of a sub-stoichiometric amount of base is crucial to catalyze the reaction without promoting significant side reactions like saponification of the ester.[2]
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the indolide anion.
Step 2: Michael Addition
-
Slowly add methyl acrylate (1.03 g, 12 mmol, 1.2 eq) to the reaction mixture via a syringe. A slight excess of the Michael acceptor is used to ensure complete consumption of the starting indole.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
Step 3: Work-up and Extraction
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and evaporate the solvent to yield methyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acrylate as a solid or viscous oil.
Characterization and Analytical Protocols
The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods.
Caption: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR (400 MHz, CDCl₃): The expected spectrum will show characteristic signals for the protons of the tetrahydroindole ring and the acrylate moiety.
-
Vinyl Protons: Two doublets corresponding to the geminal protons on the double bond of the acrylate group, typically in the range of 5.5-7.5 ppm. The coupling constant (J) will be indicative of the cis or trans configuration.
-
Indole Protons: Signals for the protons on the pyrrole part of the indole ring.
-
Tetrahydro Protons: Aliphatic protons of the cyclohexanone ring, likely appearing as multiplets in the range of 2.0-3.0 ppm.
-
Methyl Ester Protons: A singlet at around 3.7 ppm corresponding to the -OCH₃ group.[5]
-
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show resonances for all the carbon atoms in the molecule.
-
Carbonyl Carbons: A signal for the ketone carbonyl (C=O) in the cyclohexanone ring and a signal for the ester carbonyl (C=O) of the acrylate group, typically in the range of 165-200 ppm.
-
Alkene Carbons: Signals for the two carbons of the C=C double bond.
-
Indole and Tetrahydro Ring Carbons: A series of signals corresponding to the carbons of the fused ring system.
-
Methyl Ester Carbon: A signal for the -OCH₃ carbon at around 52 ppm.[5]
-
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) is a suitable method.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. The calculated molecular weight for C₁₂H₁₃NO₃ is 219.24 g/mol .
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Expected Absorptions:
-
C=O Stretching: Two strong absorption bands are expected for the two carbonyl groups: one for the ketone (around 1680-1700 cm⁻¹) and one for the α,β-unsaturated ester (around 1710-1730 cm⁻¹).
-
C=C Stretching: An absorption band for the alkene double bond in the range of 1620-1680 cm⁻¹.
-
C-N Stretching: A band in the region of 1200-1350 cm⁻¹.
-
C-O Stretching: Bands for the ester C-O bonds.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is active and the solvent is anhydrous. |
| Product loss during work-up. | Ensure proper pH adjustment and use sufficient solvent for extraction. | |
| Formation of Byproducts | Saponification of the ester. | Use a non-nucleophilic base or a weaker base. Avoid excessive heating. |
| Double Michael addition. | Use a smaller excess of methyl acrylate. | |
| Difficulty in Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. Consider using a different stationary phase. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Methyl acrylate is flammable and a lachrymator; handle with care.
-
DMF is a skin irritant and can be absorbed through the skin. Avoid contact.
-
Potassium hydroxide is corrosive. Handle with care.
References
- 1. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tetrahydroindolones in the Development of Antitumor Agents: Application Notes and Protocols
Authored by a Senior Application Scientist
Introduction: The Tetrahydroindolone Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, often described as a "privileged" scaffold due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Its derivatives are prevalent in both natural products and synthetic pharmaceuticals, demonstrating a vast spectrum of biological activities.[2] Within this diverse family, the tetrahydroindolone core has emerged as a particularly promising framework for the design of novel antitumor agents. These compounds leverage a rigid, three-dimensional structure that can be strategically functionalized to achieve potent and selective interactions with key cancer-related targets. This guide provides a comprehensive overview of the mechanisms, synthesis, and biological evaluation of tetrahydroindolone derivatives as potential cancer therapeutics, offering detailed protocols for their preclinical development.
Core Mechanisms of Antitumor Activity
Tetrahydroindolone derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes critical for tumor growth and survival.[3] This multi-targeting capability can be a significant advantage in overcoming the notorious adaptability and resistance of cancer cells.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport. Their dynamic nature, characterized by rapid polymerization and depolymerization, is crucial for the formation of the mitotic spindle during cell division.[4] Several tetrahydroindolone analogues function as potent inhibitors of tubulin polymerization.[1][5] By binding to tubulin subunits, they disrupt the dynamic equilibrium of microtubules, leading to a dysfunctional mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent activation of the apoptotic cell death pathway.[4][6]
Caption: Inhibition of Tubulin Polymerization by Tetrahydroindolones.
Interruption of Pro-Survival Signaling Pathways
Cancer cells are often dependent on aberrant signaling pathways that promote uncontrolled proliferation and inhibit apoptosis. Tetrahydroindolones have been designed to target key nodes in these networks.
-
The PI3K/Akt/mTOR Pathway: This is one of the most frequently activated signaling pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[1] Certain 1,3,4,9-tetrahydropyrano[3,4-b]indole derivatives have been shown to potently suppress this pathway, leading to G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells.[1]
Caption: Tetrahydroindolone targeting of the PI3K/Akt/mTOR pathway.
-
Other Kinase Inhibition: Derivatives have also been developed to inhibit key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and the formation of new blood vessels (angiogenesis) that supply the tumor.[7]
Induction of DNA Damage and Topoisomerase Inhibition
Topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription. Inhibiting these enzymes leads to DNA strand breaks and, ultimately, cell death. Some indolizino[6,7-b]indole derivatives, a related class of compounds, have been shown to inhibit both topoisomerase I and II and induce DNA cross-linking, highlighting a direct assault on genomic integrity.[8]
Protocol: Synthesis of a Representative Tetrahydroindolone Derivative
This protocol describes a general method for synthesizing a 4-substituted-5,6,7,8-tetrahydroquinolin-2-one, a core structure related to tetrahydroindolones, which has shown significant anticancer activity.[9]
Objective: To synthesize a tetrahydroquinolinone derivative via a multi-component reaction.
Materials:
-
Cyclohexanone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclohexanone (10 mmol), the chosen aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Causality Note: The use of ammonium acetate provides the nitrogen source for the quinolinone ring, and ethanol serves as a polar protic solvent suitable for this condensation reaction. Refluxing provides the necessary activation energy.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will often form. Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to facilitate complete precipitation.
-
Isolation: Collect the crude solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: The crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure tetrahydroquinolinone derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]
Protocols for Preclinical Biological Evaluation
A hierarchical screening approach is essential for identifying promising lead compounds.
Caption: Preclinical development workflow for antitumor agents.
In Vitro Protocol: Cell Viability (MTT Assay)
Objective: To determine the concentration of the tetrahydroindolone derivative that inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer, MCF-7 breast cancer).[9]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Tetrahydroindolone compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Trustworthiness Note: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase at the time of drug addition, leading to more consistent and reproducible results.
-
-
Compound Treatment: Prepare serial dilutions of the tetrahydroindolone compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
In Vivo Protocol: Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of a lead tetrahydroindolone compound in a living organism.[11]
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice).
-
Cancer cells for implantation (e.g., 5 x 10⁶ HCT-116 cells in Matrigel).[1]
-
Lead tetrahydroindolone compound formulated for injection (e.g., in a solution of saline/DMSO/Tween-80).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
-
An appropriate animal care and use facility.
Step-by-Step Methodology:
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Causality Note: Starting treatment when tumors are established mimics a more clinically relevant scenario than treating immediately after implantation.
-
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule (e.g., 15 mg/kg, daily for 14 days).[1] The control group receives the vehicle solution.
-
Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days. Observe the animals for any signs of toxicity.[8]
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The primary endpoint is the percentage of Tumor Growth Inhibition (TGI).
-
Data Analysis: Compare the average tumor volume and weight between the treatment and control groups using appropriate statistical tests (e.g., t-test).
Data Summary: Representative Tetrahydroindolone Derivatives
The following table summarizes the reported cytotoxic activities of select indole-based derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 19 | 1,3,4,9-tetrahydropyrano[3,4-b]indole | MDA-MB-231 (Breast) | 2.29 | [1] |
| Compound 42 | Indole-based HDAC inhibitor | HL60 (Leukemia) | 0.02 | [1] |
| Compound 17 | Pyrazolinyl-indole | Leukemia Cells | <10 (78.76% inhibition) | [1] |
| BO-1978 | Indolizino[6,7-b]indole | A549 (Lung) | Significant Cytotoxicity | [8] |
| Compound 4a | Tetrahydroquinolinone | A549 (Lung) | Potent Cytotoxicity | [9] |
| Compound 4a | Tetrahydroquinolinone | HCT-116 (Colon) | Potent Cytotoxicity | [9] |
Note: "Significant/Potent Cytotoxicity" indicates that the source reported strong activity without specifying an exact IC₅₀ value in the abstract.
Conclusion and Future Directions
The tetrahydroindolone scaffold represents a versatile and highly tractable starting point for the development of novel antitumor agents. Their ability to engage multiple, clinically relevant cancer targets—from the cytoskeleton and signaling cascades to DNA integrity—provides a robust platform for creating next-generation therapeutics. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring their efficacy in combination with existing therapies to overcome drug resistance, and developing derivatives capable of combating challenging cancer types, including those with multidrug-resistant phenotypes.[8][12] The protocols and insights provided herein offer a foundational framework for researchers dedicated to advancing these promising molecules from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Alkaloids from Trees: Development into Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 8. A Potent Derivative of Indolizino[6,7-b]Indole for Treatment of Human Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 12. Trisindoline synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,5,6,7-Tetrahydro-4H-indol-4-one Synthesis
Welcome to the technical support center dedicated to the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block.
Introduction
1,5,6,7-Tetrahydro-4H-indol-4-one is a crucial intermediate in the synthesis of a wide range of biologically active compounds and complex polyheterocyclic structures.[1] Its unique fused pyrrole and cyclohexanone rings offer multiple reaction sites for further functionalization.[1] However, like many multi-step organic syntheses, the preparation of this scaffold can present challenges. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,5,6,7-tetrahydro-4H-indol-4-one?
There are several effective methods for the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-ones. The choice of route often depends on the availability of starting materials and the desired substitution pattern. Some of the most prevalent methods include:
-
Multicomponent Reactions: These are highly efficient one-pot procedures that involve the condensation of three or more starting materials. A common approach is the reaction between a cyclohexane-1,3-dione, a primary amine, and an α-haloketone.[2]
-
Dehydroxylated [3+2] Cyclization: This strategy involves the reaction of β-hydroxy ketones with cyclic enaminones, typically promoted by an acid catalyst like p-toluenesulfonic acid (p-TsOH), to afford the tetrahydroindolone core.[3]
-
Domino Reactions: These reactions involve a cascade of intramolecular transformations, often initiated by the reaction of enaminones with arylglyoxals.[4]
Q2: My reaction yield is very low. What are the first things I should check?
Low yields are a common issue in many organic syntheses. For 1,5,6,7-tetrahydro-4H-indol-4-one synthesis, start by systematically evaluating the following:
-
Purity of Starting Materials: Ensure your cyclohexane-1,3-dione, amine, and ketone/aldehyde are of high purity. Impurities can lead to side reactions and inhibit catalyst activity. Consider recrystallization or distillation of your starting materials if their purity is questionable.
-
Reaction Conditions: Double-check the reaction temperature, time, and atmosphere. Some steps may be sensitive to air or moisture, requiring an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: If you are using a catalyst, ensure it is fresh and active. For example, if using a Lewis acid, it should be anhydrous.
Q3: I am observing multiple spots on my TLC plate. How can I improve the selectivity of my reaction?
The formation of multiple products indicates a lack of selectivity. To address this:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the desired kinetic product over thermodynamic side products.
-
Catalyst Choice: The choice of acid or base catalyst can significantly influence the reaction pathway. If you are using a general acid catalyst, consider screening other Brønsted or Lewis acids to find one that promotes the desired reaction more selectively.[5][6]
-
Order of Reagent Addition: In multicomponent reactions, the order in which you add the reactants can be critical. Try varying the addition sequence to see if it impacts the product distribution.
Troubleshooting Guide
Issue 1: Incomplete Reaction or No Product Formation
| Possible Cause | Recommended Solution |
| Insufficient Catalyst | Increase the catalyst loading incrementally. For acid-catalyzed reactions, ensure the acid is strong enough to promote the reaction.[5] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of potential decomposition at higher temperatures.[7] |
| Poor Solvent Choice | The solvent should fully dissolve the reactants. If you observe poor solubility, try a different solvent or a solvent mixture. Common solvents for these syntheses include ethanol, acetic acid, and toluene.[7] |
| Deactivated Starting Material | If your amine or dione has been stored for a long time, it may have degraded. Use freshly opened or purified starting materials. |
Issue 2: Formation of a Tar-Like Substance
| Possible Cause | Recommended Solution |
| Excessively High Temperature | High temperatures can lead to polymerization and decomposition. Reduce the reaction temperature and monitor for product formation over a longer period.[7] |
| Concentrated Acid Catalyst | High concentrations of strong acids can cause charring. Reduce the catalyst concentration or switch to a milder acid.[5] |
| Air Sensitivity | Some intermediates may be sensitive to oxidation. Purge the reaction vessel with an inert gas like nitrogen or argon before adding the reagents. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Co-eluting Impurities | If impurities have similar polarity to your product, separation by column chromatography can be challenging. Try different solvent systems for your column, or consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is a Stubborn Oil | If your product is an oil that is difficult to purify, try converting it to a solid derivative (e.g., a salt) for purification, and then regenerate the pure product. |
| Residual Catalyst | If you used a non-volatile acid catalyst, it might co-elute with your product. Perform an aqueous workup with a mild base to remove the acid before chromatography. |
Experimental Protocols
Example Protocol: Three-Component Synthesis of a 1,5,6,7-Tetrahydro-4H-indol-4-one Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexane-1,3-dione (1.0 eq.) and the primary amine (1.0 eq.) in ethanol (0.5 M).
-
Reaction Initiation: Add the α-haloketone (1.0 eq.) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
| Parameter | Recommended Range | Notes |
| Temperature | 50 - 120 °C | Substrate dependent; higher temperatures may be needed for less reactive starting materials but can also lead to side products.[7] |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal time. |
| Catalyst Loading | 10 mol% - stoichiometric | For acid catalysts, start with a catalytic amount and increase if the reaction is slow.[8] |
| Solvent | Ethanol, Acetic Acid, Toluene | The choice of solvent can influence reaction rate and selectivity.[7] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
General Synthetic Pathway
Caption: General multicomponent synthesis pathway.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Synthesis of Substituted Tetrahydroindolones
Welcome to the Technical Support Center for the synthesis of substituted tetrahydroindolones. This guide is meticulously crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. Tetrahydroindolones are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. However, their synthesis is often fraught with challenges, from underwhelming yields and intractable side reactions to complex purification and stereochemical control.
This resource is designed to be a practical, field-tested guide, moving beyond theoretical discussions to provide actionable troubleshooting advice in a user-friendly question-and-answer format. Here, we will dissect common synthetic hurdles, explain the underlying chemical principles, and offer step-by-step protocols to systematically overcome them.
Section 1: Troubleshooting the Fischer Indole Synthesis of Tetrahydroindolones
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. When applied to cyclic ketones, it provides access to tetrahydroindolones. However, this seemingly straightforward reaction can be deceptive, often leading to a variety of challenges.
FAQ 1.1: Low Yields in the Fischer Indole Synthesis of Tetrahydroindolones
Question: I am attempting a Fischer indole synthesis with a substituted cyclohexanone and a phenylhydrazine, but my yields are consistently low. What are the common culprits and how can I systematically troubleshoot this?
Answer: Low yields in the Fischer indole synthesis of tetrahydroindolones are a frequent issue and can be attributed to several factors. A systematic approach to optimization is crucial.
Underlying Expertise: The Fischer indole synthesis is a delicate balance of acid-catalyzed hydrazone formation, tautomerization to the enamine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization with ammonia elimination. Each of these steps is sensitive to reaction conditions.
A logical troubleshooting workflow can be visualized as follows:
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
Step-by-Step Troubleshooting Protocol:
-
Verify Starting Material Purity:
-
Rationale: Impurities in the arylhydrazine or the cyclic ketone can lead to a cascade of side reactions, consuming starting materials and complicating purification.
-
Action: Use freshly distilled or recrystallized starting materials. Ensure the arylhydrazine has not oxidized (often indicated by a dark color).
-
-
Optimize the Acid Catalyst:
-
Rationale: The choice and concentration of the acid catalyst are critical. An acid that is too weak may not facilitate the key rearrangement step efficiently, while an overly strong acid can promote degradation and side reactions.[2]
-
Action: Systematically screen a panel of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.
-
| Acid Catalyst | Typical Conditions | Notes |
| ZnCl₂ | 1-2 equivalents, 120-160 °C | A classic and often effective Lewis acid. |
| Polyphosphoric Acid (PPA) | As solvent, 100-160 °C | Good for less reactive substrates, but workup can be challenging. |
| p-Toluenesulfonic Acid (p-TsOH) | 0.1-1 equivalent, refluxing toluene or xylene | A milder Brønsted acid, often a good starting point. |
| Acetic Acid | As solvent, reflux | Can be effective for reactive substrates. |
-
Refine Reaction Temperature and Time:
-
Rationale: High temperatures can lead to the formation of tarry byproducts, while insufficient heat may result in an incomplete reaction. The optimal temperature is highly substrate-dependent.
-
Action: Start with milder conditions and gradually increase the temperature, monitoring the reaction by TLC. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times.
-
-
Consider a One-Pot Procedure:
-
Rationale: Some arylhydrazones are unstable and can decompose upon isolation.
-
Action: Perform the reaction as a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation. This is often achieved by heating the arylhydrazine and cyclic ketone together in the presence of the acid catalyst.
-
FAQ 1.2: Formation of Multiple Regioisomers with Unsymmetrical Cyclic Ketones
Question: My Fischer indole synthesis using an unsymmetrical cyclic ketone is producing a mixture of two regioisomeric tetrahydroindolones. How can I control the regioselectivity?
Answer: The formation of regioisomers is a classic challenge when using unsymmetrical ketones in the Fischer indole synthesis. The regiochemical outcome is determined by the direction of enamine formation from the intermediate hydrazone.
Underlying Expertise: The regioselectivity is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions, particularly the acidity of the medium.[3][4] Generally, less acidic conditions favor the formation of the more thermodynamically stable, more substituted enamine, while more acidic conditions can favor the kinetically formed, less substituted enamine.
Caption: Factors influencing regioselectivity in the Fischer indole synthesis.
Strategies for Controlling Regioselectivity:
-
Acid Strength: Varying the acid catalyst and its concentration can significantly alter the ratio of regioisomers. Experiment with a range from milder acids (e.g., acetic acid, p-TsOH) to stronger acid systems (e.g., PPA, H₂SO₄).[3]
-
Steric Hindrance: The steric bulk of the substituents on the ketone can direct the formation of the enamine. Often, the enamine will form on the less sterically hindered side.
-
Temperature: Higher temperatures can favor the formation of the thermodynamic product.
Section 2: Navigating the Nenitzescu Indole Synthesis
The Nenitzescu synthesis offers a direct route to 5-hydroxy-substituted tetrahydroindolones from quinones and enamines. While powerful, this reaction is notorious for producing a variety of byproducts.
FAQ 2.1: My Nenitzescu Reaction is Producing a 5-Hydroxybenzofuran Byproduct
Question: I am trying to synthesize a 5-hydroxytetrahydroindolone via the Nenitzescu reaction, but I am isolating a significant amount of the corresponding 5-hydroxybenzofuran. How can I favor the formation of the desired indole?
Answer: The formation of 5-hydroxybenzofurans is a common competing pathway in the Nenitzescu synthesis.[1] The reaction outcome is highly dependent on the substrates and, most critically, the solvent.
Underlying Expertise: The reaction proceeds through a common intermediate that can cyclize via either the nitrogen or the oxygen of the enamine. The polarity and coordinating ability of the solvent can influence which pathway is favored.
Solvent Effects on Nenitzescu Regioselectivity:
| Solvent | Predominant Product | Rationale |
| Nitromethane | 5-Hydroxyindole | Promotes the desired C-C bond formation leading to the indole.[5] |
| Acetic Acid | 5-Hydroxyindole | A polar, protic solvent that can facilitate the desired reaction pathway.[5] |
| Acetone/DCE | Mixture, often with significant benzofuran | Less polar solvents can favor the competing benzofuran formation. |
| 1-Butanol | Can lead to unexpected rearranged products | Solvents can participate in the reaction, leading to complex byproducts. |
Troubleshooting Protocol:
-
Solvent Selection: If you are observing significant benzofuran formation, switch to a more polar solvent like nitromethane or acetic acid.[5]
-
Lewis Acid Catalysis: The use of mild Lewis acids, such as ZnCl₂ or ZnI₂, has been shown to improve the yield of the desired 5-hydroxyindole.[5]
-
Temperature Control: The reaction is often best performed at or below room temperature to minimize side reactions and polymerization of the quinone.
Section 3: Challenges in Transition-Metal Catalyzed Syntheses
Palladium-catalyzed reactions, such as the Heck and Buchwald-Hartwig aminations, are powerful tools for the synthesis of substituted tetrahydroindolones. However, catalyst deactivation can be a significant hurdle.
FAQ 3.1: My Palladium-Catalyzed Reaction is Stalling
Question: My palladium-catalyzed cross-coupling reaction to form a substituted tetrahydroindolone starts but then stalls before reaching completion. What could be the cause?
Answer: A stalled reaction is a classic sign of catalyst deactivation. The active palladium(0) species can be sensitive to various factors in the reaction mixture.
Underlying Expertise: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: The nitrogen atom of the indole ring or other heterocycles can coordinate to the palladium center, inhibiting its catalytic activity.
-
Aggregation: The active Pd(0) species can aggregate to form inactive palladium black.
-
Oxidation: Exposure to air can oxidize the Pd(0) to the inactive Pd(II) state.
Caption: Common pathways for palladium catalyst deactivation.
Troubleshooting Protocol for Catalyst Deactivation:
-
Ensure an Inert Atmosphere:
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst.
-
Action: Use degassed solvents and rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Ligand Selection:
-
Rationale: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Bulky, electron-rich ligands can often prevent catalyst aggregation and enhance the rate of the catalytic cycle.
-
Action: If your reaction is failing, consider screening a panel of ligands.
-
| Ligand Type | Examples | Characteristics |
| Bulky, Electron-Rich Monophosphines | P(t-Bu)₃, SPhos, XPhos | Often highly effective in preventing catalyst deactivation and promoting challenging couplings. |
| Bidentate Phosphines | BINAP, dppf | Can provide additional stability to the metal center. |
-
Slow Addition of Reagents:
-
Rationale: In cases of substrate-induced catalyst poisoning, adding the problematic substrate slowly can maintain a low concentration in the reaction mixture, extending the catalyst's lifetime.
-
Action: Use a syringe pump to add the tetrahydroindolone precursor or other potentially poisoning reagents over the course of the reaction.
-
-
Catalyst Reactivation:
-
Rationale: In some cases, a deactivated catalyst can be reactivated.
-
Action: For Pd(0) that has been oxidized to Pd(II), the addition of a reducing agent may regenerate the active catalyst. For palladium black, regeneration is more complex and often not practical on a lab scale.
-
Section 4: Purification and Stereoselectivity
Even with a successful reaction, isolating the desired substituted tetrahydroindolone in high purity and with the correct stereochemistry presents its own set of challenges.
FAQ 4.1: Purification of Polar, Basic Tetrahydroindolones
Question: My substituted tetrahydroindolone is highly polar and contains a basic nitrogen, causing it to streak badly on silica gel. What are my purification options?
Answer: The purification of polar, basic compounds is a common challenge in organic synthesis. Standard silica gel chromatography is often problematic due to strong interactions between the basic analyte and the acidic silanol groups of the silica.
Purification Strategies for Polar, Basic Compounds:
-
TLC Visualization: Use stains that are effective for nitrogen-containing compounds. Iodine vapor is a good general-purpose stain. p-Anisaldehyde stain can also be effective.[6]
-
Modified Silica Gel Chromatography:
-
Action: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and reduce peak tailing.
-
-
Alternative Stationary Phases:
-
Action: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like amino- or diol-silica.
-
-
Reverse-Phase Chromatography:
-
Action: For highly polar compounds, reverse-phase chromatography (e.g., with a C18 column) can be an effective alternative.
-
-
Salt Formation and Recrystallization:
-
Action: Convert the basic tetrahydroindolone to a salt (e.g., hydrochloride or tartrate) and attempt purification by recrystallization. The free base can be regenerated after purification.
-
FAQ 4.2: Controlling Stereochemistry in Tetrahydroindolone Synthesis
Question: I need to synthesize a specific diastereomer of a substituted tetrahydroindolone. What are the general strategies for achieving diastereoselectivity?
Answer: Achieving high diastereoselectivity in the synthesis of substituted tetrahydroindolones often requires the use of chiral auxiliaries or stereoselective cyclization strategies.
Underlying Expertise: The formation of new stereocenters during the synthesis can be directed by a pre-existing chiral center in the molecule. This can be a chiral auxiliary that is later removed or a chiral center incorporated into one of the starting materials.
Strategies for Diastereoselective Synthesis:
-
Chiral Auxiliaries:
-
Concept: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a classic example used to direct alkylation and aldol reactions with high diastereoselectivity.[7][8][9][10]
-
Workflow:
-
Attach a chiral auxiliary (e.g., an Evans oxazolidinone) to a precursor molecule.
-
Perform the key bond-forming reaction to create the new stereocenters. The auxiliary will direct the approach of the reagents to one face of the molecule.
-
Remove the chiral auxiliary to yield the desired enantiomerically enriched product.
-
-
-
Substrate-Controlled Diastereoselection:
-
Concept: If one of the starting materials already contains a stereocenter, it can influence the stereochemical outcome of the reaction. The extent of this influence depends on the proximity of the existing stereocenter to the newly forming ones.
-
-
Organocatalysis:
Example Protocol: Diastereoselective Alkylation using an Evans Auxiliary
-
Acylation: Acylate the Evans oxazolidinone with a suitable carboxylic acid precursor to the tetrahydroindolone.
-
Enolate Formation: Generate the enolate using a strong base such as LDA or NaHMDS at low temperature (-78 °C).
-
Alkylation: Add the electrophile (e.g., an alkyl halide) to the enolate solution. The bulky substituent on the oxazolidinone will block one face of the enolate, leading to preferential alkylation from the opposite face.
-
Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid, which can then be carried on to form the tetrahydroindolone.
References
- 1. TLC stains [reachdevices.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
Technical Support Center: Optimizing the Synthesis of 4-oxo-4,5,6,7-tetrahydroindole Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-oxo-4,5,6,7-tetrahydroindole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. We understand that synthesizing these molecules can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you improve yields, minimize side reactions, and streamline your purification processes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction has a very low yield or has failed completely. What are the primary factors to investigate?
Low or no product formation is a common but solvable issue. The cause often lies in one of three areas: starting materials, reaction conditions, or the choice of catalyst.
Potential Causes and Solutions:
-
Purity of Starting Materials:
-
Arylhydrazines (for Fischer Synthesis): These can be prone to oxidation. Ensure they are pure and, if necessary, recrystallize or distill them before use.
-
Aldehydes/Ketones: Aldehydes can oxidize to carboxylic acids or undergo self-condensation. Use freshly distilled or purified aldehydes. For the common three-component synthesis, ensure the purity of the 1,3-dicarbonyl compound (e.g., dimedone) and the α-haloketone (e.g., phenacyl bromide).[1][2]
-
Solvents: Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
-
Inappropriate Catalyst or Acid:
-
Fischer Indole Synthesis: The choice of acid is critical. A catalyst that is too weak may not facilitate the key[3][3]-sigmatropic rearrangement, while an acid that is too strong can lead to substrate degradation or unwanted side reactions.[4] Computational studies have shown that certain substituents can divert the reaction pathway, leading to N-N bond cleavage instead of cyclization.[5] If a standard Brønsted acid (HCl, H₂SO₄) fails, consider a Lewis acid (ZnCl₂, BF₃) or specialty reagents like Eaton's reagent (P₂O₅ in MsOH).[4][6]
-
Multicomponent Reactions: While many modern syntheses are catalyst-free, some benefit significantly from catalysts like ZnO‐β zeolite, β-cyclodextrin (for aqueous reactions), or Wang resin-supported sulfonic acid.[1][7] These often improve yields and facilitate easier work-up.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Fischer indole synthesis often requires elevated temperatures to proceed.[8] However, excessive heat can cause decomposition. A systematic temperature screen is recommended. For multicomponent reactions, some modern protocols work efficiently at room temperature, especially those mediated by visible light, while others may require reflux.[1][3]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Incomplete conversion is a common reason for low yields, but unnecessarily long reaction times can lead to byproduct formation.
-
Troubleshooting Workflow: Low Yield
Caption: A workflow for troubleshooting low-yield reactions.
Q2: I'm observing multiple byproducts and facing difficulties with purification. What are the likely side reactions, and how can they be minimized?
The formation of complex mixtures is a significant challenge, particularly in classical methods.[1] Modern, high-selectivity protocols have been developed to address this.
Common Side Reactions and Mitigation Strategies:
-
Regioisomer Formation (Fischer Synthesis): When using unsymmetrical ketones, two different enamine intermediates can form, leading to a mixture of indole regioisomers.
-
Solution: Regioselectivity can be influenced by steric hindrance or by adjusting reaction conditions.[6] In some cases, using a directing group or switching to a different synthetic route, such as a multicomponent reaction, may be necessary to achieve a single isomer.
-
-
N-N Bond Cleavage: As mentioned, certain electron-donating substituents on the carbonyl component can promote heterolytic cleavage of the nitrogen-nitrogen bond in the ene-hydrazine intermediate, which competes directly with the productive cyclization pathway.[4][5]
-
Solution: Switching from strong protic acids to Lewis acids (e.g., ZnCl₂) can sometimes favor the desired cyclization.[5]
-
-
Dimerization/Polymerization: Highly reactive intermediates or the final indole product can sometimes polymerize under harsh acidic or high-temperature conditions.
-
Purification Challenges: The presence of a tertiary amine within a molecule or polar byproducts can lead to streaking on silica gel columns and co-elution of spots.[9]
-
Solution:
-
Modify the Eluent: Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to deactivate acidic sites on the silica gel and improve the peak shape of basic compounds.[9]
-
Change the Stationary Phase: If silica gel fails, consider using alumina or reverse-phase (C18) chromatography.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.
-
-
Table 1: Effect of Reaction Parameters on Yield and Purity
| Parameter | Effect on Yield & Purity | Recommendations & Rationale |
| Catalyst | High Impact: The choice of acid or catalyst dictates the reaction pathway and rate. Incorrect choice leads to failure or side reactions.[4] | For Fischer synthesis, screen both Brønsted and Lewis acids. For multicomponent reactions, consider phase-transfer catalysts like β-cyclodextrin for green chemistry or heterogeneous catalysts for easy removal.[1] |
| Solvent | High Impact: Affects solubility, reaction rate, and sometimes product outcome.[7] | Many modern protocols achieve excellent yields in environmentally friendly solvents like water or ethanol/water mixtures.[1][2] For Fischer synthesis, polar aprotic or non-polar solvents may be used. |
| Temperature | Medium-High Impact: Controls reaction rate vs. decomposition. | Optimize systematically. Consider microwave-assisted synthesis for rapid heating and shorter reaction times, which can minimize byproduct formation.[7] |
| Substrate | High Impact: Electronic effects of substituents can dramatically alter reactivity, sometimes preventing the reaction entirely.[5] | Be aware of problematic substitution patterns (e.g., strong electron-donating groups). If a substrate fails, a different synthetic strategy may be required. |
Part 2: Frequently Asked Questions (FAQs)
Q: What is the most reliable and high-yielding modern method for synthesizing these derivatives?
While several methods exist, three-component condensation reactions have emerged as exceptionally efficient and versatile.[1] These reactions typically involve:
-
A 1,3-dicarbonyl compound (e.g., dimedone, 1,3-cyclohexanedione).
-
An α-haloketone (e.g., phenacyl bromide).
-
A primary amine.
These components are often reacted in a one-pot procedure, sometimes under microwave irradiation, visible light, or with a recyclable catalyst, to produce the desired 4-oxo-4,5,6,7-tetrahydroindole in good to excellent yields (often >90%).[1] The advantages include high atom economy, operational simplicity, and broad substrate scope.[1]
General Mechanism: Three-Component Synthesis
Caption: Mechanism of a typical three-component synthesis.
Q: Are there established "green chemistry" approaches for this synthesis?
Absolutely. The field has seen significant progress in developing environmentally benign protocols. Key examples include:
-
Aqueous Synthesis: Using β-cyclodextrin as a catalyst enables the three-component reaction to be performed in water under neutral conditions, with the catalyst being recoverable and recyclable.[1]
-
Visible-Light-Mediated Synthesis: This metal-free approach uses visible light as an ideal energy source, often in green solvents like ethanol-water, at room temperature. It offers high atom economy, short reaction times, and an easy workup process.[1][3]
-
Recyclable Catalysts: The use of solid-supported catalysts, such as Wang resin-supported sulfonic acid or ZnO-β zeolite nanoparticles, allows for simple filtration to recover the catalyst, reducing waste.[1]
Q: Can the N-H of the pyrrole ring be protected, and is it necessary?
Yes, the pyrrole nitrogen can be protected, most commonly with groups like tosyl (Ts), benzenesulfonyl (Bs), or benzyl (Bn).[7][10] Protection is often necessary for subsequent reactions where the N-H proton is incompatible with the reagents used, such as in certain C-H activation or metal-catalyzed cross-coupling reactions.[7] For instance, one study noted that a triazolization reaction on the core structure failed without N-tosyl protection.[7] Deprotection can typically be achieved with a base like NaOH.[7]
Part 3: Experimental Protocols
Protocol: Visible-Light-Mediated Three-Component Synthesis of a 4-oxo-4,5,6,7-tetrahydroindole Derivative
This protocol is adapted from methodologies reported to be highly efficient, metal-free, and environmentally friendly.[1]
Objective: To synthesize 1-benzyl-2-phenyl-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one.
Materials:
-
Dimedone (1,3-dimethyl-1,3-cyclohexanedione)
-
2-Bromo-1-phenylethan-1-one (Phenacyl bromide)
-
Benzylamine
-
Ethanol (EtOH)
-
Water (H₂O)
-
30W White LED lamp
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine dimedone (1.0 mmol), phenacyl bromide (1.0 mmol), and benzylamine (1.1 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (5 mL).
-
Initiation: Place the flask approximately 5-10 cm from a 30W white LED lamp and begin vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, add 15 mL of cold water to the reaction mixture. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any remaining impurities.
-
Purification: The crude product is often of high purity. If further purification is required, it can be recrystallized from ethanol or purified by flash column chromatography on silica gel.
Expected Outcome: This method typically provides the desired product in excellent yields (>90%) as a solid.[1] The straightforward, metal-free, and room-temperature conditions make it an ideal choice for efficient synthesis.
Part 4: References
-
Progress in the synthesis of 4,5,6,7-tetrahydroindoles | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). Molecules, 26(15), 4596. MDPI. --INVALID-LINK--
-
Synthesis of 4‐oxo‐tetrahydroindole derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Caliskan, Z. Z., Soydan, E., Gur, G. K., & Ordu, E. (2020). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Polycyclic Aromatic Compounds, 40(5), 1338-1346. Taylor & Francis Online. --INVALID-LINK--
-
Why Do Some Fischer Indolizations Fail? (2012). The Journal of Organic Chemistry, 77(17), 7132-7139. PMC - NIH. --INVALID-LINK--
-
Common side reactions in Fischer indole synthesis and how to avoid them. (n.d.). BenchChem. Retrieved January 2, 2026, from --INVALID-LINK--
-
(PDF) Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. (2019). ResearchGate. --INVALID-LINK--
-
Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. (2019). Figshare. --INVALID-LINK--
-
Troubleshooting common issues in Fischer indole synthesis from hydrazones. (n.d.). BenchChem. Retrieved January 2, 2026, from --INVALID-LINK--
-
A plausible mechanism for the synthesis of 4‐oxo‐tetrahydroindole derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Problems with Fischer indole synthesis. (2021). Reddit. --INVALID-LINK--
-
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). Catalysts, 11(9), 1108. MDPI. --INVALID-LINK--
-
Synthesis of 4‐oxo‐tetrahydroindoles 98 from dimedone, phenacyl... (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
A new technology for the synthesis of 4,5,6,7-tetrahydroindole. (2009). ResearchGate. --INVALID-LINK--
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis of 4-keto-4,5,6,7-tetrahydroindoles via munchnone intermediates. (1986). The Journal of Organic Chemistry, 51(25), 4925-4930. ACS Publications. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Isomer Formation in Acylation of Tetrahydroindazolones
Welcome to the technical support center for troubleshooting isomer formation in the acylation of tetrahydroindazolones. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to regioselectivity in their experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N1 and N2 acylated isomers. How can I improve the selectivity?
A1: The formation of isomeric mixtures is a common challenge in the acylation of indazoles and their tetrahydro derivatives due to the presence of two nucleophilic nitrogen atoms.[1] The regiochemical outcome is a delicate balance of thermodynamic and kinetic factors, as well as steric and electronic effects.[2]
Troubleshooting Steps:
-
Evaluate Your Reaction Conditions: The choice of base and solvent is critical. For many indazole systems, conditions that favor thermodynamic equilibrium lead to the more stable N1-acylated product.[3][4]
-
For N1 Selectivity: Consider using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[5][6][7] This combination has been shown to provide excellent N1 regioselectivity in many cases.[5][6][7] An innovative electrochemical approach has also been developed for highly selective N1-acylation, avoiding the need for a base altogether.[8][9]
-
For N2 Selectivity: Achieving N2 selectivity can be more challenging as the N1 isomer is often thermodynamically favored.[10] However, conditions that operate under kinetic control may favor the N2 product. The steric environment of your specific tetrahydroindazolone is a key consideration.
-
-
Consider the Acylating Agent: The nature of your acylating agent can influence the isomeric ratio. While less studied than alkylation, the reactivity of the acylating agent can play a role.
-
Temperature Control: Running the reaction at different temperatures can alter the balance between kinetic and thermodynamic control. Lower temperatures may favor the kinetically preferred product, while higher temperatures can facilitate equilibration to the thermodynamically more stable isomer.[11]
Q2: My reaction is yielding the N2 isomer, but I need the N1. What should I do?
A2: Preferential formation of the N2 isomer suggests that your current reaction conditions favor kinetic control or that steric hindrance around the N1 position is significant.
Strategies to Favor the N1 Isomer:
-
Promote Thermodynamic Equilibrium: N1-substituted indazoles are generally the more thermodynamically stable products.[1][10] To favor the N1 isomer, you can try:
-
Using a solvent that facilitates equilibration: For some systems, polar aprotic solvents like DMF can help in obtaining the thermodynamic product.[3][4]
-
Increasing the reaction temperature and/or time: This can allow for the potential isomerization of the initially formed N2-acylindazole to the more stable N1 regioisomer.[3][4][10]
-
-
Re-evaluate Your Base and Solvent System: As mentioned previously, a combination of NaH in THF is a robust system for achieving N1 selectivity in the alkylation of many indazoles, and this principle can be extended to acylation.[5][6][7] If you are using weaker bases like potassium carbonate (K₂CO₃), you are more likely to see mixtures.[2]
Q3: How do substituents on my tetrahydroindazolone ring affect the acylation site?
A3: Substituents on the tetrahydroindazolone ring have a profound impact on the regioselectivity of acylation through both steric and electronic effects.[5]
-
Steric Hindrance: Bulky substituents near the N1 position (e.g., at C7 on an indazole ring) will sterically hinder the approach of the acylating agent, leading to a preference for N2 acylation.[2]
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7 position of the indazole core, can significantly favor N2 substitution.[3][4][5][6][7]
The interplay of these effects for your specific tetrahydroindazolone should be carefully considered when designing your reaction conditions.
Q4: I'm not sure which isomer I have synthesized. How can I definitively identify the N1 and N2 acylated products?
A4: Correctly assigning the regiochemistry of your acylated products is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
Analytical Protocol:
-
1D NMR (¹H and ¹³C): While subtle differences in chemical shifts exist between N1 and N2 isomers, these are often not sufficient for unambiguous identification.[12]
-
2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for distinguishing N1 and N2 isomers.[3] By observing the long-range correlations between protons and carbons, you can establish connectivity.
-
For an N1-acylated isomer, you would expect to see a correlation between the protons on the acyl group's alpha-carbon and the C7a carbon of the indazole ring.[4][5]
-
For an N2-acylated isomer, the correlation would be between the protons on the acyl group's alpha-carbon and the C3 carbon of the indazole ring.[4][5]
-
Below is a diagram illustrating the key HMBC correlations for distinguishing N1 and N2 isomers.
Caption: Key HMBC correlations for isomer identification.
Troubleshooting Workflow
If you are facing issues with isomer formation, follow this systematic workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for isomer formation.
Summary of Conditions Influencing Regioselectivity
The table below summarizes how various factors can influence the outcome of the acylation reaction, based on extensive studies of indazole chemistry.
| Factor | Condition Favoring N1-Acylation | Condition Favoring N2-Acylation | Rationale |
| Control | Thermodynamic | Kinetic | N1 isomer is generally more stable.[1][10] |
| Base | Strong, non-nucleophilic (e.g., NaH)[5][6][7] | Weaker bases (e.g., K₂CO₃) may give mixtures.[2] | The choice of base and counter-ion can influence the nucleophilicity of the N1 and N2 positions. |
| Solvent | Aprotic (e.g., THF with NaH)[5][6][7] | Polar aprotic (e.g., DMF) can sometimes lead to mixtures.[2] | The solvent can affect ion-pairing and the transition state energies. |
| Substituents | Electron-donating groups | Steric hindrance at C7[2] or electron-withdrawing groups at C7.[4][5] | Steric and electronic factors directly influence the accessibility and nucleophilicity of the nitrogen atoms. |
| Specialized Methods | Electrochemical "anion pool" method.[8][9] | Mitsunobu conditions (for alkylation, may apply to acylation).[2][3] | These methods offer alternative reaction pathways that can override traditional selectivity patterns. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
Technical Support Center: Scale-Up Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one
Welcome to the dedicated technical support guide for the scale-up synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one. This molecule is a pivotal building block for numerous pharmaceutical agents, including the antipsychotic drug Molindone and the beta-blocker Pindolol.[1][2][3] While laboratory-scale syntheses are well-documented, transitioning to pilot or production scale introduces significant challenges in reaction control, product purity, and operational safety.
This guide is designed for researchers, chemists, and process engineers. It provides field-proven insights and systematic troubleshooting procedures to navigate the complexities of large-scale synthesis, ensuring a robust, safe, and efficient process.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process in a direct question-and-answer format.
Q1: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the likely causes and solutions?
A significant drop in yield upon scale-up is a common issue, often rooted in mass and heat transfer limitations.
Potential Causes:
-
Inefficient Heat Transfer: The classical synthesis, often a variation of the Nenitzescu reaction involving the condensation of 1,3-cyclohexanedione with an α-aminocarbonyl precursor, can be exothermic.[4] As reactor volume increases, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized "hot spots," promoting side reactions and degradation of starting materials or product.
-
Poor Mixing: Inadequate agitation in a large reactor can lead to non-homogenous reaction mixtures. This results in localized excesses of one reactant, which can favor the formation of byproducts.
-
Reagent Addition Rate: Bolting reagents (adding them all at once), which may be feasible on a lab scale, is detrimental on a large scale. A rapid, uncontrolled addition can cause a dangerous exotherm and promote impurity formation.
-
Incomplete Reaction: Due to poor mixing or insufficient reaction time scaled to the new volume, the reaction may not go to completion.
Solutions:
-
Characterize Thermal Hazards: Before scale-up, perform reaction calorimetry (e.g., using a Differential Scanning Calorimeter - DSC) to quantify the heat of reaction. This data is critical for engineering the required cooling capacity.
-
Controlled Reagent Addition: Implement a semi-batch process. Add the most reactive reagent slowly and subsurface via a metering pump. This allows the cooling system to keep pace with the heat being generated.
-
Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine for good top-to-bottom mixing) and that the stirring speed is sufficient to maintain a homogenous slurry or solution.
-
In-Process Monitoring: Use analytical techniques like HPLC or UPLC to monitor the consumption of starting materials and the formation of the product. Do not rely solely on time as a metric for completion.
Q2: The isolated product is a dark, oily solid that is difficult to handle and purify. How can I obtain a crystalline, free-flowing powder?
Product isolation is arguably the most critical step for achieving high purity on a large scale. Oiling out or obtaining an amorphous solid is often a sign of impurities or an incorrect crystallization procedure.
Potential Causes:
-
High Impurity Load: The presence of unreacted starting materials, catalysts, or side products can act as crystallization inhibitors.
-
Incorrect Solvent System: The chosen solvent may be too good, preventing the product from crashing out, or too poor, causing it to precipitate as an amorphous solid.
-
Rapid Cooling: Crash-cooling the reaction mixture often leads to the formation of small, impure crystals or oils.
Solutions:
-
Pre-Crystallization Cleanup: Before attempting crystallization, perform a series of aqueous washes on the organic solution of your crude product. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., NaHCO₃ solution) can remove acidic byproducts.
-
Systematic Solvent Screening: The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A combination of a "good" solvent (e.g., ethyl acetate, isopropanol) and an "anti-solvent" (e.g., heptane, hexane) is often effective.
-
Controlled Crystallization Protocol: Follow a structured procedure as outlined below.
-
Transfer the crude product into a clean, appropriately sized reactor.
-
Add a minimal amount of a suitable "good" solvent (e.g., Ethyl Acetate) to dissolve the crude material at an elevated temperature (e.g., 50-60°C).
-
Once fully dissolved, slowly add a filtered "anti-solvent" (e.g., Heptane) dropwise with continuous stirring until a slight, persistent cloudiness is observed.
-
Add a small amount of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly and undisturbed to room temperature. Seeding with a few crystals of pure product at this stage can promote the formation of large, well-defined crystals.
-
Once crystallization appears complete at room temperature, further cool the mixture to 0-5°C for several hours to maximize product recovery.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with a cold mixture of the crystallization solvents to remove any remaining impurities.
-
Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Q3: My process uses a catalyst. How can I ensure its complete removal from the final product?
Catalyst carryover is a major concern, especially in pharmaceutical applications where metal limits are strictly regulated. The choice of catalyst and the removal strategy are critical considerations for scale-up.
Potential Causes:
-
Homogeneous Catalysts: Catalysts that are soluble in the reaction medium (e.g., p-TsOH, mineral acids) can be difficult to separate from the product.[5][6]
-
Inefficient Filtration: Finely divided heterogeneous catalysts (e.g., Palladium on Carbon) can pass through standard filter media.
Solutions:
-
Switch to a Heterogeneous Catalyst: If possible, adapt the synthesis to use a solid-supported catalyst.[6] These can be removed by simple filtration, which is highly amenable to large-scale operations.
-
Aqueous Washes: For acid catalysts, neutralization with a mild base (e.g., sodium bicarbonate solution) followed by aqueous extraction is effective.
-
Specialized Filtration: For heterogeneous catalysts like Pd/C, use a filter aid such as Celite® to form a filter bed. This prevents the fine catalyst particles from passing through. The filtration should be conducted under an inert atmosphere if the catalyst is pyrophoric.
-
Metal Scavengers: In cases of persistent metal contamination (e.g., from palladium-catalyzed steps[3]), treatment of the product solution with a silica-based metal scavenger can effectively reduce metal levels to the ppm range.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 1,5,6,7-tetrahydro-4H-indol-4-one?
The most robust and widely used approach is a variation of the Nenitzescu indole synthesis.[4] This method involves the [3+2] cyclocondensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound. The α-aminocarbonyl is often generated in situ from more stable precursors like α-hydroxy ketones or α-haloketones to avoid self-condensation.[1] A common industrial route starts with 1,3-cyclohexanedione and 2-aminoethanol, which cyclize and are subsequently dehydrogenated.[3]
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
"refining the synthesis of potent 5-HT1A agonists to avoid impurities"
Technical Support Center: Synthesis of Potent 5-HT1A Agonists
From the desk of the Senior Application Scientist
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common synthetic challenges and provide validated, actionable solutions to help you refine your experimental protocols and ensure the integrity of your final compounds.
Section 1: The Synthetic Landscape of Arylpiperazine 5-HT1A Agonists
A vast number of potent 5-HT1A agonists, including the benchmark anxiolytic drug buspirone, are built upon the N-arylpiperazine scaffold.[2][3] The synthesis of these molecules typically involves two key bond-forming events: the creation of the N-Aryl bond to the piperazine core and the subsequent N-alkylation of the second piperazine nitrogen to append the pharmacophore's tail. Understanding the nuances of these two steps is fundamental to controlling impurity formation.
Q1: What is the general synthetic logic for arylpiperazine-based 5-HT1A agonists, and where are the critical points for impurity formation?
A1: The most common convergent strategy involves preparing a functionalized N-arylpiperazine intermediate, which is then coupled with a second fragment, often an electrophilic alkyl chain attached to a terminal cyclic imide or a related moiety.
The two critical junctures where impurities frequently arise are:
-
N-Arylation: The coupling of an aryl halide or equivalent with the piperazine ring. Common methods include the Buchwald-Hartwig palladium-catalyzed amination and the Ullmann copper-catalyzed condensation.[4][5] Both can suffer from side reactions like bis-arylation or the formation of decomposition products.[4][6]
-
N-Alkylation: The reaction of the N-arylpiperazine intermediate with an alkylating agent. This step can be plagued by di-alkylation, elimination side reactions of the alkyl halide, or incomplete conversion.
Below is a generalized workflow diagram illustrating these critical steps.
Caption: Generalized synthetic workflow for arylpiperazine 5-HT1A agonists.
Section 2: Troubleshooting Guide for N-Arylation Reactions
The formation of the C-N bond between the aromatic ring and the piperazine core is often the most challenging step. Success requires careful control of stoichiometry, catalyst systems, and reaction conditions.
Q2: My Buchwald-Hartwig N-arylation is giving a low yield of the desired mono-arylpiperazine and a significant amount of the bis-arylated byproduct. How can I fix this?
A2: This is a classic selectivity problem arising from the fact that piperazine has two reactive secondary amine sites. The bis-arylated impurity is formed when a second molecule of aryl halide reacts with your mono-arylated product.
Causality:
-
Stoichiometry: If the ratio of piperazine to aryl halide is near 1:1, a competitive reaction between the starting piperazine and the more soluble, already-formed mono-aryl product for the remaining aryl halide is inevitable.
-
Reactivity: The nucleophilicity of the second nitrogen on the mono-arylated product is often comparable to that of the starting piperazine.
Solutions & Protocol Adjustments:
-
Use Excess Piperazine: The simplest solution is to use a significant excess of piperazine (3 to 5 equivalents). This ensures that the aryl halide is more likely to encounter an unreacted piperazine molecule, statistically favoring the mono-arylated product.[4]
-
Slow Addition of Aryl Halide: Instead of adding all reactants at once, slowly add a solution of the aryl halide to the mixture of piperazine, catalyst, and base over several hours. This strategy keeps the concentration of the electrophile low, further promoting the reaction with the most abundant nucleophile (excess piperazine).
-
Employ Mono-Protected Piperazine: The most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine.[4] This physically blocks one nitrogen, forcing the reaction to occur only at the desired site. The Boc (tert-butyloxycarbonyl) protecting group can be efficiently removed later using acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).
| Strategy | Pros | Cons | Typical Conditions |
| Excess Piperazine | Simple, avoids protection/deprotection steps. | Requires removal of excess piperazine during workup. | 3-5 eq. Piperazine, 1 eq. Ar-X, Pd-catalyst, Base (e.g., NaOtBu), Toluene, 100 °C.[4] |
| Slow Addition | Improves selectivity without protection. | Requires specialized equipment (syringe pump); can extend reaction times. | As above, but Ar-X added over 4-8 hours. |
| Mono-Boc-Piperazine | Excellent selectivity, clean reaction profile. | Adds two steps (protection/deprotection) to the sequence. | 1.1 eq. N-Boc-Piperazine, 1 eq. Ar-X, Pd-catalyst, Base, Toluene, 100 °C. |
Q3: I am attempting an Ullmann condensation to make my N-arylpiperazine, but the reaction is messy, with a dark color and significant amounts of unreacted aryl halide. What can I do to improve it?
A3: The classic Ullmann reaction is notorious for requiring harsh conditions (temperatures often >200 °C) and stoichiometric amounts of copper, which can lead to thermal decomposition and side reactions.[7][8] Modern modifications have significantly improved its reliability.
Causality:
-
High Temperature: The high temperatures required for traditional Ullmann couplings can cause degradation of sensitive substrates and lead to the formation of tarry byproducts.[6]
-
Catalyst Activity: Copper metal has poor solubility and inconsistent surface activity. The active species is believed to be a Cu(I) compound formed in situ.[8]
-
Side Reactions: Aryl halide homocoupling to form biaryl impurities is a common side reaction.[8]
Solutions & Protocol Adjustments:
-
Use a Cu(I) Salt and a Ligand: Instead of copper metal, use a more soluble and reactive Cu(I) salt like CuI or CuBr. Critically, add a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures. Diamine ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine are highly effective.[4] This "ligand-accelerated" Ullmann reaction can often be run at temperatures between 80-130 °C.
-
Solvent Choice: Use a high-boiling, polar aprotic solvent like DMF, NMP, or DMSO. These solvents help to solubilize the reactants and the copper catalyst complex.
-
Base Selection: A strong, non-nucleophilic base is required. K₂CO₃ or Cs₂CO₃ are common choices.
Section 3: Troubleshooting Guide for N-Alkylation & Final Stage Reductions
Q4: My N-alkylation of 1-(pyrimidin-2-yl)piperazine with 1-bromo-4-chlorobutane is giving me a mixture of the desired product and a dimer where two piperazine units are linked by the butyl chain. How do I prevent this?
A4: This is a common issue when using a bifunctional electrophile. The impurity, often referred to as a "dimer," arises when the initially formed product acts as a nucleophile itself, reacting with another molecule of the alkylating agent and then a second molecule of the piperazine.
Causality:
-
Relative Reactivity: The product, an N-alkylated arylpiperazine, is still a potent nucleophile and can compete with the starting piperazine for the alkylating agent.
-
Concentration: At high concentrations, the probability of these intermolecular side reactions increases significantly.
Solutions & Protocol Adjustments:
-
Use Excess Piperazine: Similar to the N-arylation step, using a large excess (e.g., 5-10 equivalents) of the N-arylpiperazine nucleophile will statistically favor the formation of the mono-alkylated product.
-
High Dilution Conditions: Run the reaction at a much lower concentration (e.g., 0.05-0.1 M). This disfavors intermolecular reactions (like dimerization) relative to the desired intramolecular reaction.
-
Slow Addition of the Alkylating Agent: The most effective method is to slowly add the 1-bromo-4-chlorobutane to a heated solution of the excess N-arylpiperazine and a base (like K₂CO₃) in a suitable solvent (e.g., acetonitrile or DMF).[2] This maintains a very low instantaneous concentration of the electrophile, minimizing the chance of the product reacting further.
Q5: The final step of my synthesis involves the reduction of a cyclic imide (e.g., a succinimide or glutarimide derivative) to the corresponding amine, but the reaction is either incomplete or produces byproducts. How should I choose my reducing agent?
A5: The reduction of an amide or imide to an amine is a challenging transformation that requires a powerful reducing agent due to the high stability of the amide bond.[9] The choice of reagent is critical and depends on the presence of other functional groups in your molecule.
Causality:
-
Reagent Reactivity: Milder reagents like sodium borohydride (NaBH₄) will not reduce amides.[10]
-
Functional Group Compatibility: Powerful reagents like Lithium Aluminum Hydride (LiAlH₄) will also reduce esters, ketones, and nitriles, which may be present elsewhere in the molecule.
Solutions & Reagent Selection:
| Reducing Agent | Substrates Reduced | Comments | Green Chemistry Considerations |
| LiAlH₄ (LAH) | Amides, esters, acids, ketones, aldehydes, nitriles, epoxides. | Very powerful, non-selective.[10] Requires strictly anhydrous conditions (THF, Dioxane). Workup can be hazardous (quenching). | High reactivity poses safety risks. Generates aluminum salt waste.[9] |
| BH₃·THF or BH₃·SMe₂ | Amides, carboxylic acids, ketones, aldehydes. | More selective than LAH; does not typically reduce esters.[10] Borane complexes are easier to handle than LAH. | Borane complexes are toxic. In situ generation can be greener.[9] |
| AlH₃ (Alane) | Amides, esters, acids, ketones, aldehydes, nitriles. | Reactivity is similar to LAH but can show different chemoselectivity in some cases. Often prepared in situ from LiAlH₄ and H₂SO₄.[10] | Similar safety and waste profile to LAH. |
| Catalytic Hydrosilylation | Amides. | Milder, more functional group tolerant (e.g., tolerates esters, halides).[11] Uses a catalyst (e.g., Fe, Ru, Pt) with a silane reductant (e.g., TMDS). | Catalytic nature is a major green advantage. Silane byproducts are generally less hazardous than metal salts.[9] |
Recommendation: For a dedicated amide/imide reduction, Borane-THF complex (BH₃·THF) is often the best starting point due to its high efficacy and better selectivity profile compared to LAH. If your molecule contains other sensitive groups, exploring catalytic hydrosilylation is a modern, greener alternative.[11]
Section 4: Impurity Identification and Purification Workflow
Q6: I have an unknown peak in my HPLC chromatogram at ~5% area. What is a systematic workflow to identify and remove it?
A6: Identifying an unknown impurity requires a combination of analytical separation, mass spectrometry, and spectroscopy. Once identified, a targeted purification strategy can be developed.
Step-by-Step Impurity Identification Protocol:
-
Preliminary Analysis (LC-MS): Obtain a High-Resolution Mass Spectrum (HRMS) of your crude product via LC-MS. This will provide the molecular weight of the impurity. Compare this mass to the masses of expected starting materials, reagents, and plausible side-products (e.g., bis-arylated, dimerized, hydrolyzed).
-
Isolation (Preparative HPLC): Develop a preparative HPLC method to isolate a sufficient quantity (typically 1-5 mg) of the impurity for structural analysis.
-
Structural Elucidation (NMR): Acquire ¹H and ¹³C NMR spectra of the isolated impurity. If needed, 2D NMR experiments (like COSY and HMBC) can be used to definitively determine the structure.
-
Targeted Purification: Once the impurity's structure is known, you can devise a rational purification strategy.
-
If it's a non-polar byproduct: Normal-phase column chromatography may be effective.
-
If it's a polar byproduct or unreacted starting material: A change in crystallization solvent or a liquid-liquid extraction with an aqueous acid or base wash may remove it.
-
If it's structurally very similar to the product: Preparative HPLC or salt formation to exploit differences in pKa and solubility may be necessary.[12]
-
The following diagram outlines this logical workflow.
Caption: Workflow for the identification and removal of unknown impurities.
References
- 1. selectscience.net [selectscience.net]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann reaction | PPTX [slideshare.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Amide Reduction - Wordpress [reagents.acsgcipr.org]
- 10. acs.org [acs.org]
- 11. Amine synthesis by amide reduction [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
"comparative analysis of different synthetic routes to 1,5,6,7-tetrahydro-4H-indol-4-one"
A Comparative Guide to the Synthetic Routes of 1,5,6,7-Tetrahydro-4H-Indol-4-One
Introduction: The Significance of the Tetrahydroindolone Core
The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold is a privileged heterocyclic motif of considerable interest to the pharmaceutical and chemical industries. Its rigid, fused-ring structure serves as a versatile building block for the synthesis of more complex polyheterocyclic systems.[1][2] Derivatives of this core are found in a range of biologically active molecules, including the FDA-approved antipsychotic drug Molindone and potent inhibitors of Heat Shock Protein 90 (Hsp90) for cancer therapy.[2] Furthermore, dehydrogenation of the tetrahydroindolone structure provides access to 4-hydroxyindoles, a key feature in many bioactive alkaloids and approved drugs like the beta-blocker Pindolol.[1][2]
Given its importance, the development of efficient and scalable synthetic routes to 1,5,6,7-tetrahydro-4H-indol-4-one and its analogs is a critical objective for organic and medicinal chemists. This guide provides a comparative analysis of the primary synthetic strategies, delving into their mechanisms, operational parameters, and relative merits to inform rational route selection in a research and development setting.
Analysis of Primary Synthetic Strategies
The construction of the 1,5,6,7-tetrahydro-4H-indol-4-one framework can be broadly categorized into several key approaches, each with distinct advantages and limitations. We will focus on the most established and innovative methods reported in the literature.
The Nenitzescu Indole Synthesis: The Classic Approach
First reported in 1928, the Nenitzescu synthesis is the foundational method for creating the tetrahydroindolone core.[1][2] This reaction involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound in a [2+3] cycloaddition fashion.[1][2]
Mechanistic Rationale: The mechanism is a well-studied cascade process.[3][4] It initiates with a Michael addition of the enamine (derived from the α-aminocarbonyl) to the cyclohexanedione. This is followed by a nucleophilic attack from the enamine's π-bond and subsequent cyclization and dehydration to form the aromatic pyrrole ring fused to the cyclohexanone moiety.[3][4]
Causality Behind Experimental Choices: The primary challenge in the classic Nenitzescu reaction is the instability of many α-aminocarbonyl compounds, which tend to self-condense.[1][2] To circumvent this, precursors are often used to generate the aminocarbonyl species in situ. A common historical approach involves the reduction of oximes with zinc, echoing the classical Knorr pyrrole synthesis.[1][2] The choice of solvent is also critical; polar solvents are generally preferred to facilitate the ionic intermediates of the reaction cascade.[3]
Scope and Limitations: While historically significant, the traditional Nenitzescu synthesis can suffer from moderate yields and difficulties in purification.[1] The reaction conditions can be harsh, and the scope may be limited by the availability and stability of the requisite starting materials.
Caption: Workflow of the Nenitzescu Indole Synthesis.
Multicomponent Reactions (MCRs): An Efficiency-Focused Strategy
Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental compatibility. Multicomponent reactions (MCRs) excel in this regard by combining three or more reactants in a single pot to form the product, thereby avoiding the isolation of intermediates.[5] Several MCRs have been developed for tetrahydroindolones.
A prominent example is the three-component reaction involving a cyclic 1,3-dione (like dimedone), a primary amine, and an α-haloketone (such as phenacyl bromide).[5][6]
Mechanistic Rationale: This process typically begins with the formation of an enaminone from the reaction between the 1,3-dione and the primary amine. This nucleophilic enaminone then attacks the α-haloketone. The resulting intermediate undergoes an intramolecular cyclization, followed by elimination (often of water), to yield the final tetrahydroindolone product.
Causality Behind Experimental Choices: The choice of catalyst and solvent system is paramount for success. Green approaches often utilize water as a solvent, mediated by catalysts like sulfamic acid or β-cyclodextrin, which can enhance reaction rates and facilitate product isolation.[5][6] The use of ultrasound or microwave irradiation can also dramatically reduce reaction times compared to conventional heating.[5][7] These methods provide energy more efficiently and uniformly, often leading to cleaner reactions and higher yields.
Scope and Limitations: MCRs offer significant advantages in terms of operational simplicity and access to a diverse library of derivatives by simply varying the starting components.[5] Yields are generally good to excellent.[6] A potential limitation can be the regioselectivity if unsymmetrical diones are used, although many published procedures report high selectivity.
Caption: General workflow for a three-component synthesis.
Dehydroxylated [3+2] Cyclization: A Modern Alternative
A more recent and innovative strategy involves a p-Toluenesulfonic acid (p-TsOH)-promoted dehydroxylated [3+2] cyclization.[8] This method reacts readily available β-hydroxy ketones with cyclic enaminones.
Mechanistic Rationale: This pathway is believed to proceed via the acid-catalyzed elimination of water from the β-hydroxy ketone to generate a reactive vinyl ketone intermediate in situ. The enaminone then engages in a conjugate addition with the vinyl ketone, followed by a cyclization/dehydration cascade to furnish the tetrahydroindolone ring system.
Causality Behind Experimental Choices: The use of a Brønsted acid like p-TsOH is crucial for promoting the initial dehydration step, which triggers the entire cascade. The reaction conditions are notably mild, which enhances functional group compatibility and often leads to cleaner product profiles compared to high-temperature condensations.[8]
Scope and Limitations: This method demonstrates broad functional group tolerance and consistently provides good yields for a variety of substrates.[8] Its reliance on easily accessible starting materials makes it a practical and flexible approach. As a newer method, its full substrate scope and potential limitations are still being explored compared to more established routes.
Comparative Performance Data
The selection of a synthetic route is often a multi-factorial decision based on yield, reaction time, conditions, and substrate availability. The following table summarizes the key performance indicators for the discussed methodologies.
| Metric | Nenitzescu Synthesis | Multicomponent Reactions (MCRs) | [3+2] Cyclization |
| Typical Yield | Moderate (often < 60%)[1] | Good to Excellent (often 80-95%)[5][6] | Good (typically 70-90%)[8] |
| Reaction Time | Several hours to days | Minutes to a few hours[5] | Several hours |
| Reaction Temp. | Often elevated | Room temp. to moderate heating | Moderate heating |
| Key Reagents | 1,3-Diones, α-aminocarbonyls | 1,3-Diones, amines, α-haloketones | β-Hydroxy ketones, enaminones |
| Catalyst | Often acid/base catalyzed | Acid (e.g., Sulfamic acid) or none[5] | Brønsted acid (p-TsOH)[8] |
| Key Advantage | Historical significance | High efficiency, operational simplicity | Mild conditions, good yields[8] |
| Key Drawback | Harsh conditions, moderate yields[1] | Can require optimization for new substrates | Newer method, less established |
Experimental Protocols
To provide a practical context, detailed protocols for two representative syntheses are provided below. These are intended as illustrative examples and should be adapted based on specific laboratory conditions and substrate requirements.
Protocol 1: Multicomponent Synthesis of 2,6,6-Trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
This protocol is adapted from modern, environmentally friendly MCR procedures.
Materials:
-
Dimedone (1,3-cyclohexanedione derivative)
-
Aniline (primary amine)
-
Chloroacetone (α-haloketone)
-
Sulfamic acid (catalyst)
-
Ethanol/Water (solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (10 mmol, 1.40 g), aniline (10 mmol, 0.92 mL), and a 1:1 mixture of ethanol and water (20 mL).
-
Catalyst Addition: Add sulfamic acid (1 mol%, 0.097 g) to the stirring suspension.
-
Addition of α-Haloketone: Add chloroacetone (10 mmol, 0.80 mL) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the mixture to room temperature. A solid precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water (2 x 15 mL) and then a small amount of cold ethanol to remove unreacted starting materials and catalyst. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure tetrahydroindolone derivative.
Trustworthiness Note: This self-validating system relies on the precipitation of the final product from the aqueous solvent mixture, which simplifies purification and often yields a high-purity product directly from filtration. The progress can be reliably tracked by the disappearance of the starting materials on a TLC plate.
Protocol 2: Classic Nenitzescu Synthesis of 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one
This protocol illustrates the foundational approach using an in situ generated aminocarbonyl.
Materials:
-
1,3-Cyclohexanedione
-
Isonitrosoacetone (oxime precursor)
-
Zinc dust (reducing agent)
-
Acetic acid (solvent and acid catalyst)
-
Sodium acetate
-
Round-bottom flask, mechanical stirrer, heating mantle
Procedure:
-
Initial Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 1,3-cyclohexanedione (20 mmol, 2.24 g) and sodium acetate (20 mmol, 1.64 g) in glacial acetic acid (50 mL).
-
Precursor Addition: Add isonitrosoacetone (20 mmol, 1.74 g) to the solution and warm the mixture to 60-70 °C with stirring.
-
In Situ Reduction: While maintaining the temperature, add zinc dust (40 mmol, 2.62 g) portion-wise over 30 minutes. The addition is exothermic and should be controlled to keep the temperature below 100 °C. The zinc reduces the oxime to the unstable α-aminoketone, which is immediately consumed.
-
Reaction Completion: After the zinc addition is complete, heat the mixture at reflux for an additional 1-2 hours until TLC analysis indicates the consumption of the dione.
-
Work-up and Isolation: Cool the reaction mixture and pour it into 200 mL of ice-cold water. A solid product will precipitate. Neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. The crude solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one.
Expertise Note: The portion-wise addition of zinc is critical to control the exotherm and ensure the transient α-aminoketone is trapped efficiently by the cyclohexanedione rather than undergoing self-condensation. Acetic acid serves as both the solvent and the acid catalyst for the final cyclization and dehydration steps.
Conclusion and Future Outlook
While the Nenitzescu synthesis provides the historical foundation for accessing 1,5,6,7-tetrahydro-4H-indol-4-ones, its practical application in modern drug discovery is often superseded by more efficient and environmentally benign methods. Multicomponent reactions represent the current state-of-the-art for routine synthesis, offering high yields, operational simplicity, and broad substrate scope in a single, atom-economical step. Newer methods, such as the dehydroxylated [3+2] cyclization , continue to emerge, providing milder conditions and novel pathways that expand the synthetic chemist's toolkit.
Future research will likely focus on further refining these methods through the development of novel catalysts (including enantioselective catalysts to access chiral derivatives), expanding the utility of flow chemistry for continuous manufacturing, and broadening the substrate scope to include more complex and densely functionalized building blocks. The continued evolution of these synthetic strategies will ensure that the valuable 1,5,6,7-tetrahydro-4H-indol-4-one core remains readily accessible for the development of next-generation therapeutics and functional materials.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures | MDPI [mdpi.com]
- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 4. revistadechimie.ro [revistadechimie.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Novel Tetrahydroindolone Derivatives as Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold and its derivatives, such as tetrahydroindolones, are cornerstones in medicinal chemistry, recognized for their broad therapeutic relevance.[1][2][3][4][5] These structures are pivotal in the development of new drugs, particularly in oncology, where they have shown promise as kinase inhibitors.[6][7][8][9] This guide provides a comprehensive framework for validating the biological activity of a novel tetrahydroindolone derivative, designated "THI-1," as a potential kinase inhibitor. We will compare its performance against Staurosporine, a well-established broad-spectrum kinase inhibitor.[10][11][12]
The validation process is a multi-tiered approach, beginning with a broad assessment of cellular effects and progressively narrowing down to specific molecular target engagement. This ensures a thorough and reliable evaluation of the novel compound's potential.
The Rationale for a Multi-Pronged Experimental Design
To establish the credibility of a novel compound, a single assay is insufficient. A robust validation strategy relies on a series of orthogonal experiments that build upon one another, creating a self-validating system. Our approach is structured as follows:
-
Cell Viability Assessment: This initial step determines the compound's cytotoxic effects on cancer cells. It provides a general measure of biological activity and establishes the concentration range for subsequent, more specific assays.
-
In Vitro Kinase Inhibition Assay: This biochemical assay directly measures the compound's ability to inhibit the activity of a specific target kinase. This is crucial for confirming that the observed cellular effects are due to the intended mechanism of action.
-
Target Engagement Verification: This final step confirms that the compound binds to its intended target within the complex environment of a living cell. This is a critical link between the biochemical activity and the cellular response.
This logical progression from a general cellular effect to specific target binding provides a comprehensive and trustworthy assessment of the novel tetrahydroindolone derivative.
Experimental Protocols and Workflows
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[13] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[13][14]
Protocol for IC50 Determination:
-
Cell Seeding: Plate cancer cells (e.g., A549 human non-small cell lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of THI-1 and Staurosporine in the culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.[14]
-
Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14][15]
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[14][16][17]
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of THI-1 to inhibit the enzymatic activity of a specific kinase (e.g., a receptor tyrosine kinase like EGFR or VEGFR).[7][8] The principle is to quantify the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor.[18]
Protocol for Kinase Inhibition:
-
Reaction Setup: In a microplate, combine the target kinase, a specific substrate peptide, and varying concentrations of THI-1 or Staurosporine in a kinase buffer.[19][20]
-
Initiate Reaction: Start the kinase reaction by adding ATP.[19]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays where the amount of remaining ATP is measured, or by using antibodies specific to the phosphorylated substrate.[21][22]
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.[22]
Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify drug-target interaction in a cellular environment.[23][24][25] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (the drug).[23][24]
Protocol for CETSA:
-
Cell Treatment: Treat intact cells with either a vehicle control (DMSO) or a high concentration of THI-1.
-
Heating: Heat the cell suspensions to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the samples to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Quantification: Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Analysis: A successful target engagement will result in a higher amount of the soluble target kinase at elevated temperatures in the THI-1 treated samples compared to the control, indicating stabilization.[25]
Comparative Data Analysis
The following table presents hypothetical, yet realistic, data for our novel compound THI-1 compared to the broad-spectrum inhibitor Staurosporine.
| Compound | Target Kinase | Kinase IC50 (nM) | A549 Cell Viability IC50 (µM) | Target Engagement (CETSA) |
| THI-1 (Novel) | Kinase X | 25 | 2.5 | Stabilization Observed |
| Staurosporine | Multiple | 1-20 (Broad) | 0.08 | Stabilization Observed |
Interpretation of Results:
-
Potency: THI-1 shows potent inhibition of Kinase X in the low nanomolar range, although it is less potent than the broad-spectrum inhibitor Staurosporine.
-
Cellular Activity: The cellular viability IC50 for THI-1 is in the low micromolar range. The difference between the biochemical (kinase IC50) and cellular IC50 values is expected and can be attributed to factors like cell membrane permeability and potential off-target effects.
-
Target Engagement: The positive result in the CETSA confirms that THI-1 enters the cells and binds to its intended target, Kinase X, leading to its stabilization. This provides strong evidence that the observed cytotoxicity is, at least in part, due to the inhibition of Kinase X.
Discussion and Future Directions
The combined results from these three assays provide a strong validation of THI-1 as a novel kinase inhibitor. The data demonstrates that THI-1 is a potent inhibitor of its target kinase, is active in a cellular context, and engages its target within the cell.
Compared to Staurosporine, which is known for its broad activity and high toxicity, THI-1 may offer a more favorable therapeutic window if further studies demonstrate selectivity for Kinase X over other kinases.[11]
Next Steps in the Drug Discovery Pipeline:
-
Selectivity Profiling: Screen THI-1 against a broad panel of kinases to determine its selectivity profile. High selectivity is a desirable trait for a targeted therapy.[26]
-
Mechanism of Action Studies: Further investigate the downstream signaling effects of Kinase X inhibition by THI-1 to confirm the on-target cellular mechanism.
-
In Vivo Efficacy Studies: Evaluate the anti-tumor activity of THI-1 in animal models to assess its therapeutic potential in a living organism.
This structured approach to validation provides the necessary confidence to advance a promising novel compound like THI-1 to the next stages of preclinical development.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Staurosporine-based binding assay for testing the affinity of compounds to protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. In vitro kinase assay [protocols.io]
- 20. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. benchchem.com [benchchem.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Heterocyclic Building Blocks: 1,5,6,7-Tetrahydro-4H-indol-4-one, α-Tetralone, and Quinolone Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The inherent physicochemical properties, synthetic accessibility, and three-dimensional topology of a building block dictate the biological activity and drug-like properties of its derivatives. This guide provides an in-depth comparison of three privileged heterocyclic scaffolds: 1,5,6,7-tetrahydro-4H-indol-4-one, α-tetralone, and quinolone. We will objectively evaluate their performance as foundational elements in medicinal chemistry, supported by experimental data and detailed synthetic and biological protocols.
Introduction to the Scaffolds
1,5,6,7-Tetrahydro-4H-indol-4-one is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a cyclohexanone ring. This scaffold has garnered significant interest as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including those with antidepressant, anxiolytic, neuroprotective, and anti-inflammatory properties. Its unique structure allows for functionalization at multiple positions, enabling the exploration of diverse chemical space.
α-Tetralone , a bicyclic aromatic ketone, serves as a cornerstone in the synthesis of numerous pharmaceuticals and natural products.[1] Its rigid framework is a key component in drugs targeting a variety of conditions, including depression and Alzheimer's disease.[2][3] The reactivity of the ketone and the aromatic ring facilitates a multitude of chemical transformations, making it a valuable building block for complex molecular architectures.
Quinolone is a bicyclic heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The quinolone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many antibacterial agents.[4] Beyond their antimicrobial activity, quinolone derivatives have demonstrated significant potential as anticancer and antiviral agents.[4][5] The synthetic versatility of the quinolone ring system allows for extensive derivatization and optimization of biological activity.[6]
Synthesis and Chemical Reactivity: A Comparative Analysis
The ease and efficiency of scaffold synthesis are paramount in the early stages of drug discovery. Here, we compare common synthetic routes to each of our featured building blocks.
Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one
Multicomponent reactions (MCRs) are a highly efficient strategy for the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives.[7] These one-pot reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity.
Experimental Protocol: Three-Component Synthesis of a 1,5,6,7-Tetrahydro-4H-indol-4-one Derivative
This protocol describes a catalyst-free, three-component reaction for the synthesis of functionalized dihydro-1H-indol-4(5H)-ones.[8]
-
Materials: 1,3-dicarbonyl compound (e.g., dimedone), phenylglyoxal, enaminone.
-
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1 mmol) and phenylglyoxal (1 mmol) in a suitable solvent, add the enaminone (1 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by simple washing or recrystallization, avoiding the need for column chromatography.[8]
-
Synthesis of α-Tetralone
A classic and reliable method for the synthesis of α-tetralone is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid.
Experimental Protocol: Synthesis of α-Tetralone via Friedel-Crafts Acylation
This protocol is adapted from a procedure in Organic Syntheses.[9]
-
Materials: γ-phenylbutyric acid, thionyl chloride, aluminum chloride, carbon disulfide, hydrochloric acid, benzene.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, carefully react γ-phenylbutyric acid (0.2 mole) with thionyl chloride (0.27 mole) to form the corresponding acid chloride.
-
After removing excess thionyl chloride, dissolve the acid chloride in carbon disulfide and cool the solution in an ice bath.
-
Add aluminum chloride (0.23 mole) in one portion and allow the reaction to proceed, which is marked by the evolution of hydrogen chloride.
-
After the reaction is complete, decompose the aluminum chloride complex by the careful addition of ice and concentrated hydrochloric acid.
-
Steam distill the mixture to isolate the α-tetralone. The product is then extracted with benzene and purified by distillation under reduced pressure.
-
This method typically yields α-tetralone in the range of 74-91%.[9]
-
Synthesis of the Quinolone Core
The Gould-Jacobs reaction is a widely used method for the synthesis of the 4-quinolone core.
Experimental Protocol: Gould-Jacobs Synthesis of a 4-Quinolone
-
Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), high-boiling point solvent (e.g., diphenyl ether).
-
Procedure:
-
React aniline with DEEM, typically by heating, to form the anilinomethylenemalonate intermediate.
-
The intermediate is then cyclized at high temperatures (often >250°C) in a high-boiling point solvent to yield the 4-hydroxyquinolone-3-carboxylate ester.
-
Saponification of the ester followed by decarboxylation affords the 4-quinolone core.
-
Yields for the Gould-Jacobs reaction can be moderate to good, with optimizations leading to yields of up to 95%.
-
Comparative Synthesis Data
| Parameter | 1,5,6,7-Tetrahydro-4H-indol-4-one (MCR) | α-Tetralone (Friedel-Crafts) | 4-Quinolone (Gould-Jacobs) |
| Reaction Type | Multicomponent Reaction | Intramolecular Acylation | Condensation & Cyclization |
| Typical Yield | Good to Excellent[8] | 74-91%[9] | Moderate to Good (up to 95%) |
| Reaction Time | Varies, can be rapid | Several hours | Several hours |
| Conditions | Often mild, room temperature[8] | Requires strong Lewis acid, heating | High temperatures (>250°C) |
| Advantages | High efficiency, diversity generation | Reliable, well-established | Versatile for substituted anilines |
| Disadvantages | Substrate scope can be limited | Use of hazardous reagents | Harsh reaction conditions |
Performance in Drug Discovery: A Biological Perspective
The ultimate measure of a scaffold's utility lies in the biological activity of its derivatives. Here we present a comparative overview of the therapeutic applications and representative biological data for each scaffold.
1,5,6,7-Tetrahydro-4H-indol-4-one Derivatives
Derivatives of this scaffold have shown promise in a variety of therapeutic areas. For instance, certain derivatives have been identified as potent and selective inhibitors of SIRT2, a target of interest in neurodegenerative diseases and cancer.[8]
Biological Activity Example: SIRT2 Inhibition
A study on 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides identified a potent and selective SIRT2 inhibitor with an IC50 value of 0.98 µM.[8] This highlights the potential of the tetrahydroindolone scaffold for generating targeted therapies.
α-Tetralone Derivatives
The α-tetralone framework is a key component of several approved drugs and has been extensively explored for its anticancer and anticholinesterase activities.[2][3]
Biological Activity Example: Anticancer Activity
New thiazoline-tetralin derivatives have been synthesized and evaluated for their cytotoxic activity. For example, certain compounds showed significant activity against the A549 lung cancer cell line, with IC50 values lower than the standard drug cisplatin.[10]
Quinolone Derivatives
The quinolone scaffold is most renowned for its antibacterial properties, with numerous fluoroquinolone antibiotics in clinical use.[11] The mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2]
Biological Activity Example: Antibacterial Activity
Ciprofloxacin, a well-known fluoroquinolone, exhibits potent activity against a broad spectrum of bacteria. Its Minimum Inhibitory Concentration (MIC) 90 values are in the low µg/mL range for many clinically relevant pathogens. For instance, the MIC90 for Enterobacteriaceae is reported to be between 0.03-0.23 mg/L.[12]
Comparative Biological Activity Data
| Scaffold Derivative Class | Therapeutic Area | Target | Representative Activity |
| Tetrahydroindolones | Neurodegeneration, Cancer | SIRT2 | IC50 = 0.98 µM[8] |
| Tetralones | Cancer | Not specified | Potent against A549 cells[10] |
| Quinolones | Bacterial Infections | DNA Gyrase/Topoisomerase IV | MIC90 = 0.03-0.23 mg/L vs. Enterobacteriaceae[12] |
It is important to note that a direct comparison of the potency of these derivatives is challenging due to the different biological targets and assay conditions. However, this data illustrates the diverse therapeutic potential of each scaffold.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of biological findings, detailed and validated protocols are essential.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antibacterial potency of a compound.[9][13]
-
Materials:
-
Test compound stock solution (in a suitable solvent like DMSO).
-
Bacterial strain (e.g., E. coli, S. aureus).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[9]
-
Physicochemical Properties: A Comparative Overview
The drug-like properties of a molecule are heavily influenced by its physicochemical characteristics.
| Property | 1,5,6,7-Tetrahydro-4H-indol-4-one | α-Tetralone | 4-Quinolone |
| Molecular Weight | 149.17 g/mol | 146.18 g/mol | 145.16 g/mol |
| logP (calculated) | ~1.5 | ~2.0 | ~1.3 |
| Solubility | Generally soluble in organic solvents | Soluble in organic solvents | Poorly soluble in water between pH 6 and 8[11] |
| Key Features | H-bond donor/acceptor, rigid bicyclic | Aromatic ring, ketone functionality | Aromatic, H-bond acceptor |
Note: logP values are estimates and can vary depending on the calculation method.
The varied physicochemical properties of these scaffolds offer a range of starting points for medicinal chemists to tailor the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of their compounds.
Structure-Activity Relationship (SAR) Insights and Future Perspectives
The extensive research on these scaffolds has provided valuable insights into their structure-activity relationships.
-
1,5,6,7-Tetrahydro-4H-indol-4-one: The pyrrole nitrogen and the cyclohexanone ring offer multiple points for substitution, allowing for the fine-tuning of biological activity and physicochemical properties.
-
α-Tetralone: The aromatic ring and the aliphatic portion of the molecule can be independently modified to optimize interactions with biological targets and improve drug-like properties.
-
Quinolone: The SAR of quinolones is well-established, with specific substitutions at the N1, C3, C5, C6, C7, and C8 positions known to modulate antibacterial spectrum, potency, and safety.[6] For example, a fluorine atom at C6 and a piperazine ring at C7 are common features of many potent fluoroquinolones.[11]
Conclusion
The choice of a heterocyclic building block is a strategic decision with long-ranging implications in a drug discovery campaign. 1,5,6,7-tetrahydro-4H-indol-4-one offers a versatile and readily accessible scaffold for the rapid generation of diverse compound libraries, particularly through the use of modern multicomponent reactions. α-Tetralone provides a rigid and well-characterized framework that has a proven track record in the development of CNS-active and anticancer agents. The quinolone scaffold remains a dominant force in the antibacterial arena and continues to show promise in other therapeutic areas.
Ultimately, the optimal choice of scaffold will depend on the specific biological target, the desired therapeutic profile, and the synthetic strategies available. This guide has provided a comparative analysis of these three important building blocks, offering researchers and drug development professionals a foundation for making informed decisions in their quest for novel therapeutics.
Visualizations
Caption: Comparative overview of synthetic approaches.
Caption: Therapeutic applications of the scaffolds.
References
- 1. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 8. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ldh.la.gov [ldh.la.gov]
- 12. scilit.com [scilit.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to Tetrahydroindolone-Derived Antitumor Agents: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the tetrahydroindolone core has emerged as a promising framework for the design of potent antitumor agents. This guide provides a comprehensive comparison of tetrahydroindolone derivatives, synthesizing data from both in vitro and in vivo studies to elucidate their therapeutic potential. We delve into the causality behind experimental designs, present detailed protocols for key assays, and explore the mechanistic underpinnings of these compounds' anticancer activity, offering a valuable resource for researchers in the field.
Introduction to Tetrahydroindolone Derivatives in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse biological activities. Its hydrogenated analogue, the tetrahydroindolone core, offers a three-dimensional architecture that can be strategically modified to interact with various biological targets implicated in cancer progression. The exploration of substituted tetrahydroindolones has led to the identification of derivatives with significant cytotoxic effects against a range of cancer cell lines. This guide will compare and contrast these derivatives, providing insights into their structure-activity relationships and mechanisms of action.
Comparative In Vitro Cytotoxicity of Tetrahydroindolone Derivatives
The initial assessment of a potential anticancer agent invariably involves evaluating its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.
Analysis of IC50 Values Across Cancer Cell Lines
Several studies have reported the synthesis and cytotoxic evaluation of novel tetrahydroindolone and structurally related tetrahydroquinolinone derivatives. The following table summarizes the IC50 values of selected compounds against various human cancer cell lines, offering a comparative overview of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4a | HCT-116 (Colon) | ~13 | [1] |
| A549 (Lung) | 11.33 ± 0.67 | [1] | |
| Compound 5 | HCT-116 (Colon) | ~13 | [1] |
| Compound 6 | HCT-116 (Colon) | ~13 | [1] |
| A549 (Lung) | 40.18 ± 0.94 | [1] | |
| Compound 15 | MCF-7 (Breast) | 15.16 | [2] |
| HepG-2 (Liver) | 18.74 | [2] | |
| A549 (Lung) | 18.68 | [2] | |
| Compound 3b | A549 (Lung) | 0.48 ± 0.15 | [3] |
| Compound 2c | HepG2 (Liver) | 13.21 ± 0.30 | [3] |
| Indolo–pyrazole 6c | SK-MEL-28 (Melanoma) | 3.46 | [4] |
| HCT-116 (Colon) | 9.02 | [4] | |
| B16-F10 (Melanoma) | 10.80 | [4] | |
| A549 (Lung) | 11.51 | [4] | |
| Indolinone-triazole 11d | PANC1 (Pancreatic) | 0.17 | [5] |
| HepG2 (Liver) | 0.58 | [5] |
Expert Analysis: The data reveals that substitutions on the tetrahydroindolone scaffold significantly influence cytotoxic activity. For instance, compound 3b , a disubstituted indole derivative, exhibits remarkable potency against the A549 lung cancer cell line with a sub-micromolar IC50 value[3]. Similarly, the indolinone-triazole hybrid 11d demonstrates potent activity against pancreatic and liver cancer cells[5]. The variability in IC50 values across different cell lines for the same compound suggests a degree of cell-type specific activity, which warrants further investigation into the underlying molecular targets.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroindolone derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Potent cytotoxicity is a desirable attribute of an anticancer agent, but understanding its mechanism of action is crucial for further development. Many effective chemotherapeutics induce programmed cell death (apoptosis) and/or disrupt the cell cycle in cancer cells.
Induction of Apoptosis
Studies on related indole derivatives have shown that these compounds can induce apoptosis. For example, a quinolone-indolone conjugate was found to induce apoptosis in association with an increased expression of the pro-apoptotic protein Bax and reduced expression of the anti-apoptotic protein Bcl-2[6].
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining.
Cell Cycle Arrest
Disruption of the normal cell cycle progression is another hallmark of many anticancer drugs. Tetrahydroquinolinone derivatives, structurally similar to tetrahydroindolones, have been shown to induce cell cycle arrest at the G2/M phase[1][7]. A quinolone-indolone conjugate also demonstrated the ability to arrest the cell cycle at the G2/M phase in HepG2 cells[6].
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
In Vivo Antitumor Efficacy in Xenograft Models
While in vitro assays provide valuable initial data, evaluating the antitumor activity of a compound in a living organism is a critical step in preclinical development. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used for this purpose[8].
Comparative In Vivo Studies
Data on the in vivo efficacy of tetrahydroindolone derivatives is still emerging. However, studies on structurally related compounds provide a basis for comparison. For instance, a rhodium metalloinsertor showed a 25% reduction in tumor volume in an HCT116 xenograft model[9]. Another study on an antitumor peptide, HM-3, demonstrated a tumor inhibition rate of 71.5% in an HCT-116 xenograft model at a specific dose[10]. These studies highlight the importance of dose optimization and the potential for significant tumor growth inhibition with novel compounds.
Table: In Vivo Efficacy of Selected Antitumor Agents in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Rh-PPO | HCT116 Xenograft | 1 mg/kg, 9 doses over 20 days (IP) | 25 | [9] |
| HM-3 | HCT-116 Xenograft | 3 mg/kg | 71.5 | [10] |
| Compound 20a | H1975 Xenograft | 50 mg/kg/day for 14 days (oral) | 71 | [11] |
Experimental Protocol: Subcutaneous Tumor Xenograft Model
Step-by-Step Methodology:
-
Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing the cell suspension with Matrigel can improve tumor take-rate.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow them to acclimatize for at least one week before the procedure.
-
Tumor Implantation: Anesthetize the mouse and subcutaneously inject 100-200 µL of the cell suspension into the flank.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Width² x Length) / 2.
-
Compound Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the tetrahydroindolone derivative and vehicle control according to the planned dosing schedule (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Targeting Key Signaling Pathways in Cancer
The anticancer effects of many targeted therapies stem from their ability to inhibit specific signaling pathways that are dysregulated in cancer cells. Research on indole-based compounds suggests that they can modulate several critical pathways.
Inhibition of EGFR-STAT3 and PI3K/Akt/mTOR Pathways
The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathways are frequently hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis. A novel quinolone-indolone conjugate has been shown to attenuate the activity of EGFR and the downstream STAT3-mediated signaling[6]. Furthermore, indole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway.
Signaling Pathway Diagram: EGFR-STAT3 Inhibition
Caption: Proposed mechanism of EGFR-STAT3 pathway inhibition by tetrahydroindolone derivatives.
Conclusion and Future Directions
Tetrahydroindolone derivatives represent a promising class of compounds for the development of novel anticancer agents. In vitro studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines, with some derivatives exhibiting sub-micromolar IC50 values. Mechanistic studies suggest that their antitumor activity may be mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as EGFR-STAT3 and PI3K/Akt/mTOR.
While in vivo data for this specific class of compounds is still limited, preliminary studies on structurally related molecules are encouraging. Future research should focus on a more systematic evaluation of a library of tetrahydroindolone derivatives against a standardized panel of cancer cell lines to establish clear structure-activity relationships. Furthermore, comprehensive in vivo studies are warranted to assess the efficacy, pharmacokinetics, and toxicity of the most promising candidates in relevant preclinical cancer models. The continued exploration of this chemical scaffold holds significant potential for the discovery of next-generation cancer therapeutics.
References
- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolone-indolone conjugate induces apoptosis by inhibiting the EGFR-STAT3-HK2 pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"structure-activity relationship (SAR) studies of 1,5,6,7-tetrahydro-4H-indol-4-one analogs"
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1,5,6,7-Tetrahydro-4H-indol-4-one Analogs in Drug Discovery
Introduction: The Versatile 1,5,6,7-Tetrahydro-4H-indol-4-one Scaffold
The 1,5,6,7-tetrahydro-4H-indol-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its unique bicyclic structure, comprising a fused pyrrole and cyclohexanone ring, offers a versatile platform for chemical modifications, enabling the fine-tuning of pharmacological properties.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various analogs derived from this scaffold, with a focus on their applications as kinase inhibitors, cytotoxic agents, and inhibitors of other key biological targets. We will explore how specific structural modifications influence biological activity, supported by experimental data and detailed protocols.
I. Tetrahydroindolones as Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The tetrahydroindolone scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[1]
A. Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key players in cell cycle regulation, making them attractive targets for cancer therapy. SAR studies have revealed that substitutions at the C2, C5, and C6 positions of the tetrahydroindolone ring are critical for CDK inhibitory activity.
One study highlighted that a 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one derivative showed promising cytotoxic activity against lymphoblastic leukemia cells (Jurkat) with an IC50 of 14.8 µM.[1] In silico modeling suggested that this activity is mediated through the inhibition of CDK9.[1] Further investigations into a series of related analogs demonstrated that the nature of the substituent at the N1 and C2 positions significantly impacts potency and selectivity.
Another study on indole derivatives showed that a 5-nitro-5'-hydroxy analog and a 5-nitro-5'-fluoro analog displayed potent inhibitory activity against CDK2, with IC50 values of 1.9 nM and 1.7 nM, respectively.[1] These compounds also exhibited antiproliferative activity against several human cancer cell lines, with IC50 values ranging from 0.2 to 3.3 µM.[1]
Key SAR Insights for CDK Inhibition:
-
C2-Aryl Substitution: A phenyl or substituted phenyl group at the C2 position is often associated with potent CDK inhibition.
-
N1-Substitution: The nature of the substituent on the nitrogen atom influences both potency and selectivity. Bulky aromatic groups can enhance binding to the kinase active site.
-
C6-Dimethyl Substitution: The presence of gem-dimethyl groups at the C6 position can contribute to favorable interactions within the binding pocket and improve metabolic stability.
Experimental Protocol: In Vitro CDK9 Inhibition Assay
This protocol outlines a typical procedure for evaluating the inhibitory activity of test compounds against CDK9.
-
Reagents and Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Substrate peptide (e.g., a biotinylated peptide derived from the C-terminal domain of RNA polymerase II)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., a europium-labeled anti-phosphoserine antibody and an allophycocyanin-labeled streptavidin for HTRF assay)
-
384-well microplates
-
-
Procedure:
-
Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.
-
Add 5 µL of CDK9/cyclin T1 enzyme solution (e.g., 2 nM final concentration) in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 3 µL of a mixture of ATP (e.g., 10 µM final concentration) and substrate peptide (e.g., 0.5 µM final concentration) in assay buffer to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of detection reagent mixture to stop the reaction and initiate the detection signal.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (DMSO only).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
-
B. FLT3 and VEGFR-2 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets in the treatment of acute myeloid leukemia (AML) and angiogenesis-dependent cancers, respectively. Tetrahydroindolone analogs have emerged as promising inhibitors of these kinases.
A series of indolone derivatives were designed as novel FLT3 inhibitors.[3] Among them, compound LC-3 exhibited potent inhibitory effects against FLT3 with an IC50 of 8.4 nM and significantly inhibited the proliferation of FLT3-ITD positive AML cells (MV-4-11) with an IC50 of 5.3 nM.[3] In a xenograft model, LC-3 significantly suppressed tumor growth.[3]
Another study reported on 1,5,6,7-tetrahydro-4H-indol-4-one derivatives with potent anticancer activities against MCF-7 and HepG2 cell lines.[4] Several of these compounds also displayed potent VEGFR-2 inhibitory activities with IC50 values in the nanomolar range, comparable to the standard drug sunitinib.[4] The most potent compound, 17a , had a VEGFR-2 IC50 of 0.078 µM.[4]
Table 1: Comparative Activity of Tetrahydroindolone Analogs as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| LC-3 | FLT3 | 8.4 | MV-4-11 | 0.0053 | [3] |
| 17a | VEGFR-2 | 78 | HepG2 | 1.13 | [4] |
| 15a | VEGFR-2 | 180 | HepG2 | 8.81 | [4] |
| 10g | VEGFR-2 | 87 | HepG2 | 2.01 | [4] |
| 5b | VEGFR-2 | 160 | MCF-7 | 0.74 | [4] |
| 10e | VEGFR-2 | 358 | MCF-7 | 4.62 | [4] |
Key SAR Insights for FLT3 and VEGFR-2 Inhibition:
-
Urea-based Linkers: The presence of a urea or thiourea moiety linking the indolone core to a substituted aromatic ring is a common feature in potent FLT3 inhibitors.
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring play a crucial role in determining the potency and selectivity for both FLT3 and VEGFR-2.
Workflow for SAR-driven Lead Optimization
Caption: Iterative cycle of SAR-driven lead optimization.
II. Tetrahydroindazoles as Human Neutrophil Elastase (HNE) Inhibitors
A related scaffold, 1,5,6,7-tetrahydro-4H-indazol-4-one, which is an isomer of the tetrahydroindolone, has been explored for its potential as an inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases.[5]
Researchers found that acylation and alkylation of the tetrahydroindazolone core led to potent HNE inhibitors with Ki values in the low nanomolar range (6–35 nM).[5] A key aspect of this chemistry is the existence of two tautomeric forms of the scaffold, and the reaction conditions can favor the formation of one isomer over the other.[5] While these compounds showed good potency and reasonable stability in aqueous buffer, their rapid degradation in human plasma suggests the need for further structural modifications to improve their pharmacokinetic properties.[5]
Key SAR Insights for HNE Inhibition:
-
Acyl/Alkyl Substituents: The nature of the acyl or alkyl group introduced onto the indazole ring is critical for potent HNE inhibition.
-
Isomeric Form: The specific tautomeric form of the tetrahydroindazolone can influence biological activity, highlighting the importance of careful characterization of the synthesized compounds.
III. General Cytotoxic Activity and Anticancer Potential
Many 1,5,6,7-tetrahydro-4H-indol-4-one analogs have been evaluated for their general cytotoxic effects against various cancer cell lines. These studies provide a broader understanding of the structural features that contribute to anticancer activity, which may not always be linked to a single molecular target.
As mentioned earlier, a 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one derivative was found to be cytotoxic to Jurkat cells (IC50 = 14.8 µM) while showing lower toxicity to normal human embryonic kidney cells (HEK293) (IC50 = 93.63 µM), indicating a degree of selectivity for cancer cells.[1]
Another study reported the synthesis and cytotoxic evaluation of a series of 1,5,6,7-tetrahydroindol-4-one derivatives and their thio analogs against HEK293, Jurkat, and MCF-7 cells.[1]
Table 2: Comparative Cytotoxicity of Tetrahydroindolone Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat | 14.8 | [1] |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | HEK293 | 93.63 | [1] |
| 5b | MCF-7 | 0.74 | [4] |
| 17a | MCF-7 | 2.15 | [4] |
| 10g | MCF-7 | 3.36 | [4] |
| 10e | MCF-7 | 4.62 | [4] |
| 15a | MCF-7 | 1.22 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
IV. Synthetic Strategies: Accessing Chemical Diversity
The exploration of SAR is critically dependent on the ability to synthesize a diverse range of analogs. The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold can be constructed through various synthetic routes, with the Nenitzescu indole synthesis being a classical and widely used method.[2] This reaction involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[2]
More recently, multicomponent reactions have gained prominence for the efficient, one-pot synthesis of these scaffolds, allowing for the rapid generation of compound libraries for biological screening.[6] For instance, a three-component reaction of phenacyl bromide, dimedone, and aniline derivatives has been used to synthesize 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones.[1]
General Synthetic Scheme
Caption: Multicomponent synthesis of tetrahydroindolones.
Conclusion and Future Directions
The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold continues to be a valuable template in the design of novel therapeutic agents. The SAR studies summarized in this guide demonstrate that strategic modifications at various positions of the bicyclic core can lead to potent and selective inhibitors of kinases, proteases, and other biologically relevant targets. The development of efficient synthetic methodologies, particularly multicomponent reactions, will further accelerate the exploration of the chemical space around this versatile scaffold. Future research will likely focus on optimizing the pharmacokinetic properties of these analogs, such as metabolic stability and bioavailability, to translate their in vitro potency into in vivo efficacy. The insights gained from ongoing SAR studies will undoubtedly pave the way for the discovery of new drug candidates based on the 1,5,6,7-tetrahydro-4H-indol-4-one framework.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"comparing the efficacy of different catalysts for the functionalization of tetrahydroindolone"
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroindolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its non-planar, sp³-rich architecture offers distinct advantages over traditional flat aromatic systems, including improved solubility and metabolic stability, and access to a broader chemical space. The strategic functionalization of the tetrahydroindolone core is therefore of paramount importance in the development of novel therapeutics. This guide provides a comparative overview of the efficacy of different catalytic systems for the functionalization of tetrahydroindolone, offering insights into their mechanisms, scopes, and potential applications.
The Tetrahydroindolone Core: A Versatile Platform for Drug Discovery
The 4,5,6,7-tetrahydroindol-4-one skeleton presents multiple sites for functionalization, including the nitrogen atom, the enone moiety, and various C-H bonds on both the pyrrole and cyclohexenone rings.[1][2] The ability to selectively introduce substituents at these positions allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Transition Metal Catalysis: A Powerful Toolkit for C-H Functionalization
Transition metal catalysis has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering atom- and step-economical routes to complex molecules. Palladium, rhodium, and iridium catalysts have been extensively explored for the functionalization of indole and related heterocycles, and their application to the tetrahydroindolone scaffold holds significant promise.
Palladium Catalysis: Versatility in Cross-Coupling and C-H Arylation
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of tetrahydroindolone, palladium catalysts are particularly effective for α-arylation of the carbonyl group and directed C-H functionalization.
The α-arylation of ketones is a well-established transformation, and similar reactivity can be expected with tetrahydroindolones. The general mechanism involves the formation of a palladium enolate, followed by oxidative addition of an aryl halide and subsequent reductive elimination to afford the α-arylated product. The choice of ligand is crucial for achieving high efficiency and selectivity.
Representative Catalytic Cycle for Palladium-Catalyzed α-Arylation:
Caption: General catalytic cycle for Pd-catalyzed α-arylation.
Recent studies on the intramolecular α-arylation of related β-amino esters to form tetrahydroisoquinoline rings highlight the potential of palladium catalysis for constructing complex fused systems derived from tetrahydroindolone.[3] In these cases, even mild bases like K₃PO₄ can be effective, and the choice of a bulky phosphine ligand on the palladium center is critical for high yields.[3]
Table 1: Comparison of Selected Palladium-Catalyzed α-Arylation Reactions on Related Scaffolds
| Catalyst/Ligand | Substrate | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| Pd(dba)₂ / XPhos | Oxindole | Aryl Halides | K₂CO₃ / K₃PO₄ | Toluene | 65-98 | [4] |
| Pd(OAc)₂ / P(t-Bu)₃ | α-Fluorooxindole | Aryl Triflates | Cs₂CO₃ | Toluene | 70-98 | [5] |
| Pd(PPh₃)₄ | β-(N-2-iodobenzyl)-amino ester | Intramolecular | K₃PO₄ | Toluene | 84 | [3] |
While direct C-H arylation of the tetrahydroindolone core is less explored, directing group strategies commonly employed for indoles could be adapted. For instance, attaching a directing group to the nitrogen atom could facilitate selective C-H activation at the C7 position of the indole ring.
Rhodium Catalysis: Expertise in Directed C-H Activation and Annulation
Rhodium catalysts, particularly those in the +3 oxidation state, have proven to be exceptionally effective for the directed C-H activation of indoles and related heterocycles.[6][7] These reactions often proceed via a concerted metalation-deprotonation pathway, leading to the formation of a rhodacycle intermediate that can then react with a variety of coupling partners.
For the functionalization of tetrahydroindolone, a directing group on the nitrogen atom would likely be necessary to achieve high regioselectivity. The choice of directing group can influence which C-H bond is activated. For instance, a picolinamide directing group typically directs functionalization to the C2 position of the indole ring, while other groups can favor C4 or C7 functionalization.[6]
Illustrative Workflow for Rhodium-Catalyzed Directed C-H Functionalization:
Caption: A general experimental workflow for C-H functionalization.
Enantioselective C-H functionalization of indoles has been achieved using chiral rhodium(II) catalysts with diazo compounds, affording α-indolylacetates in high yield and enantioselectivity.[8] This approach could potentially be applied to the enamine tautomer of tetrahydroindolone.
Iridium Catalysis: Unique Selectivity and Application in Isotope Labeling
Iridium catalysts offer complementary reactivity to palladium and rhodium, often exhibiting different regioselectivity in C-H activation reactions. Iridium-catalyzed C-H borylation, for example, is a powerful method for introducing a versatile boronic ester group, which can then be further functionalized. While less common for indole functionalization compared to palladium and rhodium, iridium catalysis has shown promise in specific applications.
A notable application of iridium catalysis is in hydrogen isotope exchange (HIE), which is invaluable for introducing deuterium or tritium labels into drug candidates for mechanistic and pharmacokinetic studies.[9][10] This process typically involves the reversible C-H activation of the substrate. For tetrahydroindolone, this could allow for the selective labeling of specific C-H bonds, providing crucial information for drug development.
Catalytic Cycle for Iridium-Catalyzed C-H Activation/Hydroarylation:
Caption: A plausible catalytic cycle for iridium-catalyzed hydroarylation.
Organocatalysis: A Metal-Free Approach to Asymmetric Functionalization
Organocatalysis has emerged as a powerful alternative to transition metal catalysis, offering mild reaction conditions and the ability to construct chiral molecules with high enantioselectivity. For the functionalization of tetrahydroindolone, organocatalysis is particularly well-suited for asymmetric transformations of the enone moiety.
Asymmetric Michael Additions and Domino Reactions
The enone functionality of tetrahydroindolone is an excellent Michael acceptor. Chiral aminocatalysts, such as those derived from proline or cinchona alkaloids, can activate the enone towards nucleophilic attack via the formation of a chiral iminium ion. This allows for the enantioselective addition of a wide range of nucleophiles, including malonates, nitroalkanes, and thiols.
Furthermore, these Michael additions can be integrated into domino or cascade reactions, rapidly building molecular complexity. For instance, an initial oxa-Michael addition could be followed by a 1,6-addition to generate complex spirocyclic oxindoles, as has been demonstrated with related systems.[11]
Table 2: Representative Organocatalytic Asymmetric Reactions on Related Enone Systems
| Catalyst Type | Reaction | Substrate | Nucleophile | ee (%) | Reference |
| Chiral Phosphoric Acid | Cascade Reaction | 7-Vinylindole | Isatin-derived 3-indolylmethanol | 94->99 | [12] |
| Bifunctional Thiourea | Domino Oxa-Michael/1,6-Addition | para-Quinone methide | Isatin-derived enoate | >99 | [11] |
| Cinchona Alkaloid Derivative | Intramolecular Michael Addition | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one | Intramolecular | up to 99 | [13] |
The development of bifunctional organocatalysts, which possess both a Lewis basic site (e.g., an amine) to activate the nucleophile and a Brønsted acidic site (e.g., a thiourea) to activate the electrophile, has been instrumental in achieving high enantioselectivities in these transformations.
Experimental Protocols
General Procedure for Palladium-Catalyzed α-Arylation of a Tetrahydroindolone Derivative
Note: This is a representative protocol based on established methods for related ketones. Optimization will be required for specific tetrahydroindolone substrates.
-
Reaction Setup: To an oven-dried Schlenk tube is added the N-protected tetrahydroindolone (1.0 equiv.), aryl halide (1.2 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., XPhos, 4 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times.
-
Addition of Reagents: Anhydrous toluene is added, followed by the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-arylated tetrahydroindolone.
Conclusion and Future Outlook
The functionalization of the tetrahydroindolone scaffold is a vibrant area of research with significant implications for drug discovery. While direct comparative studies on a single tetrahydroindolone substrate are limited, a wealth of knowledge from the broader field of indole and heterocycle chemistry provides a strong foundation for future investigations.
-
Palladium catalysis offers robust and versatile methods for C-C and C-heteroatom bond formation, particularly at the α-position to the carbonyl group.
-
Rhodium catalysis provides a powerful platform for directed C-H activation, enabling the selective functionalization of various positions on the tetrahydroindolone ring system, provided a suitable directing group is employed.
-
Iridium catalysis presents opportunities for complementary regioselectivity and is a key technology for isotopic labeling.
-
Organocatalysis is the premier choice for the enantioselective functionalization of the enone moiety, allowing for the construction of chiral centers with high precision.
Future research in this area will likely focus on the development of more efficient and selective catalysts, the exploration of novel domino reactions to rapidly build molecular complexity, and the application of these methods to the synthesis of biologically active molecules. The continued development of catalytic technologies will undoubtedly unlock the full potential of the tetrahydroindolone scaffold in the quest for new and improved therapeutics.
References
- 1. Functionalization of tetrahydroindol-4-one derivatives | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring [mdpi.com]
- 4. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed, Enantioselective α-Arylation of α-Fluorooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1,5,6,7-Tetrahydro-4H-indol-4-one
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,5,6,7-tetrahydro-4H-indol-4-one. As a critical building block in the synthesis of various pharmaceutical agents, the ability to accurately and reliably measure this compound is paramount for ensuring the quality, stability, and efficacy of potential drug candidates.[1][2][3][4][5][6] This document delves into the validation of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, specifically ICH Q2(R2), to ensure a framework that is scientifically sound and compliant with regulatory expectations.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated method for the quantification of 1,5,6,7-tetrahydro-4H-indol-4-one in various sample matrices.
The Imperative for Rigorous Method Validation
Before delving into the specific techniques, it is crucial to understand the foundational principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[8] This is achieved by assessing a set of performance characteristics as defined by the ICH.[10][11]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is often the workhorse of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For 1,5,6,7-tetrahydro-4H-indol-4-one, which possesses a chromophore, UV detection is a suitable choice.
Principle of the Technique: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated components are then detected by a UV detector, which measures the absorbance of light at a specific wavelength.
Proposed Experimental Protocol for HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve the 1,5,6,7-tetrahydro-4H-indol-4-one standard and sample in a suitable diluent (e.g., methanol or acetonitrile) to a final concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a buffer like 0.1% formic acid to ensure consistent peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Based on the UV spectrum of 1,5,6,7-tetrahydro-4H-indol-4-one, a wavelength of maximum absorbance should be selected (typically around 254 nm or 280 nm for indole-containing structures).
-
Rationale for Experimental Choices
-
A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte.
-
The acetonitrile/water mobile phase is a common choice for reversed-phase chromatography, offering good peak shape and resolution. The addition of formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to more symmetrical peaks.
-
A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard starting points that provide a good balance between analysis time and separation efficiency.
Expected Performance & Validation Data (Illustrative)
| Validation Parameter | Expected Performance |
| Specificity | No interference from common impurities or degradation products at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999 |
| Range | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% |
| LOD | ~1 µg/mL |
| LOQ | ~3 µg/mL |
| Robustness | No significant impact on results with small variations in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C). |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification, especially in complex matrices like biological fluids.
Principle of the Technique: Similar to HPLC, LC separates the components of a mixture. The eluent from the LC is then introduced into a mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific and sensitive measurement.
Proposed Experimental Protocol for LC-MS/MS
-
Sample Preparation:
-
For bioanalytical samples, a protein precipitation or liquid-liquid extraction step would be necessary. For simpler matrices, a dilute-and-shoot approach may be feasible.
-
Use an internal standard (ideally a stable isotope-labeled version of the analyte) to improve accuracy and precision.
-
-
Chromatographic Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 - 5 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Determine the precursor ion ([M+H]⁺) and optimize fragmentation to select a specific product ion. For C8H9NO (MW: 147.17), the precursor would be m/z 148.2.
-
Internal Standard: A corresponding transition for the internal standard.
-
-
Rationale for Experimental Choices
-
A smaller particle size column (1.8 µm) and a lower flow rate are used to be compatible with the mass spectrometer and to achieve high separation efficiency.
-
Gradient elution is often preferred in LC-MS/MS to improve peak shape and reduce analysis time.
-
ESI in positive mode is generally suitable for compounds with nitrogen atoms that can be readily protonated.
-
MRM is the gold standard for quantification in mass spectrometry, providing excellent selectivity and sensitivity.
Expected Performance & Validation Data (Illustrative)
| Validation Parameter | Expected Performance |
| Specificity | Highly specific due to monitoring of specific MRM transitions. |
| Linearity (R²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% (as per bioanalytical method validation guidelines) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| LOD | ~0.03 ng/mL |
| LOQ | ~0.1 ng/mL |
| Robustness | Method should be robust to minor variations in chromatographic and mass spectrometric parameters. |
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of 1,5,6,7-tetrahydro-4H-indol-4-one, it should be amenable to GC analysis, potentially after derivatization to improve volatility and peak shape.
Principle of the Technique: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. The separated components are then detected by a mass spectrometer.
Proposed Experimental Protocol for GC-MS
-
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization of the N-H group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and thermal stability.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions from the mass spectrum of the analyte (or its derivative).
-
Rationale for Experimental Choices
-
A DB-5ms column is a good general-purpose column for a wide range of compounds.
-
The temperature program is designed to ensure good separation of the analyte from any impurities.
-
EI is a standard ionization technique in GC-MS that produces reproducible fragmentation patterns, which are useful for identification.
-
SIM mode is used for quantification to enhance sensitivity and selectivity by monitoring only specific ions.
Expected Performance & Validation Data (Illustrative)
| Validation Parameter | Expected Performance |
| Specificity | High, based on both retention time and characteristic mass fragments. |
| Linearity (R²) | ≥ 0.998 |
| Range | 1 - 200 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 5% |
| LOD | ~0.3 ng/mL |
| LOQ | ~1 ng/mL |
| Robustness | The method should be robust to small changes in oven temperature ramp rate and carrier gas flow. |
Visual Workflows
Caption: General workflow for analytical method validation.
Caption: Comparison of key steps in different analytical techniques.
Summary and Recommendations
The choice of the most appropriate analytical method for the quantification of 1,5,6,7-tetrahydro-4H-indol-4-one depends on the specific requirements of the analysis.
-
HPLC-UV is recommended for routine quality control, release testing, and stability studies where high sensitivity is not required. It is a robust, cost-effective, and reliable technique.
-
LC-MS/MS is the ideal choice for applications requiring high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies or for trace impurity analysis.
-
GC-MS is a viable alternative, particularly if the laboratory has more expertise in this technique. It offers high selectivity and good sensitivity, although it may require a derivatization step.
Ultimately, the method chosen must be validated to demonstrate its suitability for the intended purpose, ensuring the generation of accurate and reliable data in the development of new pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. actascientific.com [actascientific.com]
- 6. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrahydroindolone Derivatives on Target Proteins
Introduction: The Therapeutic Potential of Tetrahydroindolone Derivatives
The tetrahydroindolone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] These derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer properties.[1][2] Their mechanism of action in oncology often involves the modulation of key protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[3][4] Kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Glycogen Synthase Kinase 3β (GSK-3β) are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention.[5][6][7][8][9][10]
This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel tetrahydroindolone derivatives against a panel of cancer-relevant protein kinases. As a self-validating system, the protocols described herein are designed to ensure scientific rigor and reproducibility, enabling researchers to effectively screen and prioritize lead compounds for further development. We will delve into the causality behind experimental choices, from target selection and preparation to the interpretation of docking results, providing a field-proven perspective on this powerful computational technique.
The Rationale for Comparative Docking
In structure-based drug design, molecular docking is an indispensable tool for predicting the binding mode and affinity of a small molecule to the active site of a target protein.[11][12][13] A comparative docking study, which evaluates a series of derivatives against multiple targets, offers several advantages:
-
Structure-Activity Relationship (SAR) Insights: By comparing the docking scores and binding interactions of structurally related compounds, researchers can elucidate key pharmacophoric features required for potent inhibition.[14]
-
Selectivity Profiling: Assessing the binding affinity of derivatives against a panel of kinases can help identify compounds with desired selectivity profiles, minimizing potential off-target effects.
-
Lead Prioritization: Quantitative comparison of docking results allows for the ranking of compounds, enabling the prioritization of the most promising candidates for synthesis and in vitro testing.[15]
Experimental Workflow for Comparative Docking Studies
The following section outlines a detailed, step-by-step methodology for a comparative docking study. This workflow is designed to be a self-validating system, with each step contributing to the overall reliability of the results.
Diagram of the Comparative Docking Workflow
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking study of GSK-3β interaction with nomilin, kihadanin B, and related limonoids and triterpenes with a furyl-δ-lactone core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer’s Disease—A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, Antiproliferative Evaluation, and Molecular Docking Studies of N-(3-Hydroxyindole)-Appended β-Carbolines/Tetrahydro-β-Carbolines Targeting Triple-Negative and Non-Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Assessing the Stability of Novel Compounds Synthesized from 1,5,6,7-Tetrahydro-4H-indol-4-one
Introduction: The Promise and Peril of a Privileged Scaffold
The 1,5,6,7-tetrahydro-4H-indol-4-one core is a versatile and valuable scaffold in modern medicinal chemistry. Its unique structural features make it a key building block for synthesizing a wide range of bioactive molecules, including potential treatments for inflammation, neurodegenerative diseases, and cancer.[1][2] However, the journey from a promising synthesized compound to a viable drug candidate is fraught with challenges, chief among them being chemical stability. A compound that degrades under physiological conditions or during storage is destined for failure, regardless of its initial potency.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the stability of novel derivatives of 1,5,6,7-tetrahydro-4H-indol-4-one. We will move beyond rote protocol execution to explain the underlying rationale of experimental design, ensuring that the stability data generated is not only accurate but also insightful. Our approach is grounded in the principles of forced degradation, or stress testing, which is essential for identifying potential degradation pathways, developing stability-indicating analytical methods, and making informed decisions about formulation, packaging, and storage.[3][4]
Pillar 1: Understanding the Inherent Stability Liabilities of the Tetrahydroindolone Core
Before initiating any experimental work, a thorough analysis of the core structure is paramount. The 1,5,6,7-tetrahydro-4H-indol-4-one moiety contains several functional groups that represent potential hotspots for degradation. Understanding these liabilities allows for a more targeted and intelligent approach to stability testing.
-
Lactam (Cyclic Amide) Hydrolysis: The fused pyrrolidinone ring contains a lactam. Amide bonds, particularly in strained ring systems, are susceptible to hydrolysis under both acidic and basic conditions.[5] Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[6][7] Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5][7] The product of this reaction would be a ring-opened amino acid derivative.
-
Oxidative Degradation: The pyrrole ring, being an electron-rich heterocycle, is a prime target for oxidation.[8] Oxidative processes, which can be mimicked in the lab using agents like hydrogen peroxide, can lead to a variety of degradation products, including hydroxylated species or even ring-opened products.[8][9] The allylic positions on the cyclohexanone ring are also potential sites for oxidation.
-
Enone Reactivity: The α,β-unsaturated ketone (enone) system in the six-membered ring can be susceptible to nucleophilic addition reactions, although this is generally less common under typical physiological or storage conditions compared to hydrolysis or oxidation.
-
Photodegradation: Aromatic and heterocyclic systems often absorb UV or visible light, which can lead to photochemical reactions and degradation. It is crucial to determine if the chromophore present in these novel compounds renders them light-sensitive.[10][11]
The specific substituents attached to this core scaffold will significantly modulate its stability. Electron-withdrawing groups can influence the susceptibility of the lactam to hydrolysis, while other functional groups may introduce new degradation pathways.
Pillar 2: The Forced Degradation Workflow: A Comparative Approach
Forced degradation studies are the cornerstone of a robust stability assessment.[4] By subjecting the compound to extreme conditions (e.g., high temperature, strong acid/base, intense light), we can rapidly generate degradation products that might only form over months or years under normal storage conditions.[3] This allows for the development of a stability-indicating analytical method —a validated procedure that can accurately separate and quantify the intact drug from its degradation products.[12][13]
Below is a visual representation of the comprehensive workflow for assessing compound stability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Tetrahydroindolone-Based Haptens
For researchers and drug development professionals, the generation of specific antibodies against small-molecule targets, such as tetrahydroindolone derivatives, is a cornerstone of modern bioanalysis and therapeutic development. These small molecules, or haptens, are not immunogenic on their own and require conjugation to larger carrier proteins to elicit an antibody response.[1][2][3] A critical, yet often underestimated, aspect of developing reliable immunoassays is the characterization of antibody cross-reactivity. This guide provides an in-depth comparison of antibody performance based on the strategic design of tetrahydroindolone haptens and presents the experimental framework for their validation.
The Decisive Role of Hapten Design in Antibody Specificity
The specificity of an anti-hapten antibody is not a matter of chance; it is largely predetermined by the design of the hapten-carrier conjugate used for immunization.[4][5][6] A hapten is essentially a partial antigen, and the way it is presented to the immune system dictates which structural features, or epitopes, will be recognized. For a tetrahydroindolone core, the point of attachment for the linker arm, which connects the hapten to the carrier protein, is the most critical decision in this process.
Consider two potential strategies for a generic tetrahydroindolone structure:
-
Strategy A: Linker at the Phenyl Ring. Attaching the linker to the phenyl portion of the molecule tends to expose the indolone ring system. This often results in antibodies that are highly specific to modifications on the indolone core.
-
Strategy B: Linker at the Indolone Nitrogen. Conversely, placing the linker on the nitrogen atom of the indolone ring will present the substituted phenyl ring as the primary epitope. This can lead to antibodies that are more sensitive to changes in the substitution pattern of the phenyl ring.
The choice of carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) and the length of the linker also play roles, but the attachment point is paramount for directing the immune response.[][8]
Caption: Hapten design dictates antibody specificity.
The Gold Standard for Cross-Reactivity Assessment: Competitive ELISA
To experimentally determine and quantify the specificity of antibodies raised against tetrahydroindolone haptens, the competitive Enzyme-Linked Immunosorbent Assay (cELISA) is the most widely accepted method.[9][10][11] This assay format measures the ability of structurally related analogs to compete with the target analyte for a limited number of antibody binding sites. A high degree of cross-reactivity will be observed if an analog effectively displaces the target, resulting in a reduced signal. The signal intensity is therefore inversely proportional to the concentration of the competing analyte in the sample.[10][12]
The trustworthiness of this protocol lies in its self-validating nature. By running a standard curve with the primary target hapten alongside various concentrations of potential cross-reactants, a direct and quantitative comparison of binding affinities can be established.
Caption: Competitive ELISA workflow for cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of a hapten-carrier conjugate (e.g., Tetrahydroindolone-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[13]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction: Add 50 µL of your sample or standard (containing the free tetrahydroindolone hapten or a potential cross-reactant, serially diluted) and 50 µL of the primary antibody (at a pre-optimized dilution) to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 2, but increase to five washes.
-
Substrate Development: Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.[13]
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: Read the absorbance of each well using a microplate reader at 450 nm.
Data Interpretation and Comparative Analysis
The raw data from the cELISA is used to generate inhibition curves, from which the IC50 value (the concentration of analyte that causes 50% inhibition of the maximal signal) is determined for the target hapten and each potential cross-reactant.
The degree of cross-reactivity (%CR) is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100
A higher %CR value indicates a greater degree of cross-reactivity. It is essential to perform this validation for any antibody intended for use in a regulated or research environment.[14][15][16]
Comparative Data Table: Performance of Two Monoclonal Antibodies
Let's compare two hypothetical monoclonal antibodies:
-
mAb-A , raised against Hapten-1 (linker on the phenyl ring).
-
mAb-B , raised against Hapten-2 (linker on the indolone nitrogen).
| Compound Tested | mAb-A (IC50, nM) | mAb-A (%CR) | mAb-B (IC50, nM) | mAb-B (%CR) | Structural Notes |
| Tetrahydroindolone (Parent) | 10 | 100% | 15 | 100% | Target Analyte |
| Metabolite 1 (Hydroxylated Indolone) | 25 | 40% | >10,000 | <0.15% | Modification on Indolone Ring |
| Metabolite 2 (Hydroxylated Phenyl) | >10,000 | <0.1% | 30 | 50% | Modification on Phenyl Ring |
| Analog A (Different Phenyl Substituent) | 5,000 | 0.2% | 45 | 33.3% | Structurally Related Compound |
| Unrelated Compound | >10,000 | <0.1% | >10,000 | <0.15% | Negative Control |
Analysis of Performance:
-
mAb-A (High Specificity): This antibody demonstrates excellent specificity for the parent tetrahydroindolone molecule. It shows significant cross-reactivity with Metabolite 1, where the modification is on the indolone ring, but virtually no recognition of compounds with alterations on the phenyl ring (Metabolite 2, Analog A). This profile is a direct result of its generation using Hapten-1, which exposed the indolone core to the immune system. This antibody is ideal for highly specific quantitative assays where only the parent drug concentration is of interest.
-
mAb-B (Broader Reactivity): In contrast, mAb-B is highly sensitive to changes on the indolone ring (minimal cross-reactivity with Metabolite 1) but recognizes modifications on the phenyl ring (Metabolite 2, Analog A) to a significant degree. This is consistent with its origin from Hapten-2, where the phenyl ring was the primary epitope. This antibody would be better suited for a screening assay designed to detect the parent compound and its major phenyl-ring metabolites collectively.
Conclusion: A Validated Approach to Antibody Selection
The development of robust and reliable immunoassays for tetrahydroindolone-based haptens is critically dependent on a thorough understanding and characterization of antibody specificity. This guide demonstrates that:
-
Hapten design is the primary determinant of antibody cross-reactivity. The strategic placement of the linker arm dictates which epitopes are presented to the immune system.
-
Competitive ELISA is the essential tool for quantifying cross-reactivity. It provides a clear, data-driven method for comparing the performance of different antibodies.
-
Antibody selection must align with the intended application. An antibody ideal for specific quantification of a parent drug will likely have a different cross-reactivity profile than one used for broad screening of metabolites.
Researchers and drug development professionals must move beyond simple affinity data and demand comprehensive cross-reactivity analysis. By adopting the principles and protocols outlined here, the scientific community can ensure the development of trustworthy immunoassays, leading to more accurate data and ultimately, more successful research and therapeutic outcomes.
References
- 1. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. aptamergroup.com [aptamergroup.com]
- 3. precisionbiospecimens.com [precisionbiospecimens.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. mybiosource.com [mybiosource.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agrisera.com [agrisera.com]
- 16. hellobio.com [hellobio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6-Dihydro-1H-indol-7(4H)-one
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5,6-Dihydro-1H-indol-7(4H)-one. As a heterocyclic building block with potential applications in pharmaceutical synthesis, its handling requires a meticulous approach to safety.[1] Due to the absence of comprehensive toxicological data for this specific molecule, this directive is grounded in the precautionary principle, treating the compound with the same respect as related, potentially hazardous indole and cyclic ketone structures. Our focus is to build a deep, trust-based understanding of safe laboratory practices, moving beyond mere compliance to a culture of proactive safety.
Foundational Risk Assessment: Understanding the Hazard
Before any personal protective equipment (PPE) is selected, a thorough risk assessment is mandatory. The chemical structure of this compound—a bicyclic system containing a secondary amine and a ketone—suggests potential hazards based on analogous compounds. For instance, the parent indole structure is known to be harmful if swallowed and can cause significant skin and eye irritation.[2][3] Therefore, we must assume this derivative carries similar risks, including potential skin sensitization and respiratory irritation if handled as a fine powder.
The following workflow illustrates the essential logic of our risk assessment process.
Caption: Risk assessment workflow for handling novel chemical compounds.
The Hierarchy of Controls: PPE as the Final Safeguard
Personal Protective Equipment is the last line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.
-
Primary Engineering Control: All handling of this compound, especially when in powdered form or solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling of containers, and ensuring personnel are trained on the specific hazards are critical. An eyewash station and safety shower must be readily accessible.[2][5]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE must be tailored to the specific procedure. The following recommendations represent a baseline for handling this compound in a laboratory setting.
Eye and Face Protection
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards are required at all times. These provide a seal around the eyes to protect against splashes and fine particulates.[2]
-
Recommended for Splash Risks: When handling larger quantities or performing vigorous reactions where splashing is possible, a full-face shield must be worn in addition to chemical splash goggles.[6]
Skin and Body Protection
Choosing the correct glove material is paramount. Given the compound's ketone group and heterocyclic nature, material compatibility is key. Nitrile gloves are a common starting point for general chemical handling, but for prolonged exposure or direct immersion, a more robust material may be necessary.[4][7] Double-gloving is best practice to provide a backup barrier and simplify de-gloving without self-contamination.
| Glove Material | Suitability for Ketones (e.g., Acetone) | Suitability for General Organics | Comments |
| Nitrile | Poor to Fair | Good | Suitable for incidental contact. Prone to degradation with ketones over time. Change frequently.[7] |
| Latex/Natural Rubber | Good | Fair | Good dexterity but offers poor protection against many organic solvents and can cause allergies.[7] |
| Butyl Rubber | Very Good | Poor (vs. hydrocarbons) | Excellent choice for handling ketones and esters. Offers high resistance to permeation.[7] |
| Viton™ | Fair (vs. some ketones) | Excellent | Extremely high chemical resistance to a broad range of chemicals, but can be expensive and less dexterous.[7] |
Recommendation: For routine handling and incidental contact, use double-layered nitrile gloves . For tasks involving significant quantities or extended handling, use a more resistant outer glove, such as butyl rubber , over a nitrile inner glove.
A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[8]
Respiratory Protection
Respiratory protection is not typically required when all work is performed within a functioning chemical fume hood. However, it becomes essential in specific scenarios:
-
Weighing Solid Compound: If weighing the powder outside of a fume hood or containment system (not recommended), a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of particulates.
-
Spill Cleanup: For large spills outside of a fume hood, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[8] All respirator use requires prior medical clearance and fit-testing as per OSHA regulations.
Operational Plans: Safe Donning, Doffing, and Disposal
Cross-contamination is a significant risk that is mitigated by a strict, procedural approach to PPE usage.
PPE Donning and Doffing Sequence
The order of donning and doffing is designed to minimize the transfer of contaminants from "dirty" PPE to your skin or the surrounding environment.
Caption: Recommended sequence for donning and doffing PPE to prevent contamination.
Disposal Plan
Proper disposal is a critical final step to ensure safety for all laboratory and support personnel.
-
Solid Chemical Waste: All unused or waste this compound must be collected in a clearly labeled, sealed hazardous waste container designated for "Organic Solids."[4][9]
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and any contaminated wipes, must be considered hazardous waste. Place these items in a designated hazardous waste container immediately after doffing.[10]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled container for "Halogenated" or "Non-Halogenated" organic liquid waste, as appropriate for the solvents used. Do not pour any amount down the drain.[4]
By integrating this comprehensive PPE strategy with robust engineering controls and meticulous operational protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.
References
- 1. 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE CAS#: 13754-86-4 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. fishersci.com [fishersci.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. ethz.ch [ethz.ch]
- 10. chemical.kao.com [chemical.kao.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
